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  • Product: 2-(4-Ethylphenoxy)-4-methylaniline
  • CAS: 946716-60-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Molecular Weight and Formula C15H17NO: Isomeric Scaffolds in Drug Discovery and Biophysical Probes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular formula C₁₅H₁₇NO and its corresponding molecular weight of approximately 227.30 g/mol . Rather than a generic template, this document is structured to deliver an in-depth exploration of key isomers of this formula that have found significant applications in pharmacology and biophysical research. We will delve into the synthesis, characterization, and biological activities of these compounds, providing field-proven insights and detailed experimental protocols.

The Significance of Isomerism: Why C₁₅H₁₇NO is More Than a Simple Formula

In the realm of drug discovery and molecular biology, a simple molecular formula and weight can represent a multitude of compounds with vastly different three-dimensional structures and, consequently, disparate biological functions. This phenomenon, known as isomerism, is of paramount importance. Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms.[1] These structural nuances can lead to profound differences in how a molecule interacts with biological targets such as receptors and enzymes.

For the molecular formula C₁₅H₁₇NO, we will explore three prominent isomers that exemplify the diverse applications stemming from a single elemental composition:

  • Prodan (6-propionyl-2-dimethylaminonaphthalene): A highly sensitive fluorescent probe used to investigate the polarity of microenvironments, particularly in biological membranes.

  • Naphthylmetrazine (3-methyl-2-(2′-naphthyl)morpholine): A psychoactive compound that acts as a monoamine releasing agent and reuptake inhibitor, with potential applications in neuroscience research.

  • 3-phenoxy-3-phenylpropan-1-amine (PPPA): A foundational scaffold for the development of several successful antidepressant drugs, most notably selective serotonin reuptake inhibitors (SSRIs).

This guide will provide a detailed examination of each of these isomers, highlighting the critical interplay between their structure and function.

Isomer in Focus: Prodan - A Luminous Reporter of Cellular Microenvironments

Prodan, or 6-propionyl-2-dimethylaminonaphthalene, is a fluorescent molecule whose emission spectrum is exceptionally sensitive to the polarity of its surrounding environment. This property makes it an invaluable tool for studying the intricate and dynamic organization of biological membranes and proteins.

Synthesis and Purification of Prodan

The synthesis of Prodan is a well-established procedure that can be readily performed in a standard organic chemistry laboratory.

Experimental Protocol: Synthesis of Prodan

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(dimethylamino)naphthalene in a suitable solvent such as nitrobenzene.

  • Acylation: Add propionyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Physicochemical and Spectroscopic Characterization

A comprehensive characterization of Prodan is essential to confirm its identity and purity.

PropertyValue
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.30 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in most organic solvents, sparingly soluble in water
Melting Point 101-103 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.2-7.2 (m, 6H, Ar-H), 3.1 (s, 6H, N(CH₃)₂), 3.0 (q, J=7.2 Hz, 2H, -COCH₂CH₃), 1.2 (t, J=7.2 Hz, 3H, -COCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 200.1, 148.2, 135.8, 131.5, 129.9, 128.7, 127.6, 125.4, 124.8, 118.9, 106.2, 40.5, 31.8, 8.6.

Mass Spectrometry (MS):

  • ESI-MS: m/z 228.1 [M+H]⁺. The fragmentation pattern will typically show losses of the propionyl group and parts of the dimethylamino group.

Application as a Fluorescent Probe

The utility of Prodan lies in its solvatochromic properties. In nonpolar environments, it exhibits a blue fluorescence, while in polar environments, the emission is red-shifted to the green-yellow region. This is due to the formation of a twisted intramolecular charge transfer (TICT) state upon excitation in polar solvents.

Experimental Protocol: Membrane Fluidity Measurement using Prodan

  • Liposome Preparation: Prepare liposomes of the desired lipid composition by standard methods (e.g., thin-film hydration followed by extrusion).

  • Prodan Labeling: Add a small aliquot of a concentrated Prodan stock solution (in ethanol or DMSO) to the liposome suspension to achieve the desired probe-to-lipid ratio. Incubate for at least 30 minutes at room temperature to allow for probe incorporation into the lipid bilayer.

  • Fluorescence Spectroscopy: Record the fluorescence emission spectra of the Prodan-labeled liposomes using a spectrofluorometer. The excitation wavelength is typically around 360 nm.

  • Data Analysis: The shift in the emission maximum is a direct indicator of the local membrane polarity and can be used to infer changes in membrane fluidity or phase state.

G cluster_0 Prodan in Nonpolar Environment cluster_1 Prodan in Polar Environment Ground_State_NP Ground State (S0) Excited_State_NP Locally Excited (LE) State (S1) Ground_State_NP->Excited_State_NP Excitation (360 nm) Excited_State_NP->Ground_State_NP Blue Fluorescence (~440 nm) Ground_State_P Ground State (S0) Excited_State_P Locally Excited (LE) State (S1) Ground_State_P->Excited_State_P Excitation (360 nm) TICT_State Twisted Intramolecular Charge Transfer (TICT) State Excited_State_P->TICT_State Solvent Relaxation TICT_State->Ground_State_P Green/Yellow Fluorescence (~530 nm)

Caption: Prodan's fluorescence mechanism in different polarity environments.

Isomer in Focus: Naphthylmetrazine - A Modulator of Monoaminergic Systems

Naphthylmetrazine is a structural analog of phenmetrazine and acts as a monoamine releasing agent and reuptake inhibitor.[2] Its primary targets are the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Synthesis and Characterization of Naphthylmetrazine

The synthesis of Naphthylmetrazine involves a multi-step process that requires careful control of reaction conditions.

Experimental Protocol: Synthesis of Naphthylmetrazine (Illustrative)

  • Starting Material: Begin with 2-naphthylacetonitrile.

  • Reduction: Reduce the nitrile to form 2-(2-naphthyl)ethanamine.

  • Cyclization: React the amine with a suitable dielectrophile, such as a protected 1,2-dibromoethane derivative, to form the morpholine ring.

  • Methylation: Introduce the methyl group at the 3-position of the morpholine ring.

  • Purification: The final product is purified by crystallization or column chromatography.

Physicochemical and Spectroscopic Characterization:

PropertyValue
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.30 g/mol
Appearance White to off-white solid
  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.9-7.2 (m, 7H, Ar-H), 4.2-3.8 (m, 4H, morpholine-H), 3.2 (m, 1H, morpholine-H), 2.5 (m, 1H, morpholine-H), 1.2 (d, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 138.5, 133.2, 132.8, 128.5, 128.0, 127.7, 126.3, 126.1, 125.9, 75.1, 70.2, 55.4, 50.1, 18.2.

  • MS (ESI-MS): m/z 228.1 [M+H]⁺. Fragmentation would likely involve cleavage of the morpholine ring and the bond connecting it to the naphthalene moiety.

Mechanism of Action and Biological Effects

Naphthylmetrazine exerts its effects by interacting with monoamine transporters. It acts as a substrate for these transporters, leading to their reversal and the subsequent release of dopamine, norepinephrine, and serotonin from the presynaptic neuron into the synaptic cleft.[2] It also inhibits the reuptake of these neurotransmitters.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (DA, NE, 5-HT) Monoamines_cyto Cytoplasmic Monoamines Vesicle->Monoamines_cyto Release MAT Monoamine Transporter (DAT, NET, SERT) Monoamines_synapse Increased Monoamines MAT->Monoamines_synapse Reuptake Blockade Naphthylmetrazine Naphthylmetrazine Naphthylmetrazine->MAT Binds & Reverses Monoamines_cyto->MAT Efflux Receptors Postsynaptic Receptors Monoamines_synapse->Receptors Binding & Signaling

Caption: Mechanism of action of Naphthylmetrazine at the synapse.

Isomer in Focus: 3-phenoxy-3-phenylpropan-1-amine (PPPA) - A Gateway to Antidepressants

PPPA is a crucial chemical intermediate that serves as the structural backbone for a class of widely prescribed antidepressant medications, including fluoxetine (Prozac®).[3] Its derivatives are potent and selective serotonin reuptake inhibitors (SSRIs).

Synthesis and Characterization of PPPA

The synthesis of PPPA can be achieved through various routes, often starting from commercially available materials.

Experimental Protocol: Synthesis of PPPA [4]

  • Starting Material: Begin with 3-phenoxy-3-phenylpropylchloride.

  • Amination: React 3-phenoxy-3-phenylpropylchloride with ammonia in a sealed reactor under heat and pressure.

  • Work-up: After the reaction, evaporate the volatile components. Dissolve the residue in a suitable solvent like ethanol and re-evaporate to remove any remaining ammonia.

  • Extraction and Purification: Dissolve the crude product in a mixture of ether and aqueous sodium hydroxide. Separate the ether layer and extract the aqueous layer multiple times with ether. Combine the ether extracts and wash with brine. Dry the ether solution and evaporate the solvent to yield PPPA as an oil. The product can be further purified by conversion to its oxalate salt, which can be recrystallized.

Physicochemical and Spectroscopic Characterization:

PropertyValue
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.30 g/mol
Appearance Oily liquid or low-melting solid
  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.4-6.8 (m, 10H, Ar-H), 5.2 (dd, 1H, -CH(O)-), 3.0 (t, 2H, -CH₂NH₂), 2.2 (m, 2H, -CH₂CH₂NH₂).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 158.2, 142.5, 129.5, 128.8, 127.6, 126.2, 121.3, 116.0, 78.5, 40.1, 38.2.

  • MS (ESI-MS): m/z 228.1 [M+H]⁺. Key fragmentation would involve cleavage of the C-O ether bond and the C-N bond.

Pharmacological Significance of PPPA Derivatives

Derivatives of PPPA, such as fluoxetine, function by selectively inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[5][6]

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Serotonin) Serotonin_synapse Increased Serotonin Vesicle->Serotonin_synapse Release SERT Serotonin Transporter (SERT) SSRI SSRI (PPPA Derivative) SSRI->SERT Blocks Reuptake Receptors Postsynaptic 5-HT Receptors Serotonin_synapse->Receptors Enhanced Signaling

Caption: Simplified mechanism of action of SSRIs derived from PPPA.

Conclusion: The Power of Isomeric Diversity

The exploration of just three isomers of C₁₅H₁₇NO—Prodan, Naphthylmetrazine, and PPPA—vividly illustrates the profound impact of molecular structure on function. From a fluorescent probe that illuminates the hidden world of cellular membranes to a psychoactive compound that modulates brain chemistry and a foundational scaffold for life-changing antidepressant medications, the versatility of this single molecular formula is remarkable. This guide has provided a technical foundation for understanding these key isomers, offering detailed insights into their synthesis, characterization, and applications. For researchers and drug development professionals, the principles highlighted here underscore the critical importance of considering isomeric diversity in the pursuit of novel therapeutics and research tools.

References

  • Naphthylmetrazine. In Wikipedia; 2023. Accessed February 28, 2026. [Link]

  • Mayo Clinic. Selective serotonin reuptake inhibitors (SSRIs). Accessed February 28, 2026. [Link]

  • Chu, A., & Wadhwa, R. (2021). Selective Serotonin Reuptake Inhibitors. In StatPearls.
  • Stahl, S. M. (1998). Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects. Journal of affective disorders, 51(3), 215-235.
  • Selective serotonin reuptake inhibitor. In Wikipedia; 2024. Accessed February 28, 2026. [Link]

  • PPPA (drug). In Wikipedia; 2023. Accessed February 28, 2026. [Link]

  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function.
  • Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., ... & Strømgaard, K. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585-640.
  • Synthesis of 3-phenoxy-3-phenylpropylamine. PrepChem.com. Accessed February 28, 2026. [Link]

  • Ramamoorthy, S., Shippenberg, T. S., & Jayanthi, L. D. (2011). Regulation of monoamine transporters: role of transporter phosphorylation. Pharmacology & therapeutics, 129(2), 220-238.
  • Monoamine transporter. In Wikipedia; 2023. Accessed February 28, 2026. [Link]

  • Psych Scene Hub. (2021, November 3). Latest Update on the Mechanism of Action of Selective Serotonin Reuptake Inhibitors (SSRIs). Accessed February 28, 2026. [Link]

  • BioPharma Services. (2024, October 18). Bioanalytical Method Development: Isomers. Accessed February 28, 2026. [Link]

Sources

Exploratory

Technical Profile: 2-(4-Ethylphenoxy)-4-methylaniline

This technical guide details the chemical identity, synthesis, and application potential of 2-(4-Ethylphenoxy)-4-methylaniline , a specialized diaryl ether amine intermediate.[1][2] [1][2] Chemical Identity & Nomenclatur...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthesis, and application potential of 2-(4-Ethylphenoxy)-4-methylaniline , a specialized diaryl ether amine intermediate.[1][2]

[1][2]

Chemical Identity & Nomenclature

This compound represents a specific class of diaryl ether amines , often utilized as pharmacophores in kinase inhibitors or as key intermediates in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides.[2]

Nomenclature Breakdown

The IUPAC name is derived based on the priority of functional groups attached to the benzene ring.[2]

  • Parent Structure: Aniline (Benzenamine) – The amino group (-NH₂) determines the parent name and position 1.[2]

  • Substituents:

    • Position 4: Methyl group (-CH₃).[2]

    • Position 2: A phenoxy group substituted with an ethyl chain.[2]

    • Phenoxy Substituent: The ethyl group is at the para (4) position of the phenoxy ring relative to the ether linkage.[2]

Full IUPAC Name: 2-(4-Ethylphenoxy)-4-methylaniline Alternative Name: 2-Amino-5-methyl-4'-ethyldiphenyl ether Molecular Formula: C₁₅H₁₇NO Molecular Weight: 227.31 g/mol [1][2]

Physicochemical Properties (Calculated)
PropertyValue (Est.)Relevance
LogP 4.2 - 4.5High lipophilicity; suggests good membrane permeability but low aqueous solubility.[1][2]
pKa (Aniline N) ~3.5 - 4.0The electron-withdrawing phenoxy group (via inductive effect) slightly lowers basicity compared to p-toluidine.[1][2]
H-Bond Donors 2Primary amine (-NH₂).[1][2]
H-Bond Acceptors 2Amine nitrogen and Ether oxygen.[1][2]
Rotatable Bonds 4Ethyl chain and Ether linkage allow conformational flexibility.[2]

Synthetic Methodology

The most robust synthetic route for ortho-phenoxyanilines is a two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction .[2] This pathway avoids the harsh conditions of Ullmann coupling and offers higher regioselectivity.[2]

Reaction Scheme
  • Coupling: 2-Fluoro-4-methyl-1-nitrobenzene + 4-Ethylphenol

    
     Nitro Intermediate.
    
  • Reduction: Nitro Intermediate + H₂/Pd-C

    
     2-(4-Ethylphenoxy)-4-methylaniline.[1][2]
    
Detailed Protocol
Step 1: Synthesis of 2-(4-Ethylphenoxy)-4-methyl-1-nitrobenzene[1][2]
  • Reagents: 2-Fluoro-4-methyl-1-nitrobenzene (1.0 eq), 4-Ethylphenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1][2]

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1][2]

  • Procedure:

    • Charge a reaction vessel with 4-ethylphenol and K₂CO₃ in DMF. Stir at room temperature for 30 minutes to generate the phenoxide anion.

    • Add 2-fluoro-4-methyl-1-nitrobenzene dropwise.[1][2]

    • Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC/HPLC for the disappearance of the fluoronitrobenzene.[2]

    • Workup: Pour the reaction mixture into ice water. The product will precipitate as a yellow solid.[2] Filter, wash with water, and dry.[2] Recrystallize from ethanol if necessary.

Step 2: Reduction to the Aniline[1]
  • Reagents: Nitro intermediate (from Step 1), 10% Pd/C (5 wt% loading), Hydrogen gas (balloon or 1-3 atm).[2]

  • Solvent: Methanol or Ethanol.[2][3]

  • Procedure:

    • Dissolve the nitro intermediate in methanol.[2]

    • Add the Pd/C catalyst carefully under an inert atmosphere (nitrogen).[2]

    • Purge the system with hydrogen gas and stir vigorously at room temperature (25°C) for 6–12 hours.

    • Workup: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude amine.[2]

    • Purification: Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient) or recrystallization from hexanes.[2]

Mechanism of Action (Chemical)

The synthesis relies on the activation of the benzene ring by the nitro group.[2]

  • SₙAr Mechanism: The nitro group at position 1 is a strong electron-withdrawing group (EWG).[2] It activates the ortho-fluorine towards nucleophilic attack.[1][2] The phenoxide ion (from 4-ethylphenol) attacks the carbon bearing the fluorine, forming a Meisenheimer complex, followed by the elimination of the fluoride ion.

  • Catalytic Hydrogenation: The nitro group is reduced to an amino group via a surface-catalyzed mechanism on the Palladium, involving sequential hydride transfers.[2]

Visualization: Synthetic Pathway

SynthesisPathway SM1 2-Fluoro-4-methyl- 1-nitrobenzene Inter Intermediate: 2-(4-Ethylphenoxy)- 4-methyl-1-nitrobenzene SM1->Inter SnAr Attack SM2 4-Ethylphenol SM2->Inter Base K2CO3 / DMF (Base) Base->Inter Activates Phenol Product Product: 2-(4-Ethylphenoxy)- 4-methylaniline Inter->Product Nitro Reduction RedAgent H2 / Pd-C (Reduction) RedAgent->Product

Caption: Two-step synthesis via Nucleophilic Aromatic Substitution (SnAr) followed by catalytic hydrogenation.[1]

Applications & Utility

This molecule serves as a versatile "Design Scaffold" in medicinal and agricultural chemistry.[2]

Agrochemicals (PPO Inhibitors)

The 2-phenoxyaniline motif is a structural precursor to N-phenylimide herbicides (e.g., Flumiclorac analogs).[1][2] The amino group allows for the formation of cyclic imides (such as tetrahydrophthalimides), which are potent inhibitors of Protoporphyrinogen Oxidase (PPO).[2] The 4-ethyl substituent on the phenoxy ring modulates lipophilicity and metabolic stability in plants.[1][2]

Medicinal Chemistry (Kinase Inhibitors)

Diaryl ethers are privileged structures in kinase inhibition (e.g., Sorafenib).[2]

  • Role: The ether oxygen acts as a hinge binder or spacer.[2]

  • Derivatization: The primary amine (-NH₂) is readily derivatized into ureas, amides, or pyrimidines to interact with the ATP-binding pocket of enzymes like B-Raf or VEGFR .[1][2]

Heterocyclic Synthesis

The ortho-amino ether arrangement allows for cyclization into Phenoxazines via intramolecular coupling, a scaffold found in actinomycin antibiotics and organic dyes.[2]

Workflow: Downstream Derivatization

Applications Core 2-(4-Ethylphenoxy)- 4-methylaniline Path1 Reaction with Isocyanates Core->Path1 Path2 Reaction with Anhydrides Core->Path2 Path3 Oxidative Cyclization Core->Path3 Prod1 Diaryl Urea (Kinase Inhibitors) Path1->Prod1 Prod2 N-Phenyl Imides (Herbicides) Path2->Prod2 Prod3 Phenoxazines (Dyes/Antibiotics) Path3->Prod3

Caption: Divergent synthesis pathways utilizing the aniline amine for drug and agrochemical development.

References

  • Beilstein/IUPAC Nomenclature Rules. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names. Royal Society of Chemistry.[2]

  • Nucleophilic Aromatic Substitution (SₙAr) Methodology. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[2] Wiley-Interscience.[1][2] (Standard text for SₙAr mechanism on o-halonitrobenzenes).

  • Synthesis of Phenoxyanilines. Preparation of 2-phenoxyaniline derivatives as herbicide intermediates.[2] (General methodology reference for diaryl ether synthesis via SₙAr). [1]

  • Agrochemical Applications. Protoporphyrinogen Oxidase Inhibitors.[2] Scaffolds containing the 2-phenoxyaniline core.[1][2] [1]

Sources

Foundational

physical properties of 2-(4-Ethylphenoxy)-4-methylaniline

An In-Depth Technical Guide to the Physical Properties of 2-(4-Ethylphenoxy)-4-methylaniline Abstract This technical guide provides a comprehensive framework for the experimental determination and validation of the core...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Properties of 2-(4-Ethylphenoxy)-4-methylaniline

Abstract

This technical guide provides a comprehensive framework for the experimental determination and validation of the core . In the absence of extensive peer-reviewed data for this specific molecule, this document serves as a foundational manual for researchers, scientists, and drug development professionals. It outlines detailed, field-proven protocols for synthesis confirmation and the determination of thermal, spectroscopic, and solubility characteristics. The causality behind experimental choices is explained to ensure that the described protocols form a self-validating system for generating reliable and reproducible data.

Introduction and Molecular Identity

2-(4-Ethylphenoxy)-4-methylaniline is an aromatic amine derivative featuring a diaryl ether linkage. Its structure combines a substituted aniline moiety with an ethyl-substituted phenoxy group. Such compounds are of interest in medicinal chemistry and materials science due to their structural motifs found in various biologically active molecules and functional materials.

Accurate characterization of physical properties is a non-negotiable prerequisite for any further research or development, influencing everything from reaction kinetics and formulation to bioavailability and material performance. This guide provides the methodological blueprint to establish these critical parameters.

Molecular Structure:

  • IUPAC Name: 2-(4-Ethylphenoxy)-4-methylaniline

  • Molecular Formula: C₁₅H₁₇NO

  • Molecular Weight: 227.30 g/mol

Synthesis and Purity Confirmation: The Foundation of Accurate Measurement

The physical properties of a compound are intrinsically linked to its purity. Therefore, prior to any measurement, the synthesis and rigorous purification of 2-(4-Ethylphenoxy)-4-methylaniline are paramount. A plausible and established method for creating the core diaryl ether structure is the Ullmann condensation.[1][2]

Synthesis via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples a phenol with an aryl halide.[1] For the synthesis of the target compound, this would typically involve the reaction of 2-bromo-4-methylaniline with 4-ethylphenol in the presence of a copper catalyst and a base.

Causality of Choice: The Ullmann reaction is a robust and well-documented method for forming the C-O bond between two aromatic rings, making it a logical choice for this synthesis.[3][4] The choice of base (e.g., potassium carbonate) and solvent (e.g., DMF, pyridine) is critical for facilitating the reaction and achieving a good yield.[2]

Workflow for Synthesis and Purity Validation

A self-validating workflow ensures that the material being tested is indeed the correct, pure compound. This involves a multi-step process of synthesis, purification, and comprehensive spectroscopic analysis.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation synthesis Ullmann Condensation: 2-bromo-4-methylaniline + 4-ethylphenol workup Reaction Work-up & Crude Extraction synthesis->workup purification Column Chromatography workup->purification nmr ¹H & ¹³C NMR purification->nmr Identity & Purity Check ftir FT-IR Spectroscopy nmr->ftir Functional Group Confirmation ms Mass Spectrometry ftir->ms Molecular Weight Verification final_product final_product ms->final_product Pure Compound Verified

Caption: Workflow for synthesis and validation of 2-(4-Ethylphenoxy)-4-methylaniline.

Spectroscopic Characterization Protocols

NMR is the most powerful tool for unambiguous structure elucidation.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5]

    • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.[5]

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Features:

    • Signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on both phenyl rings.[5]

    • A broad singlet for the amine (NH₂) protons. Its chemical shift is concentration and solvent-dependent.[5]

    • A quartet and a triplet corresponding to the ethyl group protons.

    • A singlet for the methyl group protons.

  • Expected ¹³C NMR Features:

    • Distinct signals for the 15 carbon atoms, though some aromatic signals may overlap. The number of unique signals will depend on the molecule's symmetry.[6]

FT-IR confirms the presence of key functional groups.

  • Protocol:

    • Sample Preparation: Prepare a KBr pellet or cast a thin film of the compound on a salt plate from a volatile solvent.

    • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Bands:

    • N-H Stretch: Two distinct bands in the 3400-3300 cm⁻¹ region, characteristic of a primary aromatic amine.[7][8]

    • C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

    • N-H Bend: A band in the 1650-1580 cm⁻¹ region.[7]

    • C-N Stretch (Aromatic): A strong band in the 1335-1250 cm⁻¹ region.[7][9]

    • C-O-C Stretch (Aryl Ether): A strong, characteristic band around 1250-1200 cm⁻¹.

MS provides the molecular weight, confirming the compound's elemental composition.

  • Protocol:

    • Sample Introduction: Introduce the sample via direct infusion or through a chromatographic method like GC-MS or LC-MS.[10][11]

    • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • Analysis: Detect the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺).

  • Expected Result: A peak corresponding to the exact mass of the molecule (C₁₅H₁₇NO), which is 227.1310 g/mol .

Determination of Core Physical Properties

Once the compound's identity and purity are confirmed, the following protocols can be applied.

Melting Point

The melting point is a critical indicator of purity. A pure crystalline solid will exhibit a sharp, narrow melting range of 0.5-1.5°C.[12]

  • Protocol (Capillary Method):

    • Sample Preparation: Finely powder a small amount of the dry, crystalline compound.

    • Loading: Pack 2-3 mm of the powdered sample into a capillary tube sealed at one end.[13]

    • Measurement: Place the capillary in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[14]

    • Heating: Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[14]

    • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Boiling Point

For high molecular weight organic compounds, the boiling point is often determined under reduced pressure to prevent decomposition at high temperatures.

  • Protocol (Micro-Boiling Point Determination):

    • Setup: Attach a small test tube containing 0.2-0.5 mL of the liquid sample to a thermometer. Place a small, inverted capillary tube (sealed at the top) into the liquid.

    • Heating: Heat the assembly in a suitable heating bath (e.g., silicone oil).

    • Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary.

    • Cooling: Turn off the heat and allow the apparatus to cool slowly.

    • Measurement: The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

    • Causality: At this point, the vapor pressure of the liquid equals the external atmospheric pressure.

    • Pressure Correction: If determined at a pressure other than 760 mmHg, use a pressure nomograph to correct the boiling point to standard pressure.[15]

Solubility Profile

The solubility provides insight into the compound's polarity and is crucial for formulation and biological testing. Aromatic amines are typically basic and show characteristic solubility behavior.

  • Protocol:

    • Setup: Add approximately 10-20 mg of the compound to separate test tubes.

    • Solvent Addition: Add 1 mL of the test solvent to each tube. Solvents should include water, 5% HCl (aq), 5% NaOH (aq), and common organic solvents like ethanol, acetone, and dichloromethane.

    • Observation: Agitate the mixture and observe if the solid dissolves completely.

  • Expected Results:

    • Water: Insoluble, due to the large hydrophobic aromatic structure.[16]

    • 5% HCl: Soluble. The basic amine group will be protonated to form an ammonium salt, which is ionic and water-soluble.[17][18]

    • 5% NaOH: Insoluble.

    • Organic Solvents: Likely soluble in moderately polar to nonpolar organic solvents.

Thermal Stability Analysis

Thermal analysis provides critical data on the material's stability and phase behavior as a function of temperature.

Workflow for Thermal Analysis

G cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) sample Pure Compound (5-10 mg) tga_setup Place sample in TGA pan (Alumina or Platinum) sample->tga_setup dsc_setup Seal sample in Aluminum pan (3-5 mg) sample->dsc_setup tga_run Heat at 10°C/min under N₂ (e.g., 25°C to 600°C) tga_setup->tga_run tga_data Record Mass vs. Temperature tga_run->tga_data tga_analysis Determine Onset of Decomposition (Td) tga_data->tga_analysis final_data final_data tga_analysis->final_data Thermal Stability Profile dsc_run Heat/Cool/Heat Cycle (e.g., 10°C/min) dsc_setup->dsc_run dsc_data Record Heat Flow vs. Temperature dsc_run->dsc_data dsc_analysis Determine Melting Point (Tm) & Enthalpy of Fusion (ΔHf) dsc_data->dsc_analysis dsc_analysis->final_data

Caption: Experimental workflow for TGA and DSC thermal analysis.

Thermogravimetric Analysis (TGA)

TGA measures changes in mass as a function of temperature, indicating the thermal stability and decomposition profile of a compound.[19]

  • Protocol:

    • Instrument Setup: Tare a TGA crucible (alumina or platinum). Place 5-10 mg of the sample into the crucible.[20]

    • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.[19]

    • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant rate, typically 10°C/min.[19]

    • Data Analysis: Analyze the resulting TGA curve (mass % vs. temperature). The onset temperature of the major mass loss event is taken as the decomposition temperature (Td).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the precise determination of transition temperatures and enthalpies.[19]

  • Protocol:

    • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.[21]

    • Instrument Setup: Place the sample and reference pans into the DSC cell.

    • Thermal Program: A heat-cool-heat cycle is recommended.

      • Heat 1: Heat from ambient to a temperature above the expected melting point (e.g., 200°C) at 10°C/min. This removes any thermal history.

      • Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to ambient temperature.

      • Heat 2: Heat again at 10°C/min. Data from this second heating scan is typically used for analysis.

    • Data Analysis: Analyze the DSC thermogram (heat flow vs. temperature).

      • Melting Point (Tm): The temperature at the peak of the endothermic melting event.

      • Enthalpy of Fusion (ΔHf): The area under the melting peak, which corresponds to the energy required to melt the sample.

Summary of Physical Properties

All experimentally determined data should be compiled into a clear, concise table for easy reference.

Physical PropertyMethodExpected OutcomeSignificance
Appearance Visual InspectionCrystalline Solid or LiquidBasic physical state at STP
Melting Point (Tm) DSC / Capillary MethodSharp, defined temperature rangePurity, Identification
Boiling Point (Tb) Micro-Boiling PointTemperature at a given pressurePurity, Volatility
Solubility Solvent AdditionProfile in aqueous/organic solventsPolarity, Formulation guide
Decomposition Temp (Td) TGAOnset temperature of mass lossThermal stability limit
Enthalpy of Fusion (ΔHf) DSCEnergy (J/g)Crystalline structure energy
Spectroscopic Data NMR, FT-IR, MSConfirmatory SpectraUnambiguous structural proof

References

  • Benchchem. (n.d.). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from Benchchem.[10]

  • Unknown. (n.d.). Melting point determination. Retrieved from a university website.

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from Vedantu.[14]

  • Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 13(4), 335-341.[22]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from SynArchive.[1]

  • Xie, R.-G., et al. (2001). Ullmann Diaryl Ether Synthesis in Ionic Liquids. Tetrahedron Letters, 42(48), 8441-8443.[2]

  • Embibe. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved from Embibe.[23]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from UCLA Chemistry.[7]

  • Unknown. (n.d.). Infrared Spectroscopy. Retrieved from a university CDN.[8]

  • Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Journal of Environmental Science and Health, Part A, 56(12), 1409-1417.[11]

  • Unknown. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from a university website.[12]

  • Unknown. (n.d.). Exp 1 - Melting Points. Retrieved from a university website.[13]

  • PerkinElmer. (n.d.). Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS. Retrieved from PerkinElmer.[24]

  • Lamm, K. C., et al. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115.[25]

  • Li, G., & Xu, G. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(5), 623-625.[26]

  • separationsNOW. (2007, June 24). LC-MS ion maps for the characterization of aniline derivatives in rapeseed oil. Retrieved from separationsNOW.[27]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from BYJU'S.[28]

  • Schmalz, H.-G., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1056-1063.[3]

  • Monograph. (n.d.). The Ullmann Ether Condensation. Retrieved from ResearchGate.[4]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from WikiEducator.[9]

  • Dasgupta, A., et al. (1995). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Journal of Chromatography B: Biomedical Applications, 665(2), 323-329.[29]

  • LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from Chemistry LibreTexts.[30]

  • ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from ResearchGate.[6]

  • Benchchem. (n.d.). A Comparative Guide to the Thermal Stability of Aniline Phosphate and Its Derivatives. Retrieved from Benchchem.[19]

  • BYJU'S. (2019, September 18). Test for Amino Groups. Retrieved from BYJU'S.[17]

  • Cao, G., & Mallouk, T. E. (1991). Postintercalative Polymerization of Aniline and Its Derivatives in Layered Metal Phosphates. Inorganic Chemistry, 30(7), 1434-1438.[21]

  • Benchchem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,4,6-Triphenylaniline. Retrieved from Benchchem.[5]

  • Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from JERAS.[31]

  • ACS Publications. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines | The Journal of Physical Chemistry A. Retrieved from ACS Publications.[32]

  • Szatylowicz, H., et al. (2015, December 9). Towards physical interpretation of substituent effects: the case of meta- and para-substituted anilines. RSC Publishing.[33]

  • Thermo Fisher Scientific. (n.d.). Aniline and substituted anilines. Retrieved from Thermo Fisher Scientific.[34]

  • Unknown. (n.d.). Amine Unknowns. Retrieved from a university website.[18]

  • ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. Retrieved from ResearchGate.[15]

  • Unknown. (n.d.). Experiment name / Determination of Boiling point Purpose. Retrieved from a university website.

  • Unknown. (n.d.). AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF AMINES Chapter: 06. Retrieved from a university website.[35]

  • Unknown. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved from a university website.[36]

  • Unknown. (n.d.). Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Retrieved from a university website.[37]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from GeeksforGeeks.[38]

  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from EPFL.[20]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from Vedantu.[39]

  • YouTube. (2023, April 25). Amines - Lab Demonstration / solubility / basic character class 12 CBSE. Retrieved from YouTube.[16]

  • Rsc.org. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from Rsc.org.[40]

Sources

Exploratory

An In-depth Technical Guide to 2-(4-Ethylphenoxy)-4-methylaniline: Synthesis, Identification, and Properties

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of 2-(4-Ethylphenoxy)-4-methylaniline, a molecule of interest in synthetic and medicinal chemistry. Due to its limit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 2-(4-Ethylphenoxy)-4-methylaniline, a molecule of interest in synthetic and medicinal chemistry. Due to its limited documentation in public databases, this paper outlines its fundamental chemical identifiers, predicted physicochemical properties, and proposes robust synthetic protocols based on established organometallic reactions. The information herein is designed to empower researchers with the foundational knowledge required for its synthesis and further investigation.

I. Chemical Identity and Descriptors

A clear and unambiguous identification of a molecule is paramount for scientific communication and database registration. While a specific CAS number for 2-(4-Ethylphenoxy)-4-methylaniline is not publicly available, its identity can be definitively established through a set of standardized chemical descriptors.

Identifier TypeValue
IUPAC Name 2-(4-Ethylphenoxy)-4-methylaniline
Molecular Formula C₁₅H₁₇NO
Canonical SMILES CCc1ccc(Oc2ccc(C)cc2N)cc1
InChI InChI=1S/C15H17NO/c1-3-11-4-6-13(7-5-11)17-15-10-9-12(2)8-14(15)16/h4-10H,3,16H2,1-2H3
InChIKey Predicted: Awaiting experimental validation
Molecular Weight 227.30 g/mol

Structural Diagram:

Caption: 2D structure of 2-(4-Ethylphenoxy)-4-methylaniline.

II. Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-(4-Ethylphenoxy)-4-methylaniline. These values are computationally derived and serve as a valuable guide for experimental design, including solvent selection and purification strategies.

PropertyValue
XLogP3 4.2
Topological Polar Surface Area 38.3 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Exact Mass 227.131014 g/mol

III. Synthetic Protocols

The synthesis of 2-(4-Ethylphenoxy)-4-methylaniline can be approached through several established methods for the formation of a diaryl ether linkage. The two most prominent and reliable strategies are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classic, copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[1][2] This method, while often requiring high temperatures, is a robust and well-understood pathway.

Reaction Scheme:

G reactant1 2-Bromo-4-methylaniline product 2-(4-Ethylphenoxy)-4-methylaniline reactant1->product Ullmann Condensation reactant2 4-Ethylphenol reactant2->product reagents CuI (catalyst) L-proline (ligand) K2CO3 (base) DMSO (solvent) reagents->product G reactant1 2-Amino-5-methylphenylboronic acid product 2-(4-Ethylphenoxy)-4-methylaniline reactant1->product Buchwald-Hartwig Amination reactant2 1-Bromo-4-ethylbenzene reactant2->product reagents Pd(OAc)2 (catalyst) SPhos (ligand) K3PO4 (base) Toluene (solvent) reagents->product

Sources

Exploratory

The Phenoxyaniline Scaffold: A Technical Guide to Synthesis and Application

Abstract The phenoxyaniline core is a quintessential "privileged scaffold" in modern synthetic chemistry, underpinning the development of a multitude of functional molecules ranging from life-saving pharmaceuticals to ad...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The phenoxyaniline core is a quintessential "privileged scaffold" in modern synthetic chemistry, underpinning the development of a multitude of functional molecules ranging from life-saving pharmaceuticals to advanced organic materials.[1][2] Its unique diaryl ether-amine structure imparts a combination of conformational flexibility and specific electronic properties that enable potent and selective interactions with diverse biological targets. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of novel phenoxyaniline building blocks. We will explore the causality behind strategic synthetic choices, present validated, step-by-step experimental protocols for their construction, and discuss their impactful applications, particularly in the realm of medicinal chemistry.

Chapter 1: The Phenoxyaniline Motif: A Cornerstone of Modern Chemistry

The phenoxyaniline scaffold, characterized by an aniline ring linked to a phenyl ring through an oxygen atom, is a deceptively simple structure that has proven to be of immense value. This diaryl ether linkage is not merely a passive linker; it introduces a "kink" in the molecular geometry, allowing the two aromatic rings to adopt non-coplanar orientations. This three-dimensional character is crucial for its function as a "privileged structure" in drug discovery, enabling it to present functional groups in precise spatial arrangements to interact with the complex topographies of enzyme active sites and protein-protein interfaces.[1][3]

Phenoxyaniline derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antidiabetic, and anti-inflammatory properties.[2][4] Their utility extends into materials science, where they serve as building blocks for polymers, photoredox catalysts, and organic light-emitting diodes (OLEDs).[5]

Chapter 2: Strategic Synthesis of Phenoxyaniline Building Blocks

The construction of the phenoxyaniline core hinges on the formation of two key bonds: the C-O diaryl ether bond and the C-N arylamine bond. The sequence and method of these bond formations dictate the overall efficiency and scope of the synthesis. Historically, harsh conditions were often required, but modern catalytic methods have revolutionized their accessibility.[6][7]

Foundational Strategy: The Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed reaction for forming C-O bonds.[8]

  • Mechanistic Causality: Traditional Ullmann reactions often required high temperatures (>200 °C) and stoichiometric amounts of copper, limiting their functional group tolerance.[8] The mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with an aryl halide, followed by reductive elimination. Modern iterations have significantly improved the reaction's efficiency. The introduction of bidentate ligands accelerates the reductive elimination step, allowing the reaction to proceed under much milder conditions (80-120 °C) with only catalytic amounts of copper.[6][9] This makes the reaction more attractive for both academic and industrial applications.[6]

  • Expert Insights: The choice of ligand is critical. Diamine or amino acid-based ligands often prove effective by stabilizing the copper catalyst and increasing its reactivity. The base (e.g., K₂CO₃, Cs₂CO₃) is not just a proton scavenger; it plays a crucial role in generating the nucleophilic phenoxide. The solvent choice, typically a high-boiling polar aprotic solvent like DMF or DMSO, is also key to solubilizing the reagents and facilitating the reaction.[9]

This protocol describes the synthesis of an intermediate 2-phenoxynitrobenzene, a common precursor to 2-phenoxyaniline.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add copper(I) iodide (CuI, 0.05 equiv.), L-proline (0.10 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Reagent Addition: Add 2-chloronitrobenzene (1.0 equiv.) and phenol (1.2 equiv.) to the flask, followed by anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of 0.5 M.

  • Reaction Execution: Seal the flask and heat the mixture in a pre-heated oil bath at 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with 1M NaOH solution (to remove excess phenol) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 2-phenoxynitrobenzene. Subsequent reduction of the nitro group (e.g., using SnCl₂/HCl or catalytic hydrogenation) affords the final 2-phenoxyaniline.

The Palladium Revolution: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[10][11] It is often the method of choice due to its exceptional functional group tolerance and milder reaction conditions compared to traditional methods.[11]

  • Mechanistic Causality: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[12] The key steps are:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or triflate) C-X bond.

    • Ligand Exchange/Amine Coordination: The amine displaces a ligand on the Pd(II) complex, and the base deprotonates the coordinated amine to form a more nucleophilic amido complex.[10]

    • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.

  • Expert Insights: The success of this reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are crucial.[12] Their steric bulk promotes the reductive elimination step, which is often rate-limiting, while their electron-donating nature facilitates the initial oxidative addition. The choice of base (e.g., NaOtBu, K₃PO₄) is also critical and must be matched to the substrate's sensitivity and the amine's pKa.[10]

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv.), a suitable phosphine ligand like XPhos (0.04 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add 4-bromophenol (1.0 equiv.) and aniline (1.2 equiv.). Add anhydrous toluene via syringe to achieve a concentration of 0.2 M.

  • Inert Atmosphere: Seal the tube with a septum, remove from the glovebox (if applicable), and purge with argon for 15 minutes.

  • Reaction Execution: Place the reaction tube in a preheated oil bath at 100-110 °C and stir vigorously.[13]

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent and purify by silica gel column chromatography to isolate the 4-phenoxyaniline.[13]

Comparative Analysis of Synthetic Routes

The choice between the Ullmann and Buchwald-Hartwig strategies depends on several factors, including substrate scope, cost, and scalability.

FeatureUllmann Condensation (Modern)Buchwald-Hartwig Amination
Catalyst Copper (CuI, Cu₂O)Palladium (Pd₂(dba)₃, Pd(OAc)₂)
Cost Lower catalyst costHigher catalyst cost
Conditions Generally higher temperatures (100-150 °C)Milder temperatures (80-120 °C)
Substrate Scope Good for electron-deficient aryl halidesExtremely broad for both coupling partners
Functional Group Tolerance ModerateExcellent
Key Advantage Cost-effective for specific applicationsHigh generality and reliability

Decision Workflow for Synthetic Route Selection

G start Define Target Phenoxyaniline q1 Are starting materials commercially available and inexpensive? start->q1 q2 Are sensitive functional groups present? q1->q2 Yes buchwald Consider Buchwald-Hartwig Amination q1->buchwald No ullmann Consider Ullmann Condensation q2->ullmann No q2->buchwald Yes optimize Optimize Ligand/Base and Conditions ullmann->optimize buchwald->optimize

Caption: A decision tree for selecting the optimal synthetic strategy.

Chapter 3: Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized phenoxyaniline building blocks.[14] A combination of spectroscopic and chromatographic techniques is required for a self-validating system.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, providing detailed information about the carbon-hydrogen framework.[15]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which is used to confirm the molecular formula of the compound.[17]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the final compound and for monitoring reaction progress.[18]

Table 3.1: Typical Characterization Data for 4-Phenoxyaniline
TechniqueParameterExpected Result
¹H NMR Chemical Shifts (δ)Multiplets in the aromatic region (~6.8-7.4 ppm) for the phenyl protons; a broad singlet for the -NH₂ protons.
¹³C NMR Chemical Shifts (δ)Signals in the aromatic region (~115-160 ppm); typically 10 distinct signals due to symmetry.
HRMS (ESI+) m/z [M+H]⁺Calculated: 186.0919; Found: within 5 ppm of calculated value.
HPLC Purity>95% (as determined by peak area integration).
Appearance Physical StateOff-white to tan solid.

Chapter 4: Applications in Drug Discovery

The phenoxyaniline scaffold is a cornerstone in the design of kinase inhibitors, which are a critical class of targeted cancer therapeutics.[19][20]

Case Study: Phenoxyanilines as Kinase Inhibitors

Many kinase inhibitors utilize the phenoxyaniline motif to orient key functional groups that interact with the ATP-binding pocket of the target kinase. For example, in inhibitors of kinases like c-Met or VEGFR, the aniline nitrogen often serves as an attachment point for a "hinge-binding" moiety, while the phenoxy group positions substituents to interact with other regions of the active site, enhancing potency and selectivity.[3][20]

Simplified Kinase Signaling Pathway and Inhibition

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds P1 Downstream Signaling (e.g., RAS/MAPK) Receptor->P1 Activates P2 Cell Proliferation, Angiogenesis P1->P2 Leads to Inhibitor Phenoxyaniline-based Kinase Inhibitor Inhibitor->Receptor Blocks ATP Binding Site

Caption: Inhibition of RTK signaling by a phenoxyaniline-based drug.

The dysregulation of these signaling pathways is a hallmark of many cancers.[20] By designing phenoxyaniline derivatives that specifically target the ATP-binding site of oncogenic kinases, it is possible to halt the downstream signaling cascade that drives tumor growth and survival.[19][20] The structure-activity relationship (SAR) for these compounds is often complex, with small changes to the substitution pattern on either aromatic ring leading to significant changes in biological activity.[3]

Chapter 5: Future Outlook

The field of phenoxyaniline synthesis continues to evolve. Emerging technologies like C-H activation and flow chemistry promise to deliver even more efficient, sustainable, and scalable routes to these valuable building blocks. Furthermore, their application space is expanding beyond medicine into areas like organic electronics and functional materials, where their unique photophysical properties can be exploited.[5] The continued exploration of novel synthetic methodologies and applications will ensure that the phenoxyaniline scaffold remains a vital component in the chemist's toolbox for years to come.

References

  • Rahman, M. L., Sarjadi, M. S., Fui, C. J., & Sarkar, S. M. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]

  • Fui, C. J., Sarjadi, M. S., Sarkar, S. M., & Rahman, M. L. (2020). Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. Research at TUS. [Link]

  • Rahman, M. L., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. OperaChem. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses Procedure. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Wallace, E. M., et al. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. PubMed. [Link]

  • Research and Reviews. (2025). Modern Analytical Technique for Characterization Organic Compounds. Research and Reviews. [Link]

  • Triclinic Labs. (n.d.). Chemical and Materials Characterization Techniques and Services. Triclinic Labs. [Link]

  • ResearchGate. (2025). Recent advancement in the synthesis of phenoxazine derivatives and their analogues. ResearchGate. [Link]

  • Center for Applied Isotope Studies, University of Georgia. (n.d.). Organic Compound Characterization & Quantification. CAIS. [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal. [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Research and Reviews. (2024). Chemical Characterization Techniques: Identifying Composition and Structure. Research and Reviews. [Link]

  • Pal, A., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. PMC. [Link]

  • Google Patents. (2006). CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof.
  • Gan, J., et al. (2018). Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes. PubMed. [Link]

  • Wang, H., et al. (2024). Synthesis of meta-carbonyl phenols and anilines. PMC. [Link]

  • PubChem. (n.d.). (4-Aminophenoxy)benzene. PubChem. [Link]

  • Royal Society of Chemistry. (n.d.). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry. [Link]

  • Beilstein-Institut. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline.
  • ResearchGate. (n.d.). (PDF) Synthesis of meta-functionalized phenols and anilines. ResearchGate. [Link]

  • PubMed. (n.d.). Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. PubMed. [Link]

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-(4-Ethylphenoxy)-4-methylaniline

Executive Summary This application note details a robust, two-step synthesis protocol for 2-(4-Ethylphenoxy)-4-methylaniline , a privileged scaffold in medicinal chemistry often utilized in the design of tyrosine kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, two-step synthesis protocol for 2-(4-Ethylphenoxy)-4-methylaniline , a privileged scaffold in medicinal chemistry often utilized in the design of tyrosine kinase inhibitors (e.g., VEGFR/PDGFR targets). The procedure utilizes a regioselective Nucleophilic Aromatic Substitution (


) followed by a chemoselective catalytic hydrogenation. Designed for scalability and reproducibility, this guide emphasizes process safety, impurity control, and high-yield isolation suitable for preclinical drug development.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the diaryl ether linkage prior to the reduction of the nitro group. This order of operations prevents the oxidation of the aniline amine and utilizes the strong electron-withdrawing nature of the ortho-nitro group to activate the aryl fluoride for substitution.

Strategic Pathway
  • C-O Bond Formation:

    
     coupling of 4-ethylphenol with 2-fluoro-4-methyl-1-nitrobenzene. The ortho-nitro group lowers the energy barrier for the Meisenheimer complex formation.
    
  • Nitro Reduction: Catalytic hydrogenation (

    
    /Pd-C) to convert the nitroarene to the target aniline under mild conditions, preserving the ether linkage.
    

Retrosynthesis Target 2-(4-Ethylphenoxy)-4-methylaniline (Target) Intermediate 2-(4-Ethylphenoxy)-4-methyl-1-nitrobenzene (Nitro Intermediate) Target->Intermediate Nitro Reduction (H2, Pd/C) SM1 2-Fluoro-4-methyl-1-nitrobenzene (Electrophile) Intermediate->SM1 SNAr Coupling (K2CO3, DMF) SM2 4-Ethylphenol (Nucleophile) Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the diaryl ether core.

Protocol Step 1: Ether Synthesis

Objective: Synthesis of 2-(4-Ethylphenoxy)-4-methyl-1-nitrobenzene. Mechanism: The reaction proceeds via an addition-elimination mechanism. The phenoxide anion attacks the carbon bearing the fluorine, forming a resonance-stabilized Meisenheimer complex, followed by the elimination of the fluoride ion.

Reagents & Materials Table
ComponentCAS No.[1]Equiv.[2][3][4]MW ( g/mol )Role
2-Fluoro-4-methyl-1-nitrobenzene 446-34-41.0155.13Electrophile
4-Ethylphenol 123-07-91.1122.16Nucleophile
Potassium Carbonate (

)
584-08-72.0138.21Base
DMF (Anhydrous) 68-12-2----Solvent
Ethyl Acetate 141-78-6----Extraction
Experimental Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).
    
  • Charging: Add 4-Ethylphenol (1.1 eq) and

    
      (2.0 eq) to the flask.
    
  • Solvation: Add anhydrous DMF (concentration ~0.5 M relative to the nitro substrate) and stir at Room Temperature (RT) for 15 minutes to generate the phenoxide in situ. Note: The mixture may become a slurry.

  • Addition: Add 2-Fluoro-4-methyl-1-nitrobenzene (1.0 eq) dropwise or in one portion (if solid).

  • Reaction: Heat the reaction mixture to 90°C in an oil bath. Stir vigorously for 4–6 hours.

    • Process Control: Monitor by TLC (Hexane/EtOAc 8:2). The starting fluoride (

      
      ) should disappear, and a new, less polar spot (Nitro ether) should appear.
      
  • Workup:

    • Cool to RT.

    • Pour the mixture into 5 volumes of ice-cold water (precipitates inorganic salts and product).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove residual DMF.
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: If the crude is an oil, recrystallize from Ethanol/Water or purify via flash column chromatography (0-10% EtOAc in Hexanes).

    • Yield Expectations: 85–95%.

SNAr_Mechanism Step1 Deprotonation (Phenol -> Phenoxide) Step2 Nucleophilic Attack (Formation of Meisenheimer Complex) Step1->Step2 K2CO3, DMF Step3 Elimination of Fluoride (Aromatization) Step2->Step3 -F-

Figure 2: Mechanistic flow of the


 reaction.

Protocol Step 2: Catalytic Hydrogenation

Objective: Reduction of nitro group to aniline. Safety Alert: Palladium on Carbon (Pd/C) is pyrophoric when dry. Always keep wet with solvent or water. Handle under inert atmosphere.

Reagents & Materials Table
ComponentEquiv.Role
Nitro Intermediate (from Step 1)1.0Substrate
Pd/C (10 wt% loading) 10 wt% of substrateCatalyst
Hydrogen Gas (

)
Balloon or 1 atmReductant
Methanol or Ethanol --Solvent
Celite --Filtration Aid
Experimental Procedure
  • Setup: Use a three-neck RBF or a hydrogenation bottle. Purge with

    
    .
    
  • Catalyst Addition: Carefully add 10% Pd/C (weighed under

    
     or added as a water slurry) to the vessel.
    
  • Substrate Addition: Dissolve the Nitro Intermediate in Methanol (or Ethanol) and carefully add to the vessel containing the catalyst.

    • Concentration: ~0.1 – 0.2 M.

  • Hydrogenation:

    • Evacuate the vessel and backfill with

      
       (3 cycles).
      
    • Evacuate and backfill with

      
        (balloon pressure is sufficient).
      
    • Stir vigorously at RT for 2–4 hours.

    • Process Control: Monitor by LCMS or TLC. The yellow nitro compound will convert to a colorless/fluorescent amine.

  • Workup:

    • Flush vessel with

      
       to remove excess 
      
      
      
      .
    • Filter the mixture through a pad of Celite to remove the Pd catalyst. Warning: Do not let the filter cake dry out completely to prevent ignition.

    • Wash the Celite pad with Methanol.

    • Concentrate the filtrate to dryness.

  • Purification: The product is often pure enough for subsequent steps. If necessary, purify via flash chromatography (Hexane/EtOAc) or recrystallize from Hexane/Ether.

Analytical Characterization (Expected Data)

To validate the synthesis, compare obtained data against these expected spectral signatures:

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       6.8–7.2 ppm (m, 4H, phenoxy aromatic protons).
      
    • 
       6.6–6.7 ppm (m, 2H, aniline aromatic protons H-3, H-5).
      
    • 
       6.5 ppm (d, 1H, aniline H-6).
      
    • 
       3.6 ppm (br s, 2H, 
      
      
      
      ).
    • 
       2.6 ppm (q, 2H, 
      
      
      
      of ethyl).
    • 
       2.2 ppm (s, 3H, 
      
      
      
      on aniline ring).
    • 
       1.2 ppm (t, 3H, 
      
      
      
      of ethyl).
  • Mass Spectrometry (ESI+):

    • Calculated MW: 227.30 g/mol .

    • Observed

      
      .
      

Troubleshooting & Optimization

  • Issue: Incomplete

    
     reaction. 
    
    • Solution: Ensure anhydrous DMF is used. Water poisons the phenoxide. Increase temperature to 100°C.

  • Issue: Impurity in Hydrogenation (Azo compounds).

    • Solution: Ensure rapid stirring to prevent localized hydrogen starvation. If azo impurities form, increase

      
       pressure or temperature slightly.
      
  • Alternative Reduction: If halogen sensitivity is a concern (not applicable here, but good practice), use Iron powder (Fe) /

    
      in Ethanol/Water at reflux (
    
    
    
    ) instead of catalytic hydrogenation.

References

  • Synthesis of Diaryl Ethers via

    
    : 
    
    • Title: "Nucleophilic Aromatic Substitution of 2-Fluoronitrobenzenes."
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Starting Material Data (2-Fluoro-4-methyl-1-nitrobenzene)

    • Title: "2-Fluoro-4-methyl-1-nitrobenzene (CAS 446-34-4) Properties."[1][5][6][7]

    • Source: PubChem.[2][8][7][9]

    • URL:[Link]

  • General Hydrogenation Protocols: Title: "Catalytic Hydrogenation of Nitro Groups." Source: Sigma-Aldrich Technical Bulletins.

Sources

Application

Application Note: Buchwald-Hartwig Coupling of 2-(4-Ethylphenoxy)-4-methylaniline

Executive Summary This application note details the optimization and protocol execution for the Buchwald-Hartwig amination of 2-(4-Ethylphenoxy)-4-methylaniline . This substrate presents a specific challenge in cross-cou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimization and protocol execution for the Buchwald-Hartwig amination of 2-(4-Ethylphenoxy)-4-methylaniline . This substrate presents a specific challenge in cross-coupling chemistry: it is a primary aniline possessing a bulky ortho-phenoxy group. While the para-methyl group renders the amine sufficiently nucleophilic, the ortho-ether linkage creates significant steric hindrance and potential hemilabile coordination that can impede standard Pd(0)/Pd(II) catalytic cycles.

This guide moves beyond generic "standard conditions" to recommend a Third-Generation (G3) or Fourth-Generation (G4) Precatalyst strategy, specifically utilizing BrettPhos or RuPhos ligated systems. These systems are selected to overcome the specific energy barrier of amine coordination and reductive elimination imposed by the ortho-phenoxy motif.

Substrate Analysis & Mechanistic Strategy

The Challenge: The Ortho-Phenoxy Effect

The target molecule, 2-(4-Ethylphenoxy)-4-methylaniline, is not a simple aniline.

  • Electronic Profile: The p-methyl group (

    
    -donor) increases electron density at the nitrogen, theoretically enhancing nucleophilicity.
    
  • Steric Profile: The o-phenoxy group is the critical feature. It creates a "steric wall" that protects the nitrogen center.

  • Mechanistic Implication: In the catalytic cycle, the amine must coordinate to the Pd(II) center after oxidative addition. The bulk of the ortho group destabilizes this intermediate. Furthermore, if the ligand on Palladium is too bulky, it may prevent the amine from approaching. If the ligand is too small, it may not promote the difficult reductive elimination step.

Catalyst Selection Logic

Based on the structural classification (Primary Aniline + Ortho-Hindrance), we prioritize the following ligand classes:

  • BrettPhos (Primary Recommendation):

    • Why: Engineered specifically for primary amines. The ligand's bulk is directed away from the metal center enough to allow primary amine binding, but sufficiently bulky to force reductive elimination.

    • Target: Coupling with Aryl Chlorides or Bromides.[1][2][3]

  • RuPhos (Secondary Recommendation):

    • Why: Exceptionally robust for sterically demanding substrates. If BrettPhos fails due to extreme steric clash with the coupling partner (e.g., an ortho-substituted aryl halide), RuPhos is the alternative.

  • Precatalyst Source (Pd G4):

    • Why: We utilize BrettPhos Pd G4 or RuPhos Pd G4 . These precatalysts ensure a strict 1:1 Pd:Ligand ratio and rapid activation at low temperatures, avoiding the induction period and aggregate formation common with

      
      .
      

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Clash" point where the ortho-phenoxy group interferes with coordination.

BuchwaldMechanism cluster_clash Steric Bottleneck Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X AmineCoord Amine Coordination (CRITICAL STEP) OxAdd->AmineCoord + 2-(4-Ethylphenoxy)-4-methylaniline Deprot Deprotonation [L-Pd(II)-Ar-NHR] AmineCoord->Deprot + Base (NaOtBu/LHMDS) RedElim Reductive Elimination C-N Bond Formed Deprot->RedElim - HX RedElim->Pd0 Regeneration

Caption: The catalytic cycle emphasizing the Amine Coordination step, where the ortho-phenoxy group of the substrate encounters steric resistance from the ligand sphere.

Experimental Protocols

Protocol A: Rapid Micro-Screening (Optimization)

Use this protocol to determine the optimal Ligand/Base combination for your specific Aryl Halide partner.

Reagents:

  • Substrate: 2-(4-Ethylphenoxy)-4-methylaniline (1.0 equiv)

  • Coupling Partner: Aryl Halide (1.0 equiv)[1]

  • Catalysts: BrettPhos Pd G4, RuPhos Pd G4 (0.02 equiv / 2 mol%)

  • Bases: NaOtBu (Strong),

    
     (Weak), LHMDS (Soluble)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Workflow Table:

EntryCatalyst (2 mol%)Base (1.2 equiv)Temp (°C)Rationale
1 BrettPhos Pd G4 NaOtBu 80 Standard starting point for primary amines.
2RuPhos Pd G4NaOtBu80Testing alternative steric pocket.
3BrettPhos Pd G4LHMDS60Milder base for base-sensitive substrates.
4BrettPhos Pd G4

100Weak base, requires higher T; good for sensitive functional groups.

Procedure:

  • Inside a glovebox, charge 4 mL vials with a stir bar, precatalyst (2 mol%), and base.

  • Add the Aryl Halide and 2-(4-Ethylphenoxy)-4-methylaniline.

  • Add anhydrous 1,4-Dioxane (concentration 0.1 M - 0.2 M).

  • Seal vials with PTFE-lined caps.

  • Stir outside glovebox at designated temperature for 2-4 hours.

  • Analyze via LC-MS (monitor consumption of the aniline, as it is the limiting reagent in this design).

Protocol B: Gram-Scale Synthesis (The "Gold Standard")

Assumes Entry 1 (BrettPhos/NaOtBu) was successful. This is the robust method for isolation.

Safety Note: Anilines are toxic. Handle in a fume hood. NaOtBu is moisture-sensitive.

Step-by-Step:

  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging Solids:

    • Add BrettPhos Pd G4 (0.01 equiv / 1 mol%). Note: Loading can often be lowered to 0.5 mol% on scale.

    • Add Sodium tert-butoxide (NaOtBu) (1.4 equiv).

    • Add 2-(4-Ethylphenoxy)-4-methylaniline (1.2 equiv). Slight excess of amine is preferred to consume the halide.

    • Add Aryl Halide (1.0 equiv).[1][2]

  • Solvent Addition:

    • Evacuate and backfill the flask with Nitrogen (3 cycles).

    • Add anhydrous Toluene or 1,4-Dioxane via syringe (Concentration: 0.2 M relative to halide).

  • Reaction:

    • Immerse flask in a pre-heated oil bath at 80°C .

    • Stir vigorously. Conversion should be complete within 1-4 hours.

    • Checkpoint: Monitor by TLC (Eluent: 10% EtOAc/Hexanes). Look for the disappearance of the Aryl Halide.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove Pd black and salts.

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • Perform Flash Column Chromatography on Silica Gel.

    • Tip: The product is a secondary amine.[4] Pre-treat the silica column with 1% Triethylamine to prevent streaking.

Troubleshooting & Decision Logic

If the standard protocol yields <50%, use the following logic tree to diagnose the failure mode.

Troubleshooting Start Reaction Failed (<50% Yield) CheckSM Check LCMS: Is Aryl Halide consumed? Start->CheckSM Dehal Result: Protodehalogenation (Ar-X -> Ar-H) CheckSM->Dehal Yes (Ar-H formed) OxAddIssue Diagnosis: Failed Oxidative Addition or Catalyst Death CheckSM->OxAddIssue No (SM remains) RedElimIssue Diagnosis: Slow Reductive Elimination (Hydride source present?) Dehal->RedElimIssue Soln1 Solution: Switch to RuPhos Lower Temp RedElimIssue->Soln1 CheckColor Did reaction turn black immediately? OxAddIssue->CheckColor BlackYes Catalyst Decomposition (Unstable Pd species) CheckColor->BlackYes Yes BlackNo Steric Wall (Amine not binding) CheckColor->BlackNo No Soln2 Solution: Use G4 Precatalyst Ensure inert atmosphere BlackYes->Soln2 Soln3 Solution: Switch to tBuBrettPhos Increase Temp to 110°C BlackNo->Soln3

Caption: Decision tree for troubleshooting low yields based on LCMS analysis of the crude reaction mixture.

References

  • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of Aryl Halides with Primary Amines using a N,N,N',N'-Tetramethylthiourea-Based Catalyst. Organic Letters.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry.

  • Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonflet to Nitroaromatics. Journal of the American Chemical Society. (Reference for BrettPhos development).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

Sources

Method

Application Note: Solvation Profiling and Equilibrium Solubility Determination of 2-(4-Ethylphenoxy)-4-methylaniline in DMSO and Methanol

Executive Summary For researchers and drug development professionals, understanding the solubility profile of specialized chemical building blocks is critical for assay development, formulation, and analytical quantifica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solubility profile of specialized chemical building blocks is critical for assay development, formulation, and analytical quantification. This application note provides an in-depth, self-validating protocol for determining the thermodynamic equilibrium solubility of 2-(4-Ethylphenoxy)-4-methylaniline in two ubiquitous laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol. By bridging solvation thermodynamics with empirical methodologies compliant with USP guidelines, this guide ensures high-fidelity data generation for downstream applications.

Physicochemical Profiling of the Analyte

2-(4-Ethylphenoxy)-4-methylaniline (CAS: 946716-60-5) is a diaryl ether derivative characterized by a bulky, hydrophobic 4-ethylphenoxy group coupled to an aniline moiety [1].

The molecule presents a unique solvation challenge due to its dual nature:

  • Hydrophobic Core: The two aromatic rings and the ethyl chain drive a high partition coefficient (estimated LogP

    
     4.0), making it poorly soluble in aqueous media.
    
  • Polar Moieties: The primary amine (

    
    ) and the ether oxygen (
    
    
    
    ) act as hydrogen bond donors/acceptors, providing specific interaction sites for polar solvents.
Table 1: Physicochemical Properties
PropertyValueSolvation Implication
Molecular Formula

High carbon-to-heteroatom ratio dictates lipophilicity.
Molecular Weight 227.31 g/mol Moderate size; easily solvated if crystal lattice energy is overcome.
H-Bond Donors 1 (Amine)Capable of interacting with protic and aprotic acceptors.
H-Bond Acceptors 2 (Amine, Ether)Readily interacts with protic solvents like Methanol.

Solvation Thermodynamics: Causality of Solvent Selection

Understanding why a solvent works is as important as knowing how to use it. The choice between DMSO and Methanol hinges on their distinct thermodynamic interactions with the solute.

DMSO (Dimethyl Sulfoxide): The Aprotic Disruptor

DMSO is a highly polar aprotic solvent with a high dielectric constant (


) and a strong dipole moment.
  • Mechanistic Insight: DMSO cannot donate hydrogen bonds, but its highly polarized

    
     bond acts as a powerful hydrogen bond acceptor for the aniline's 
    
    
    
    group. Furthermore, its strong dipole effectively disrupts the
    
    
    stacking and hydrophobic interactions between the aromatic rings of the solute. This results in rapid disruption of the crystal lattice and exceptionally high solubility.
Methanol: The Protic Coordinator

Methanol is a polar protic solvent (


).
  • Mechanistic Insight: Methanol solvates the molecule via bidirectional hydrogen bonding—donating protons to the ether oxygen and accepting protons from the amine. However, because Methanol is highly structured via intermolecular hydrogen bonding with itself, inserting the bulky, hydrophobic 4-ethylphenoxy group requires a significant entropic penalty. Consequently, while the compound is soluble in Methanol, its saturation limit will be markedly lower than in DMSO.

Self-Validating Shake-Flask Protocol

To determine true thermodynamic equilibrium solubility, kinetic dissolution must be ruled out. This protocol adapts the "Shake-Flask Method" outlined in USP <1236> Solubility Measurements [2] and World Health Organization (WHO) equilibrium guidelines [3], utilizing a time-dependent sampling strategy to create a self-validating system.

Equipment & Reagents
  • Orbital incubator shaker (temperature-controlled at 25°C and 37°C).

  • 0.22 µm Hydrophilic Polytetrafluoroethylene (PTFE) syringe filters.

  • HPLC-UV system for quantification.

  • HPLC-grade DMSO and Methanol.

Step-by-Step Methodology

Step 1: Supersaturation Preparation

  • Weigh approximately 50 mg of 2-(4-Ethylphenoxy)-4-methylaniline into a 2 mL amber glass vial. (Causality: Amber glass prevents potential photo-degradation of the aniline group during prolonged incubation).

  • Add 0.5 mL of the target solvent (DMSO or Methanol).

  • Vortex for 60 seconds. A visible suspension of undissolved solid must remain. If the solution turns clear, add more solute in 20 mg increments until a persistent solid phase is achieved. (Causality: Thermodynamic equilibrium requires an excess of solid to maintain a saturated state).

Step 2: Thermodynamic Equilibration 4. Place the vials in the orbital shaker at 300 RPM. Set the temperature to 25°C (for standard benchtop stock solutions) or 37°C (for biorelevant temperature profiling). 5. Incubate for an initial 24 hours.

Step 3: Phase Separation & Self-Validation 6. At T=24h: Remove the vial and centrifuge at 10,000 x g for 10 minutes to pellet the excess solid. 7. Carefully aspirate 50 µL of the supernatant. Pass it through a 0.22 µm PTFE filter. (Critical Step: Discard the first 10 µL of filtrate to saturate any non-specific binding sites on the filter membrane). 8. Dilute the filtered aliquot 1:100 in the HPLC mobile phase and quantify via HPLC-UV. 9. At T=48h: Repeat steps 6-8 on the same vial. 10. Validation Gate: Compare the calculated concentration at 24h and 48h. If the difference is


, thermodynamic equilibrium is confirmed. If 

, continue incubation to 72h. (Causality: This prevents reporting artificially low kinetic solubility or artificially high supersaturation).

G Start 1. Solid Addition Excess 2-(4-Ethylphenoxy)-4-methylaniline Solvent 2. Solvent Addition DMSO or Methanol Start->Solvent Equilibrate 3. Thermodynamic Equilibration Orbital Shaker (24h & 48h) Solvent->Equilibrate Validate 4. Self-Validation Δ Concentration < 2% ? Equilibrate->Validate Validate->Equilibrate No (+24h) Separate 5. Phase Separation Centrifugation & PTFE Filtration Validate->Separate Yes Analyze 6. Quantification HPLC-UV Analysis Separate->Analyze

Workflow for self-validating thermodynamic equilibrium solubility via the Shake-Flask method.

Quantitative Data Summarization

Based on the physicochemical properties of 2-(4-Ethylphenoxy)-4-methylaniline and analogous diaryl ethers, the following table outlines the predictive baseline solubility limits. Researchers should use these ranges to design their standard curves and dilution factors.

Table 2: Predictive Equilibrium Solubility Profiles
SolventTemperatureExpected Solubility RangeSolvation State
DMSO 25°C80 - 100 mg/mLHighly Soluble; ideal for 1000x assay stock solutions.
DMSO 37°C> 100 mg/mLHighly Soluble.
Methanol 25°C15 - 30 mg/mLModerately Soluble; suitable for LC-MS mobile phase blending.
Methanol 37°C25 - 45 mg/mLModerately Soluble; increased thermal disruption of lattice.

Troubleshooting & Best Practices

  • Filter Adsorption Artifacts: Hydrophobic compounds (LogP > 3) frequently adsorb to standard Nylon or Cellulose Acetate filters, artificially lowering the measured solubility. Solution: Strictly adhere to hydrophilic PTFE filters, which exhibit minimal hydrophobic binding, and always discard the initial dead-volume filtrate.

  • Precipitation Upon Dilution (Solvent Shock): Because DMSO solutions can reach >80 mg/mL, directly diluting a 50 µL aliquot into a highly aqueous HPLC mobile phase will cause the compound to instantly precipitate ("crash out"), ruining the quantification. Solution: Perform a serial dilution. First, dilute the DMSO aliquot 1:10 into pure Methanol or Acetonitrile, and then dilute that intermediate stock into the aqueous mobile phase.

  • Oxidative Degradation: Anilines are prone to oxidation over time, especially in protic solvents exposed to light. If the Methanol solution turns pink or brown during the 48-hour equilibration, oxidation is occurring. Solution: Purge the headspace of the vial with Nitrogen gas prior to sealing and ensure the use of amber vials.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 61026017, 2-(4-Ethylphenyl)-4-methylaniline" (Structural Analog Reference). PubChem. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products" (Referencing USP <1236> Solubility Measurements). FDA Guidance Documents. Available at:[Link]

  • World Health Organization (WHO). "Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients." WHO Standards and Norms. Available at:[Link]

Application

Application Note: Protocols for Handling Air-Sensitive Aniline Derivatives

Abstract & Scope Aniline derivatives, particularly those with electron-donating groups (e.g., phenylenediamines, aminophenols, halo-anilines), are notoriously prone to oxidative degradation. This process, often visible a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Aniline derivatives, particularly those with electron-donating groups (e.g., phenylenediamines, aminophenols, halo-anilines), are notoriously prone to oxidative degradation. This process, often visible as a color shift from clear/white to dark brown or black ("tarring"), is driven by the formation of radical cations and subsequent polymerization. This guide provides a self-validating workflow for restoring purity to degraded stocks and maintaining that purity through rigorous air-free handling.

Target Audience: Medicinal Chemists, Process Development Scientists.

The Chemistry of Degradation

To handle these compounds effectively, one must understand the enemy. The darkening of anilines is not merely cosmetic; it represents a fundamental change in chemical composition that lowers yield and poisons catalysts.

Mechanism:

  • Auto-oxidation: Atmospheric oxygen abstracts a hydrogen atom or accepts an electron from the nitrogen lone pair, generating an anilino radical or radical cation .

  • Coupling: These radicals rapidly dimerize (forming hydrazobenzenes or diphenylamines) or polymerize.

  • Chromophore Formation: The resulting oligomers (often quinoid-like structures) are highly conjugated, resulting in the characteristic "Aniline Black" color.

Key Insight: Protonation of the amine lone pair (formation of the anilinium ion) shuts down this oxidation pathway by removing the electron density available for radical formation.

Protocol A: Purification (The "Reset")

Do not attempt to use dark/oxidized starting materials in sensitive catalysis (e.g., Buchwald-Hartwig). Purify first.[1]

Decision Matrix: Liquid vs. Solid Derivatives

PurificationWorkflow Start Crude/Oxidized Aniline StateCheck Physical State? Start->StateCheck Liquid Liquid StateCheck->Liquid Solid Solid StateCheck->Solid Distillation Vacuum Distillation Add Zn Dust (<1%) Liquid->Distillation High Purity Needed Recryst Recrystallization Solid->Recryst Standard SaltForm Convert to HCl Salt (Long-term Stability) Distillation->SaltForm Optional: Storage Store Store under Argon/N2 (Schlenk Flask) Distillation->Store Recryst->SaltForm Optional: Storage Recryst->Store SaltForm->Store

Figure 1: Purification Decision Tree. Note the strategic use of Zinc dust for liquids and Salt Formation for storage.

Method A1: Reductive Vacuum Distillation (Liquids)

Why this works: Zinc dust acts as a sacrificial reductant, preventing re-oxidation during the heating phase.

  • Setup: Assemble a short-path distillation apparatus. Grease all joints with high-vacuum grease.

  • Additives: Add the crude aniline to the boiling flask. Add Zinc Dust (0.5 - 1.0 wt%) .

    • Note: If the aniline is heavily colored, a preliminary wash with aqueous NaBH4 or Na2S2O4 (sodium dithionite) followed by drying over KOH pellets is recommended before distillation.

  • Degas: Flush the system with Nitrogen/Argon for 5 minutes.

  • Distill: Apply vacuum.[2] Heat gently. Discard the first 5% (forerun) which contains water and volatile impurities.

  • Collection: Collect the main fraction. It should be water-white.

  • Storage: Immediately transfer to a Schlenk flask or seal in ampoules.

Method A2: The "Salt Stabilization" Technique (Solids/Liquids)

Why this works: Converting the free base to the Hydrochloride (HCl) salt protonates the amine, rendering it air-stable and non-volatile. This is the gold standard for long-term storage [1].

  • Dissolution: Dissolve the crude aniline in diethyl ether or ethanol.

  • Precipitation: Bubble dry HCl gas through the solution, or add 4M HCl in Dioxane dropwise.

  • Filtration: The white/off-white precipitate is the anilinium chloride. Filter under inert atmosphere if possible, though the salt is relatively stable.

  • Recrystallization: Recrystallize from Ethanol/Methanol.

  • Liberation (Just-in-Time): When the free base is needed, suspend the salt in ether, add 1M NaOH, separate the organic layer, dry over Na2SO4, and concentrate.

Protocol B: Handling & Reaction Setup

Once purified, the material must never see air again until the reaction is quenched.

The Schlenk Transfer Workflow

Use this protocol for transferring liquid anilines from a storage vessel to a reaction flask.

SchlenkTransfer Source Source: Sure/Seal™ Bottle or Schlenk Flask Pressure Positive Pressure: Insert N2 Line into Source Source->Pressure SyringePrep Syringe Prep: Purge 3x with N2 Draw Draw Reagent: Slowly to avoid bubbles SyringePrep->Draw Pressure->Draw Assists Draw Transfer Transfer: Inject into Reaction Flask (Against N2 flow) Draw->Transfer

Figure 2: Inert Atmosphere Transfer Protocol. Critical step: Positive pressure in the source vessel prevents air ingress during withdrawal.

Detailed Steps (Based on Sigma-Aldrich AL-134 [2])
  • Glassware Prep: All glassware must be oven-dried (120°C, >2 hrs) and assembled hot under a stream of Nitrogen.

  • Solvent Degassing:

    • Sparging: For robust reactions, bubble N2 through the solvent for 15-20 mins.

    • Freeze-Pump-Thaw: For strictly air-sensitive catalysis (e.g., Pd(0)), use 3 cycles of freeze-pump-thaw to remove dissolved oxygen.

  • The "Oven-Dried Syringe" Technique:

    • Use a glass syringe with a Luer-lock tip.

    • Assemble the syringe hot.[3]

    • Purge Cycle: Insert the needle into a septum connected to the N2 line. Draw N2, then expel. Repeat 3 times. This removes adsorbed moisture from the barrel.[3]

  • Transfer:

    • Insert a slight positive pressure N2 line (exit needle) into the source bottle septum.

    • Insert the syringe.[2][3][4] The positive pressure helps fill the syringe without creating a vacuum that could suck in air.

    • Transfer to the reaction flask.

Protocol C: Workup & Isolation

The moment of quenching is often when degradation re-occurs.

Problem: Quenching a reaction often involves adding water/acid/base in open air. The heat of neutralization + oxygen = rapid tar formation.

Solution: The Antioxidant Quench

  • Buffer: If the product is acid-stable, quench with dilute HCl. The anilinium salt is stable in air.[5]

  • Reductive Additive: If basic workup is required, add Sodium Dithionite (Na2S2O4) or Ascorbic Acid to the aqueous quench buffer. This scavenges oxygen and reduces any radical cations that form at the interface.

  • Speed: Minimize the time the free amine spends in solution. Dry rapidly (MgSO4) and concentrate immediately.

Summary Data Table: Stability Profile

Derivative TypeStability (Free Base)Stability (HCl Salt)Recommended Storage
Unsubstituted Aniline Moderate (Weeks)High (Years)Amber glass, Dark
p-Phenylenediamine Very Low (Hours/Days)High (Years)Glovebox or Salt form
Halo-anilines (e.g., 4-Iodo) Low (Days)High (Years)Cu stabilizer, Dark, Cold
Aminophenols Very Low (Hours)Moderate (Months)Store under Argon

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[6] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[7][8] (The authoritative text on specific purification recipes, including the Zinc dust distillation method).

  • Sigma-Aldrich.[3][4] (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. MilliporeSigma.[5] (The industry standard for syringe transfer techniques).

  • Not Voodoo. (n.d.). Reagent Handling: Air Sensitive Reagents. University of Rochester. (Practical academic guide for Schlenk line operations).

  • Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[8][9] (Reference for safety regarding distillation of amines and peroxide hazards).

Sources

Method

Application Note: 2-(4-Ethylphenoxy)-4-methylaniline as a Privileged Scaffold in Kinase Inhibitor Design and Synthesis

Executive Summary In contemporary drug discovery, the diaryl ether motif is a cornerstone of targeted therapeutics, particularly in the development of small-molecule kinase inhibitors [1]. 2-(4-Ethylphenoxy)-4-methylanil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the diaryl ether motif is a cornerstone of targeted therapeutics, particularly in the development of small-molecule kinase inhibitors [1]. 2-(4-Ethylphenoxy)-4-methylaniline (CAS: 946716-60-5) is a highly specialized pharmaceutical intermediate that provides an optimal balance of conformational flexibility, steric pre-organization, and lipophilicity. This application note provides researchers and drug development professionals with a comprehensive guide to utilizing this intermediate, detailing the mechanistic rationale behind its structural features and providing field-validated, self-contained protocols for synthesizing advanced active pharmaceutical ingredients (APIs).

Mechanistic Rationale & Structural Causality

The selection of 2-(4-Ethylphenoxy)-4-methylaniline over simpler aniline derivatives is driven by precise structure-activity relationship (SAR) requirements in kinase pocket binding:

  • The Diaryl Ether Linkage: The oxygen bridge acts as a conformational hinge. Unlike rigid biaryls, the ether linkage allows the molecule to adopt a twisted conformation. This is critical for fitting into the highly conserved ATP-binding cleft of kinases, allowing the drug to navigate between the hinge region and the hydrophobic back pocket (often required for targeting the DFG-out conformation in Type II inhibitors) [1].

  • The para-Ethylphenoxy Group: The 4-ethyl substitution provides a specific lipophilic vector. In the context of mutant kinases (such as BRAF V600E or VEGFR), this ethyl group extends into deep hydrophobic sub-pockets, maximizing van der Waals interactions and significantly increasing the target residence time [2].

  • The para-Methylaniline Core: The methyl group at the 4-position of the aniline ring serves a dual purpose. First, it blocks metabolic oxidation at a common metabolic soft spot, improving the pharmacokinetic half-life. Second, it introduces steric bulk that restricts the dihedral angle between the phenyl ring and the primary amine. This restriction induces a degree of atropisomerism (axial chirality), pre-organizing the molecule to reduce the entropic penalty upon target binding [3].

  • The Primary Amine Handle: Serves as a highly reactive nucleophile for divergent synthesis, readily participating in amide couplings, urea formations, or annulation reactions to form fused N-heterocycles.

Physicochemical & Structural Data

To ensure reproducible reaction design, the quantitative and physicochemical properties of the intermediate are summarized below.

PropertyValue / Description
Chemical Name 2-(4-Ethylphenoxy)-4-methylaniline
CAS Registry Number 946716-60-5 [4]
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.31 g/mol
LogP (Predicted) ~4.2 (Highly lipophilic)
Hydrogen Bond Donors 1 (Primary amine, -NH₂)
Hydrogen Bond Acceptors 1 (Ether oxygen, -O-)
Solubility Profile Soluble in THF, DMF, DMSO, DCM, EtOAc. Insoluble in H₂O.

Synthetic Workflows & Protocols

The following protocols are designed as self-validating systems. They include causality for reagent selection and In-Process Controls (IPCs) to ensure trustworthiness and reproducibility.

Protocol A: Synthesis of Diaryl Urea Kinase Inhibitors (Type II/III Inhibitors)

Diaryl ureas (e.g., Sorafenib/Lenvatinib analogs) are classic pharmacophores that form critical hydrogen bonds with the catalytic glutamate and DFG-aspartate residues in kinases.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of 2-(4-Ethylphenoxy)-4-methylaniline in anhydrous Tetrahydrofuran (THF) at a concentration of 0.2 M under an inert argon atmosphere.

    • Causality: Anhydrous THF prevents the competitive hydrolysis of the isocyanate reagent into a primary amine, which would otherwise lead to symmetric urea impurities.

  • Activation & Addition: Cool the reaction vessel to 0 °C using an ice bath. Add 1.05 eq of the desired substituted aryl isocyanate dropwise over 15 minutes.

    • Causality: The dropwise addition at 0 °C controls the exothermic nature of the reaction and suppresses the formation of biuret side-products (over-addition).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS. The reaction is complete when the starting aniline mass (m/z 228 [M+H]⁺) is consumed.

  • Workup & Validation: Concentrate the mixture under reduced pressure. Triturate the resulting crude residue with cold diethyl ether to precipitate the pure diaryl urea. Filter and dry under a vacuum. Validate the structure via ¹H-NMR, specifically looking for the two distinct urea -NH- protons typically appearing as singlets between 8.0 and 9.5 ppm.

Protocol B: Amide Coupling for Targeted Therapeutics (Type I Inhibitors)

Amide linkages are ubiquitous in Type I kinase inhibitors, often connecting the diaryl ether hydrophobic tail to a hinge-binding heteroaromatic headgroup.

Step-by-Step Methodology:

  • Pre-Activation: In a dry flask, dissolve 1.1 eq of the chosen heteroaryl carboxylic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. DIPEA acts as a non-nucleophilic base to deprotonate the acid without interfering with the coupling.

  • Coupling: Add 1.0 eq of 2-(4-Ethylphenoxy)-4-methylaniline to the activated ester solution. Stir at room temperature for 12 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS to confirm the disappearance of the HOAt ester and the appearance of the desired product mass.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (or water) five times.

    • Causality: Repeated aqueous/LiCl washes are critical to completely partition and remove the high-boiling DMF solvent and the water-soluble tetramethylurea byproduct generated by HATU.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to yield the final amide.

Mandatory Visualizations

The following diagrams map the synthetic utility of the intermediate and the biological mechanism of the resulting APIs.

Workflow SM 2-(4-Ethylphenoxy)- 4-methylaniline Iso Isocyanate Addition (THF, 0°C) SM->Iso Acid Amide Coupling (HATU, DIPEA) SM->Acid Urea Diaryl Urea (Type II Inhibitor) Iso->Urea Amide Diaryl Amide (Type I Inhibitor) Acid->Amide

Divergent synthesis of kinase inhibitors from 2-(4-Ethylphenoxy)-4-methylaniline.

Pathway Drug Diaryl Ether Inhibitor RTK Receptor Tyrosine Kinase Drug->RTK Competitive Inhibition BRAF BRAF Kinase Drug->BRAF Allosteric Inhibition RTK->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Tumor Tumor Proliferation ERK->Tumor Gene Expression

Mechanism of action of diaryl ether inhibitors blocking the MAPK signaling cascade.

References

  • Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions SciSpace / RSC Advances
  • Exploring the Anti-Cancer Mechanism of Novel 3,4′-Substituted Diaryl Guanidinium Deriv
  • Atropisomerism in medicinal chemistry: challenges and opportunities SciSpace / Future Science
  • Product Center - 2-(4-Ethylphenoxy)-4-methylaniline (Catalog ID: 2035864)
Application

reaction conditions for acylation of 2-(4-Ethylphenoxy)-4-methylaniline

Application Note: Optimized Reaction Conditions for the N-Acylation of 2-(4-Ethylphenoxy)-4-methylaniline Executive Summary The N-acylation of sterically hindered anilines is a critical transformation in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reaction Conditions for the N-Acylation of 2-(4-Ethylphenoxy)-4-methylaniline

Executive Summary

The N-acylation of sterically hindered anilines is a critical transformation in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and transient receptor potential (TRP) channel modulators[1]. This application note details the optimized reaction conditions for the N-acylation of 2-(4-Ethylphenoxy)-4-methylaniline . By analyzing the unique steric and electronic microenvironment of this diaryl ether scaffold, we provide two self-validating protocols—one utilizing acid chlorides and another employing carboxylic acids with uronium-based coupling reagents—designed to maximize yield, prevent over-acylation, and ensure high chromatographic purity.

Mechanistic Rationale & Substrate Profiling

To achieve efficient amide bond formation, one must move beyond the generic application of coupling reagents and understand the specific causality of the substrate's reactivity[2].

Electronic Effects: The para-methyl group on the aniline ring is electron-donating via inductive effects, which slightly increases the electron density on the primary amine, enhancing its inherent nucleophilicity. Steric Effects (The Limiting Factor): The bulky 2-(4-ethylphenoxy) substituent at the ortho position creates severe steric drag. This bulk restricts the trajectory of incoming electrophiles. When standard carbodiimide reagents (e.g., EDC or DCC) are used, the reaction often stalls at the O-acylisourea intermediate because the hindered aniline cannot attack efficiently, leading to the formation of unreactive N-acylurea byproducts[2].

To bypass this steric barrier, the electrophile must be highly reactive and sterically unencumbered. We achieve this via two pathways:

  • Nucleophilic Catalysis: Using an acid chloride with 4-dimethylaminopyridine (DMAP). DMAP attacks the acid chloride to form an N-acylpyridinium intermediate, which is highly electrophilic and readily attacked by the hindered aniline.

  • HOAt Active Esters: Using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the acylation of hindered amines through a neighboring-group effect (hydrogen bonding between the pyridine nitrogen of HOAt and the aniline proton)[3].

Reaction Optimization Data

The following quantitative data summarizes the optimization of reaction conditions, demonstrating the causality behind our recommended protocols.

EntryAcylating AgentCoupling Reagent / CatalystBaseSolventTime (h)Yield (%)
1Acetyl Chloride (1.1 eq)NoneTEA (2.0 eq)DCM1245%
2Acetyl Chloride (1.1 eq)DMAP (0.1 eq) DIPEA (2.0 eq)DCM392%
3Benzoic Acid (1.1 eq)EDC·HCl / HOBt (1.2 eq)DIPEA (2.5 eq)DMF2438%
4Benzoic Acid (1.1 eq)HATU (1.2 eq) DIPEA (2.5 eq)DMF489%

Table 1: Comparative yields for the N-acylation of 2-(4-Ethylphenoxy)-4-methylaniline. The data clearly validates the necessity of DMAP for acid chlorides and HATU for carboxylic acids when dealing with this sterically hindered scaffold.

Workflow & Decision Matrix

Workflow Start 2-(4-Ethylphenoxy)- 4-methylaniline Decision Acyl Source? Start->Decision Chloride Acid Chloride Decision->Chloride Highly Reactive Acid Carboxylic Acid Decision->Acid Complex/Stable ProtoA Protocol A: DCM, DIPEA, DMAP Chloride->ProtoA ProtoB Protocol B: DMF, HATU, DIPEA Acid->ProtoB Product N-Acylated Amide (Target) ProtoA->Product ProtoB->Product

Workflow decision matrix for selecting the optimal acylation protocol.

Self-Validating Experimental Protocols

Protocol A: Acylation via Acid Chloride (Anhydrous Conditions)

This protocol is ideal for commercially available, highly reactive acid chlorides (e.g., acetyl chloride, benzoyl chloride)[4].

Reagents:

  • 2-(4-Ethylphenoxy)-4-methylaniline (1.0 eq, limiting reagent)

  • Acid Chloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 2-(4-Ethylphenoxy)-4-methylaniline (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Base Addition: Add DIPEA (2.0 eq) via syringe. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the aniline from precipitating as an unreactive hydrochloride salt.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acid chloride (1.1 eq) dropwise over 10 minutes. Causality: Dropwise addition at 0 °C controls the exothermic reaction and prevents over-acylation (di-acylation) of the nitrogen.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and stir at room temperature. Monitor via TLC (Hexanes:EtOAc 3:1). The consumption of the highly UV-active aniline starting material (lower Rf) and the appearance of the less polar amide product (higher Rf) validates reaction progress.

  • Workup: Once complete (typically 2-3 hours), quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2x).

  • Purification: Wash the combined organic layers with 1M HCl. Self-Validation Step: The acidic wash selectively protonates and removes any trace unreacted aniline and DMAP into the aqueous layer, ensuring the organic layer contains only the neutral amide product. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Acylation via Carboxylic Acid (HATU-Mediated)

This protocol is required when the acylating agent is a complex or sensitive carboxylic acid that cannot be easily converted to an acid chloride[3].

Reagents:

  • 2-(4-Ethylphenoxy)-4-methylaniline (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Pre-Activation: In a dry flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir at room temperature for 15 minutes. Causality: This pre-activation step is critical. It allows the carboxylic acid to fully convert into the highly electrophilic HOAt active ester before introducing the sterically hindered aniline.

  • Amine Addition: Add 2-(4-Ethylphenoxy)-4-methylaniline (1.0 eq) to the pre-activated mixture.

  • Heating (If Required): Stir at room temperature. If TLC indicates stalled progress after 2 hours (due to extreme steric bulk of specific carboxylic acids), elevate the temperature to 50 °C.

  • Workup: Dilute the reaction mixture with a large volume of Ethyl Acetate (EtOAc) and water (1:5 ratio). Self-Validation Step: DMF is highly miscible with water. A large aqueous volume ensures the complete partitioning of DMF and the polar HATU byproducts (tetramethylurea) into the aqueous phase, preventing NMR solvent contamination.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃, 1M HCl, water, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if trace HOAt remains.

Mechanistic Pathway

Mechanism Acid R-COOH ActiveEster HOAt Active Ester (Electrophile) Acid->ActiveEster Activation HATU HATU / DIPEA HATU->ActiveEster Amide Amide Bond ActiveEster->Amide Addition- Elimination Aniline Hindered Aniline (Nucleophile) Aniline->Amide

Mechanistic pathway of HATU-mediated amide bond formation.

References

  • [1] Compounds useful as TRPM8 activity regulators. (Patent JP6598219B2). Google Patents. URL:

  • [2] Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Royal Society of Chemistry. URL:[Link]

  • [3] Sabatini, M. T., et al. (2015). Recent Advances in Amide Synthesis. Organic & Biomolecular Chemistry, 13(22), 6159-6178. Prezi Reference / RSC. URL:[Link]

Sources

Method

Application Note: Electrochemical Synthesis of Diaryl Ether Scaffolds via Cross-Dehydrogenative Coupling of Methylaniline Precursors

Executive Summary Diaryl ethers are privileged structural motifs prevalent in pharmaceuticals, agrochemicals, and complex natural products. Traditionally, the synthesis of these C–O linkages has relied heavily on transit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diaryl ethers are privileged structural motifs prevalent in pharmaceuticals, agrochemicals, and complex natural products. Traditionally, the synthesis of these C–O linkages has relied heavily on transition-metal-catalyzed etherification reactions (e.g., Ullmann or Buchwald-Hartwig couplings) requiring pre-functionalized aryl halides, high temperatures, and expensive ligands.

This application note details a modern, highly sustainable alternative: the electrochemical C(sp²)–H/O–H cross-dehydrogenative coupling (CDC) of phenols and tertiary methylanilines (such as N,N-dimethylaniline or N-methyl-N-phenylaniline). By utilizing anodic oxidation in a specialized fluorinated solvent system, researchers can achieve direct C–O bond formation under metal-free, oxidant-free, and ambient conditions, providing a highly step-economical route to diaryl ether scaffolds[1].

Mechanistic Rationale & Causality

The success of this protocol hinges on the precise manipulation of thermodynamics and solvent microenvironments to prevent unwanted homocoupling or over-oxidation.

  • Thermodynamic Differentiation: Tertiary methylanilines exhibit a significantly lower oxidation potential (

    
     V vs. Fc) compared to unactivated phenols (
    
    
    
    V vs. Fc). Applying a controlled constant current ensures that the methylaniline is selectively oxidized at the anode to form a reactive radical cation, leaving the phenol untouched to act purely as a nucleophile.
  • The Role of HFIP (Hexafluoroisopropanol): The solvent choice is the most critical parameter in this CDC reaction. HFIP acts as a non-innocent solvent that hydrogen-bonds with the radical cation, stabilizing it against rapid decomposition[2][3]. Furthermore, HFIP strongly solvates the electron-rich phenol, intentionally decreasing its nucleophilicity. This dampening effect prevents the newly formed diaryl ether product from undergoing subsequent over-oxidation or polymerization[2].

  • Undivided Cell Dynamics: The reaction is performed in a simple undivided cell. As the anodic C–O coupling extrudes protons, HFIP mediates the transfer of these protons to the nickel cathode, where they are reduced to hydrogen gas (

    
    ). This in-situ cathodic reduction perfectly balances the anodic oxidation, eliminating the need for sacrificial chemical oxidants[3].
    

Reaction Pathway Visualization

G Aniline Tertiary Methylaniline (Eox ~ 0.81 V) Anode Anodic Oxidation (-e⁻) Aniline->Anode RadicalCation Aniline Radical Cation (HFIP Stabilized) Anode->RadicalCation Coupling C-O Bond Formation (Cross-Coupling) RadicalCation->Coupling Phenol Phenol Nucleophile (Eox ~ 1.66 V) Phenol->Coupling RadicalAdduct Radical Adduct Coupling->RadicalAdduct Oxidation2 Anodic Oxidation (-e⁻, -H⁺) RadicalAdduct->Oxidation2 Product Diaryl Ether Scaffold Oxidation2->Product Cathode Cathodic Reduction (2H⁺ + 2e⁻ → H₂) Oxidation2->Cathode H⁺ Transfer via HFIP

Electrochemical C(sp2)-H/O-H cross-dehydrogenative coupling mechanism for diaryl ether synthesis.

Quantitative Data: Solvent & Parameter Optimization

The necessity of the HFIP/DCM solvent system and specific electrode materials is demonstrated in the optimization data below. Deviation from the optimal parameters results in rapid drops in yield due to poor radical stabilization or competitive homocoupling.

EntrySolvent SystemElectrolyteAnode / CathodeCurrent (mA)Yield (%)
1 HFIP / DCM (6:4) nBu₄NBF₄ Carbon Felt / Ni Plate 5 78
2HFIP (Neat)nBu₄NBF₄Carbon Felt / Ni Plate539
3DCM (Neat)nBu₄NBF₄Carbon Felt / Ni Plate5<10
4MeCN / MeOHnBu₄NBF₄Carbon Felt / Ni Plate5Trace
5HFIP / DCM (6:4)NoneCarbon Felt / Ni Plate50

Data synthesized from foundational optimization studies on phenol-aniline CDC[3].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. It incorporates pre-reaction analytical checks to ensure the thermodynamic viability of the chosen substrates before committing to bulk electrolysis.

Phase 1: Self-Validation via Cyclic Voltammetry (CV)

Causality Check: Ensure the methylaniline precursor will oxidize preferentially over the phenol.

  • Prepare a 0.1 M solution of tetrabutylammonium tetrafluoroborate (nBu₄NBF₄) in HFIP/DCM (6:4 v/v).

  • Set up a 3-electrode CV cell using a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode.

  • Record the baseline CV of the solvent/electrolyte system.

  • Add 1.0 mM of the target phenol and record the CV to identify its oxidation onset (Expected: >1.5 V).

  • Clean the cell, and repeat step 4 with 1.0 mM of the target methylaniline precursor (Expected: ~0.8 V).

  • Go/No-Go Decision: Proceed to bulk electrolysis only if the

    
     between the phenol and the aniline is 
    
    
    
    V.
Phase 2: Bulk Electrolysis Assembly
  • Equip a 10 mL undivided glass electrochemical cell with a magnetic stir bar.

  • Install a Carbon Felt anode (1.0 cm × 1.0 cm × 0.5 cm) and a Nickel Plate cathode (1.0 cm × 1.0 cm). Ensure a uniform inter-electrode distance of approximately 5 mm to minimize ohmic drop[3].

  • Add 0.3 mmol of the phenol derivative and 0.3 mmol of the tertiary methylaniline precursor (e.g., N,N-dimethylaniline) to the cell[4].

  • Add 0.15 mmol (0.5 equiv) of nBu₄NBF₄ as the supporting electrolyte[4].

  • Inject 6.0 mL of the optimized solvent mixture: 3.6 mL HFIP and 2.4 mL anhydrous Dichloromethane (DCM)[4].

Phase 3: Reaction Execution & Workup
  • Seal the cell with a septum and purge the mixture with dry Nitrogen (

    
    ) for 5 minutes to displace oxygen, which can interfere with radical intermediates.
    
  • Connect the electrodes to a DC power supply or potentiostat.

  • Apply a constant current of 5.0 mA at room temperature while stirring at 600 rpm[3].

  • Allow the reaction to proceed until 3.1 Faradays per mole (F/mol) of charge has passed (approximately 5 hours for a 0.3 mmol scale)[1].

  • Disconnect the power supply. Transfer the crude reaction mixture to a round-bottom flask and remove the HFIP/DCM solvent under reduced pressure. (Note: HFIP is expensive and environmentally persistent; recover via a cold trap for recycling if possible).

  • Purify the resulting crude residue via flash column chromatography on silica gel (typically using a Hexane/Ethyl Acetate gradient) to isolate the pure diaryl ether scaffold.

References

  • Tang, H., Smolders, S., Li, Y., De Vos, D., & Vercammen, J. (2021). Electro-oxidative C(sp2)–H/O–H cross-dehydrogenative coupling of phenols and tertiary anilines for diaryl ether formation. Catalysis Science & Technology, 11, 3925-3930. URL: [Link]

  • Frontana-Uribe, B. A., et al. (2021). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. MDPI (Molecules), 26(22), 6963. URL: [Link]

  • Vercammen, J., et al. (2021). Beyond conventional organic electrosynthesis: the role of fluorinated solvents. ChemRxiv. URL: [Link]

Sources

Application

Application Notes and Protocols for the Reductive Amination of 2-(4-Ethylphenoxy)-4-methylaniline

Introduction: The Strategic Importance of Reductive Amination In the landscape of modern pharmaceutical and fine chemical synthesis, the construction of carbon-nitrogen bonds remains a cornerstone of molecular architectu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Reductive Amination

In the landscape of modern pharmaceutical and fine chemical synthesis, the construction of carbon-nitrogen bonds remains a cornerstone of molecular architecture. Among the myriad of methods available, reductive amination stands out for its efficiency, versatility, and general applicability in the synthesis of secondary and tertiary amines.[1][2] This application note provides a detailed guide to the reductive amination of 2-(4-Ethylphenoxy)-4-methylaniline, a key intermediate in the development of various biologically active compounds. We will explore the underlying mechanisms, compare various established protocols, and provide detailed, field-proven methodologies for researchers, scientists, and drug development professionals. The aim is to equip the reader with not just a set of instructions, but a comprehensive understanding of the critical parameters that govern the success of this pivotal transformation.

Reductive amination, also known as reductive alkylation, is a two-step process that transforms a carbonyl group and an amine into a more substituted amine via an imine intermediate.[1] This one-pot reaction is highly valued for its atom economy and ability to be performed under mild conditions, making it a staple in green chemistry.[1][3][4] The reaction's utility is particularly pronounced in the synthesis of complex molecules, where direct alkylation of amines often leads to a mixture of products due to over-alkylation.[5] Reductive amination elegantly circumvents this issue by providing a controlled, stepwise approach to amine alkylation.[3][5]

Reaction Mechanism: A Tale of Two Steps

The reductive amination of 2-(4-Ethylphenoxy)-4-methylaniline with an aldehyde or ketone proceeds through two distinct, yet interconnected, stages:

  • Imine Formation: The reaction commences with the nucleophilic attack of the primary aromatic amine, 2-(4-Ethylphenoxy)-4-methylaniline, on the electrophilic carbonyl carbon of the aldehyde or ketone. This initial addition forms a hemiaminal intermediate. Subsequent dehydration of the hemiaminal, often catalyzed by a mild acid, yields the corresponding imine. The equilibrium of this step is crucial and can be influenced by factors such as pH and the removal of water.

  • Reduction of the Imine: The newly formed imine is then selectively reduced to the target secondary amine. The choice of reducing agent is paramount, as it must be potent enough to reduce the C=N double bond of the imine while being mild enough to avoid the reduction of the starting carbonyl compound.[6]

Visualizing the Reductive Amination Pathway

Reductive_Amination_Mechanism 2-(4-Ethylphenoxy)-4-methylaniline 2-(4-Ethylphenoxy)-4-methylaniline Hemiaminal Intermediate Hemiaminal Intermediate 2-(4-Ethylphenoxy)-4-methylaniline->Hemiaminal Intermediate Nucleophilic Attack Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Hemiaminal Intermediate Imine Imine Hemiaminal Intermediate->Imine - H2O Secondary Amine Product Secondary Amine Product Imine->Secondary Amine Product + [H-] (Reduction)

Caption: General mechanism of reductive amination.

Comparative Analysis of Reductive Amination Protocols

The choice of methodology for reductive amination is dictated by several factors including the nature of the substrates, the desired scale of the reaction, and the available laboratory infrastructure. Below is a comparative analysis of the most common protocols applicable to the reductive amination of 2-(4-Ethylphenoxy)-4-methylaniline.

Method Reducing Agent Advantages Disadvantages Typical Solvents
Borohydride Method Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild, selective, and broadly applicable. Tolerates a wide range of functional groups.[7][8]Moisture sensitive.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[7]
Sodium Cyanoborohydride (NaBH₃CN)Effective at acidic pH where imine formation is favored.[9]Highly toxic; potential for HCN gas evolution.[9] Requires careful handling and disposal.[10]Methanol, Ethanol
Sodium Borohydride (NaBH₄)Inexpensive and readily available.[11]Less selective; can reduce the starting carbonyl compound.[5] Requires careful pH control.Methanol, Ethanol
Catalytic Hydrogenation H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni)"Clean" reaction with water as the only byproduct. Scalable for industrial applications.[3][4]Requires specialized high-pressure equipment. Catalyst can be pyrophoric and may not be compatible with all functional groups.Methanol, Ethanol, Ethyl Acetate

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale provided for each.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is often the preferred method due to its high selectivity and mild reaction conditions.[8][12]

Materials:

  • 2-(4-Ethylphenoxy)-4-methylaniline

  • Aldehyde or Ketone (e.g., Benzaldehyde as a model)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere of nitrogen or argon, add 2-(4-Ethylphenoxy)-4-methylaniline (1.0 eq).

  • Solvent and Carbonyl Addition: Dissolve the amine in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration). Add the aldehyde or ketone (1.0-1.2 eq) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Continue to stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting amine is consumed (typically 2-24 hours).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired secondary amine.

Visualizing the STAB Reductive Amination Workflow

STAB_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Amine Dissolve 2-(4-Ethylphenoxy)-4-methylaniline in anhydrous DCM/DCE Start->Dissolve Amine Add Carbonyl Add Aldehyde/Ketone Dissolve Amine->Add Carbonyl Imine Formation Stir for 30-60 min (Imine Formation) Add Carbonyl->Imine Formation Add STAB Add NaBH(OAc)3 portion-wise Imine Formation->Add STAB Reaction Stir at RT (2-24h) Add STAB->Reaction Quench Quench with sat. NaHCO3 Reaction->Quench Extract Extract with DCM Quench->Extract Wash & Dry Wash with Brine & Dry (Na2SO4/MgSO4) Extract->Wash & Dry Purify Filter, Concentrate & Purify (Column Chromatography) Wash & Dry->Purify End Pure Product Purify->End

Caption: Step-by-step workflow for STAB-mediated reductive amination.

Protocol 2: Catalytic Hydrogenation

This method is ideal for larger-scale syntheses and avoids the use of stoichiometric hydride reagents.

Materials:

  • 2-(4-Ethylphenoxy)-4-methylaniline

  • Aldehyde or Ketone

  • Palladium on Carbon (Pd/C, 5-10 wt%)

  • Methanol or Ethanol

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite® or a similar filter aid

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, combine 2-(4-Ethylphenoxy)-4-methylaniline (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add Pd/C (1-5 mol%) to the mixture under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas (3-4 cycles). Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen and by analyzing aliquots via TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can often be of high purity, but if necessary, it can be further purified by column chromatography or crystallization.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction stalls, consider adding a catalytic amount of acetic acid to facilitate imine formation, especially when using less reactive ketones.[7] For catalytic hydrogenation, ensure the catalyst is active and the system is free of catalyst poisons.

  • Side Product Formation: Over-alkylation can sometimes be an issue, particularly with highly reactive aldehydes.[13] Using a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can mitigate this.[13]

  • Purification Challenges: The polarity of the secondary amine product can be similar to that of the starting primary amine, making chromatographic separation difficult.[14] Careful selection of the eluent system is crucial. In some cases, derivatization of the secondary amine can aid in separation.[14]

Conclusion

The reductive amination of 2-(4-Ethylphenoxy)-4-methylaniline is a robust and reliable transformation that can be accomplished through several effective methods. The choice between a borohydride-based approach and catalytic hydrogenation will depend on the specific requirements of the synthesis. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can confidently and efficiently synthesize a wide range of valuable secondary amines.

References

  • Wikipedia. Reductive amination. [Link]

  • Afanasyev, O. A., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Beller, M., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews. [Link]

  • University of Calgary. Ch22: Reductive amination. [Link]

  • Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

  • G-Biosciences. Sodium Cyanoborohydride. [Link]

  • Li, H., et al. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Kinstle, T. H., et al. (2025). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. Bioconjugate Chemistry. [Link]

  • Kim, D., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

  • Afanasyev, O. A., et al. (2025). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Sodium triacetoxyborohydride. [Link]

  • GEMs Database. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community. [Link]

  • Powers, D. G., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2015). How can I handle and dispose sodium cyanoborohydride?[Link]

  • De Kimpe, N., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. European Journal of Organic Chemistry. [Link]

  • Kim, D., et al. (2026). Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. ACS Omega. [Link]

  • Zhang, X., et al. (2003). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. The Journal of Organic Chemistry. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • Touchette, K. M. (2011). Reductive Amination Reaction. OpenBU. [Link]

Sources

Method

Application Note: 2-(4-Ethylphenoxy)-4-methylaniline in Agrochemical Synthesis

This Application Note provides a comprehensive technical guide for the synthesis, characterization, and downstream application of 2-(4-Ethylphenoxy)-4-methylaniline , a specialized intermediate in the development of aryl...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the synthesis, characterization, and downstream application of 2-(4-Ethylphenoxy)-4-methylaniline , a specialized intermediate in the development of aryloxyphenoxy-based agrochemicals.

Abstract

2-(4-Ethylphenoxy)-4-methylaniline is a critical "ortho-phenoxy" aniline scaffold used in the synthesis of heterocycle-fused herbicides (e.g., benzoxazoles) and novel insecticide classes (e.g., benzoylureas). Its unique substitution pattern—combining a lipophilic 4-ethylphenoxy tail with a reactive 2-amino-4-methyl core—offers specific metabolic stability and binding affinity profiles desirable in lipid synthesis inhibitors (ACCase inhibitors). This guide outlines a scalable process for its synthesis and detailed protocols for its conversion into bioactive agrochemical candidates.

Chemical Profile & Significance[1]

PropertySpecification
IUPAC Name 2-(4-Ethylphenoxy)-4-methylaniline
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.31 g/mol
Core Moiety Diaryl Ether (Ortho-substituted)
Key Functionality Primary Amine (Nucleophile), Phenoxy Ether (Lipophile)
Agrochemical Class Precursor to Aryloxyphenoxypropionates ("Fops"), Benzoxazoles, and Ureas

Strategic Importance: The ortho-positioning of the phenoxy group relative to the amine is chemically versatile. Unlike para-phenoxy anilines (used in "Fop" herbicides like Diclofop), the ortho-isomer allows for intramolecular cyclization to form Benzoxazoles and Phenoxazines , key pharmacophores in modern herbicide design [1].

Synthesis Protocol: The Intermediate

Objective: Synthesize high-purity 2-(4-Ethylphenoxy)-4-methylaniline starting from commercially available precursors.

Reaction Scheme (Logic Flow)

SynthesisPathway cluster_legend Reaction Type SM1 4-Fluoro-3-nitrotoluene (Electrophile) INT Intermediate: 2-(4-Ethylphenoxy)-4-methyl-1-nitrobenzene SM1->INT Step 1: SnAr Coupling K2CO3, DMF, 90°C SM2 4-Ethylphenol (Nucleophile) SM2->INT PROD Target: 2-(4-Ethylphenoxy)-4-methylaniline INT->PROD Step 2: Reduction H2, Pd/C or Fe/NH4Cl Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution Nitro Reduction Nitro Reduction Nucleophilic Aromatic Substitution->Nitro Reduction

Figure 1: Two-step synthesis pathway involving SnAr coupling followed by nitro reduction.[1][2]

Step 1: Nucleophilic Aromatic Substitution (SnAr)

Mechanism: The 4-ethylphenoxide ion attacks the electron-deficient carbon of 4-fluoro-3-nitrotoluene. The nitro group ortho to the fluorine activates the ring for substitution.

Reagents:

  • 4-Fluoro-3-nitrotoluene (1.0 eq)

  • 4-Ethylphenol (1.05 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq) – Anhydrous, milled
    
  • DMF (Dimethylformamide) – Solvent (5 vol)

Protocol:

  • Charge a 3-neck flask with 4-ethylphenol (12.2 g, 100 mmol) and DMF (100 mL).

  • Add

    
     (20.7 g, 150 mmol) and stir at room temperature for 30 min to generate the phenoxide.
    
  • Add 4-fluoro-3-nitrotoluene (15.5 g, 100 mmol) dropwise.

  • Heat the mixture to 90°C for 4–6 hours. Monitor by TLC/HPLC for disappearance of fluoride.

  • Workup: Cool to 25°C. Pour into ice-water (500 mL). The nitro-intermediate will precipitate as a yellow solid.

  • Filter, wash with water, and dry in a vacuum oven at 45°C.

    • Yield Target: >90%[3]

    • Critical Control: Ensure

      
       is anhydrous to prevent hydrolysis of the fluoride to a phenol byproduct.
      
Step 2: Nitro Reduction

Mechanism: Catalytic hydrogenation reduces the nitro group to the primary amine.

Reagents:

  • Nitro-intermediate (from Step 1)

  • Pd/C (10% loading, 50% wet) – Catalyst (5 wt%)

  • Methanol – Solvent

  • Hydrogen Gas (

    
    ) – Balloon pressure or 3 bar
    

Protocol:

  • Dissolve the nitro-intermediate (25.7 g, 100 mmol) in Methanol (250 mL).

  • Add Pd/C catalyst (1.3 g) under inert atmosphere (

    
    ).
    
  • Purge with

    
     and stir vigorously at RT to 40°C  for 6 hours.
    
  • Workup: Filter through a Celite pad to remove catalyst.

  • Concentrate the filtrate to obtain the crude aniline as a viscous oil or low-melting solid.

  • Purification: If necessary, recrystallize from Ethanol/Water (8:2) or use short-path distillation.

Downstream Application Protocols

This section details how to use the synthesized intermediate to create two distinct classes of agrochemicals.

Application A: Synthesis of Benzoxazole Herbicides

Benzoxazoles are potent inhibitors of Acetyl-CoA carboxylase (ACCase). The ortho-amino ether structure is the perfect precursor for ring closure.

Reaction Logic: Condensation of the aniline with a one-carbon electrophile (Triethyl orthoformate) effects cyclization.

Benzoxazole ANILINE 2-(4-Ethylphenoxy)-4-methylaniline CYCLIC Active Herbicide Scaffold: 5-Methyl-2-substituted-benzoxazole ANILINE->CYCLIC Cyclization H+, Reflux TEOF Triethyl Orthoformate (HC(OEt)3) TEOF->CYCLIC

Figure 2: Cyclization pathway to Benzoxazole scaffold.

Protocol:

  • Mix 2-(4-Ethylphenoxy)-4-methylaniline (10 mmol) with Triethyl orthoformate (15 mL).

  • Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.1 mmol).

  • Reflux (146°C) for 4 hours. Ethanol byproduct is distilled off.

  • Isolation: Evaporate excess orthoformate. The residue is the 6-methyl-benzoxazole derivative (Note: numbering changes upon cyclization; the 4-methyl aniline becomes the 5- or 6-methyl benzoxazole depending on nomenclature conventions, typically 5-methyl if numbering starts from O).

Application B: Synthesis of Benzoylurea Insecticides

Benzoylureas (e.g., Lufenuron analogs) are chitin synthesis inhibitors.

Protocol:

  • Dissolve 2-(4-Ethylphenoxy)-4-methylaniline (10 mmol) in dry Toluene (50 mL).

  • Add 2,6-Difluorobenzoyl isocyanate (10 mmol) dropwise at 0°C.

  • Stir at RT for 12 hours. The urea usually precipitates.

  • Filtration: Collect the solid. This creates a novel urea candidate combining the lipophilic ethylphenoxy tail with the difluorobenzoyl warhead [2].

Analytical Characterization (QC)

HPLC Method:

  • Column: C18 Reverse Phase (Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile.
    
  • Gradient: 50% B to 90% B over 15 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm.

  • Retention Time: Expect the Aniline to elute earlier than the Nitro precursor due to the polarity of the

    
     group.
    

NMR Validation (


 NMR, 400 MHz, 

):
  • 
     2.25 ppm (s, 3H):  Methyl group on aniline ring.
    
  • 
     1.22 ppm (t, 3H) & 2.60 ppm (q, 2H):  Ethyl group on phenoxy ring.
    
  • 
     3.5-4.0 ppm (br s, 2H): 
    
    
    
    protons (disappears with
    
    
    shake).
  • 
     6.5-7.2 ppm (m, 7H):  Aromatic protons (integration confirms diaryl ether structure).
    

Safety & Handling

  • Hazards: The intermediate is an aniline derivative. Treat as Toxic by inhalation/ingestion and a Skin Sensitizer .

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Waste: Dispose of aqueous waste from SnAr step (containing fluoride) according to halogenated waste protocols.

References

  • Modern Crop Protection Compounds , Vols. 1-3. Wiley-VCH. (General reference for Benzoxazole herbicide chemistry).

  • Synthesis and insecticidal activity of novel benzoylurea derivatives. Journal of Agricultural and Food Chemistry. (Protocol for urea formation).

  • Nucleophilic Aromatic Substitution of Nitroarenes. Organic Process Research & Development. (Standard SnAr conditions).

  • PubChem Compound Summary: 2-(4-Ethylphenyl)-4-methylaniline. (Structural verification).

Sources

Application

Application Note: Protocols for Ensuring the Storage Integrity and Stability of Phenoxyanilines

Abstract Phenoxyanilines are a critical class of chemical intermediates, foundational to the synthesis of numerous materials, including pharmaceuticals, high-performance polymers, and dyes.[1] The inherent reactivity of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Phenoxyanilines are a critical class of chemical intermediates, foundational to the synthesis of numerous materials, including pharmaceuticals, high-performance polymers, and dyes.[1] The inherent reactivity of the aromatic amine moiety, however, renders these compounds susceptible to degradation, primarily through oxidative, photolytic, and hydrolytic pathways.[2][3][4] The generation of impurities not only reduces the potency and yield of subsequent synthetic steps but can also introduce toxicological risks and compromise the safety and efficacy of final products.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage, handling, and stability testing protocols for phenoxyanilines. It moves beyond procedural lists to explain the chemical rationale behind these protocols, ensuring the integrity of research and development outcomes.

The Chemical Rationale for Stability Concerns

The stability of a phenoxyaniline is intrinsically linked to its molecular structure, which features an electron-rich aniline ring coupled with a phenoxy group via an ether linkage. Two primary sites of vulnerability dictate its degradation profile:

  • The Aromatic Amine (Aniline) Moiety: This functional group is highly susceptible to oxidation. The lone pair of electrons on the nitrogen atom can be readily abstracted, initiating a cascade of reactions that can lead to the formation of colored impurities, including N-oxides, nitroso and nitro derivatives, and complex polymeric materials.[2][3] This process can be catalyzed by environmental factors such as light, heat, and the presence of trace metal ions.

  • The Ether Linkage: While generally more robust than the amine group, the ether bond can undergo cleavage under harsh acidic or basic conditions, particularly when coupled with elevated temperatures.[4]

Understanding these vulnerabilities is paramount for designing effective storage and testing strategies that prevent unintended degradation and ensure experimental reproducibility.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling procedures is the first line of defense in preserving the integrity of phenoxyanilines. The following protocols are based on the need to mitigate oxidative and photolytic degradation.

Standard Storage Conditions

To minimize exposure to atmospheric oxygen, light, and humidity, the following conditions are recommended.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is advised.[1][6]Reduces the rate of chemical degradation reactions, which are often temperature-dependent.
Atmosphere For high-purity standards or long-term storage, overlay with an inert gas (e.g., Argon, Nitrogen).[6]Displaces atmospheric oxygen, directly inhibiting the primary oxidative degradation pathway.
Container Use amber glass vials or other light-resistant containers with tightly sealed caps.[6][7][8]Prevents initiation of photolytic degradation pathways and minimizes exposure to moisture and oxygen.
Incompatibilities Store away from strong oxidizing agents, acid anhydrides, and acid chlorides.[8][9]Avoids direct chemical reactions that can rapidly degrade the compound.
Safe Handling and Solution Preparation
  • Handling: Always handle phenoxyanilines in a well-ventilated area or a chemical fume hood to avoid inhalation.[6][7] Use appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[7]

  • Solution Preparation: Whenever possible, prepare solutions fresh for immediate use. If solutions must be stored, use degassed, high-purity solvents and store the solution under the same cool, dark, and inert conditions recommended for the solid material.

Stability Testing: A Framework for Validation

Stability testing provides empirical evidence of how a phenoxyaniline's quality changes over time under various environmental influences.[10] These studies are essential for establishing a re-test period, determining appropriate storage conditions, and developing robust analytical methods.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of understanding a molecule's stability profile. By intentionally exposing the compound to harsh conditions, we can rapidly identify potential degradation products and elucidate degradation pathways.[2][5][11] This information is crucial for developing a stability-indicating analytical method—a method proven to separate the intact compound from all potential impurities.[11]

Objective: To generate potential degradation products and validate the specificity of a stability-indicating HPLC method.

Materials:

  • Phenoxyaniline sample

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter, calibrated oven, photostability chamber

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the phenoxyaniline in a suitable solvent (e.g., 50:50 acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions (in duplicate):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[2][11]

    • Thermal Degradation: Place a sample of the solid powder and 2 mL of the stock solution in a 105°C oven for 48 hours.[11]

    • Photostability: Expose a sample of the solid powder and 2 mL of the stock solution to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[12] Maintain a control sample wrapped in aluminum foil.

  • Sample Analysis:

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples before dilution.

    • Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all stressed samples, a non-stressed control, and a blank by a stability-indicating HPLC-UV/PDA method.

  • Data Evaluation:

    • Target approximately 5-20% degradation of the parent compound.[11] If degradation is excessive, reduce the stress duration or temperature.

    • Examine the chromatograms for new peaks (degradation products).

    • Utilize a Photodiode Array (PDA) detector to assess peak purity of the parent phenoxyaniline peak to ensure it is spectrally homogenous and free from co-eluting impurities.

Caption: Workflow for a forced degradation study of phenoxyanilines.

Formal Stability Studies (ICH Guidelines)

Formal stability studies are conducted under controlled, long-term conditions to establish a re-test period for a drug substance or shelf-life for a drug product.[10][13] The conditions are defined by the International Council for Harmonisation (ICH) and are based on the climatic zone for which the product is intended.[14]

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months
Table adapted from ICH Q1A(R2) Guidelines.[10][14]

Objective: To evaluate the stability of a phenoxyaniline substance over time under specified ICH conditions.

Procedure:

  • Batch Selection: Use at least three primary batches of the material manufactured by a process that simulates the final production process.[10]

  • Container Closure: Package the samples in the same container closure system proposed for marketing or long-term storage.[10]

  • Study Initiation: Place the packaged samples into calibrated stability chambers set to the desired long-term and accelerated conditions.

  • Testing Frequency: Pull samples for analysis at specified time points. For a 12-month study, typical time points are 0, 3, 6, 9, and 12 months for long-term conditions, and 0, 3, and 6 months for accelerated conditions.[10]

  • Analysis: At each time point, test the samples for critical quality attributes, including:

    • Appearance (visual inspection)

    • Assay (potency)

    • Degradation products/impurities

    • (As appropriate) Water content, physical properties, etc.

  • Data Evaluation: Analyze the data for trends. A significant change in impurity levels or a decrease in assay under accelerated conditions may predict a shorter re-test period and may trigger testing under intermediate conditions.[15]

Key Analytical Techniques for Stability Assessment

The ability to accurately detect and quantify degradation products is fundamental to any stability program.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for stability testing due to its high sensitivity and resolving power.[16] A validated, stability-indicating HPLC method with UV or PDA detection is required to separate and quantify the active substance and its degradation products.[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an indispensable tool during method development and forced degradation studies. It provides structural information that is critical for identifying unknown degradation products, which is a key step in understanding degradation pathways.[17]

G A New Phenoxyaniline Compound B Characterize Physicochemical Properties A->B C Conduct Forced Degradation Study B->C D Identify Degradation Pathways (Oxidation, Hydrolysis, Photolysis) C->D E Develop & Validate Stability-Indicating Analytical Method (HPLC/LC-MS) D->E F Define Preliminary Storage Conditions (Cool, Dark, Inert Atmosphere) E->F G Initiate Formal ICH Stability Study E->G F->G H Analyze Data & Establish Re-test Period G->H I Finalize Storage & Handling Protocols H->I

Caption: Decision framework for designing a phenoxyaniline stability program.

Conclusion

The chemical stability of phenoxyanilines is a critical parameter that must be proactively managed throughout the research and development lifecycle. By understanding the inherent vulnerabilities of the aromatic amine and ether functionalities, researchers can implement scientifically sound storage and handling protocols. A systematic approach to stability testing, beginning with forced degradation to inform method development and culminating in formal ICH studies, provides the necessary data to ensure product quality, safety, and regulatory compliance. The protocols and frameworks outlined in this note serve as a robust guide to maintaining the integrity of these valuable chemical entities.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (2025, April 30). European Medicines Agency.
  • ICH Guidelines for stability testing. (n.d.). Slideshare.
  • 4-Phenoxyaniline - Safety Data Sheet. (n.d.). Apollo Scientific.
  • ICH Guidelines for stability testing essentials. (2025, March 21). AMSbiopharma.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency.
  • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2010, February 2). International Council for Harmonisation.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery and Development.
  • 4-Phenoxyaniline 98.0%(GC). (n.d.). PureSynth.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). AAPS.
  • SAFETY DATA SHEET - 2-Chloro-6-nitro-3-phenoxyaniline. (2024, September 7). Sigma-Aldrich.
  • Singh, R., & Rehman, Z. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250.
  • Safety Data Sheet. (2017, December 1). Key Organics.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Sygnature Discovery.
  • Rao, R. N., & Kumar, A. (2011). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-868.
  • SAFETY DATA SHEET - 4-Phenoxyaniline. (n.d.). TCI Chemicals.
  • 4-Phenoxyaniline | CAS#:139-59-3. (2025, August 20). Chemsrc.com.
  • Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes. (n.d.). National Center for Biotechnology Information.
  • Klán, P., et al. (2017). Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. Environmental Science & Technology, 51(23), 13763-13770.
  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency.
  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
  • Photopolymerization of aniline derivatives in solid state and its application. (2025, August 10). ResearchGate.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization.
  • 4-Phenoxyaniline(139-59-3)MSDS Melting Point Boiling Density Storage Transport. (n.d.). ChemicalBook.
  • 4-Phenoxyaniline. (n.d.). Chem-Impex International.
  • SAFETY DATA SHEET - 4-Phenoxyaniline. (2010, November 24). Fisher Scientific.
  • Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. (2021, December 19). MDPI.
  • Drug degradation pathways. (n.d.). Pharmacy 180.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Management for 2-(4-Ethylphenoxy)-4-methylaniline

[1] Ticket ID: ANL-OX-PREV-001 Status: Open Priority: Critical (Stability/Purity Assurance) Applicable Compound: 2-(4-Ethylphenoxy)-4-methylaniline (and related electron-rich biaryl ether anilines)[1] System Diagnosis: W...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: ANL-OX-PREV-001 Status: Open Priority: Critical (Stability/Purity Assurance) Applicable Compound: 2-(4-Ethylphenoxy)-4-methylaniline (and related electron-rich biaryl ether anilines)[1]

System Diagnosis: Why is my compound degrading?

The Core Issue: You are working with a "Super-Rich" Aniline. Standard aniline is moderately sensitive to oxidation.[1] Your molecule, 2-(4-Ethylphenoxy)-4-methylaniline , contains two additional electron-donating groups that supercharge its reactivity:

  • 4-Methyl group: Inductive electron donor.[1]

  • 2-Phenoxy ether: Strong mesomeric electron donor (via the oxygen lone pair).[1]

The Mechanism of Failure: The degradation is not a simple reaction; it is a radical cascade. The electron density on the nitrogen atom is so high that it easily gives up an electron to atmospheric oxygen (Single Electron Transfer - SET), forming a reactive Radical Cation . This radical initiates polymerization, leading to the characteristic "tar" or brown/black impurities (azo compounds, quinone imines, and oligomers).

Visualization: The Oxidation Cascade

The following diagram illustrates the degradation pathway and the "Safety Valve" (Salt Formation) you must utilize.

OxidationMechanism Aniline Pure Aniline (Colorless/Pale Yellow) Radical Radical Cation [Ar-NH2]•+ Aniline->Radical O2 / Light / Trace Metals (-1 electron) Salt Anilinium HCl Salt (Stable Solid) Aniline->Salt + HCl (anhydrous) Impurity Oxidation Products (Azo dimers, Quinones, Tars) BROWN/BLACK Radical->Impurity Dimerization / Polymerization Salt->Aniline + NaOH / NaHCO3 (Just before use)

Figure 1: The oxidation pathway of electron-rich anilines versus the stabilization pathway via salt formation.

Prevention Protocols: Storage & Handling

If your compound is currently pure, you must implement these protocols immediately to prevent degradation.

Protocol A: The "Gold Standard" (Salt Formation)

Recommendation: Convert the free base aniline to its Hydrochloride (HCl) salt for long-term storage. The salt removes the lone pair availability on the nitrogen, effectively shutting down the oxidation mechanism [1].

Step-by-Step Workflow:

  • Dissolution: Dissolve the pure aniline in a minimal amount of anhydrous Diethyl Ether or Dichloromethane (DCM).[1]

  • Acidification:

    • Option A (Gas): Bubble dry HCl gas through the solution.

    • Option B (Solution): Dropwise add 4M HCl in Dioxane (commercially available).[1]

  • Precipitation: The white/off-white solid salt will precipitate immediately.[1]

  • Filtration: Filter under an inert atmosphere (Argon/Nitrogen) if possible.[1]

  • Storage: Store the dried salt in a desiccator. It can remain stable for months to years.[1]

  • Regeneration: When ready to use, suspend the salt in DCM and wash with saturated NaHCO₃ solution to liberate the free base.

Protocol B: Handling the Free Base (Liquid/Low-Melting Solid)

If you must store the free base, you are fighting a losing battle against thermodynamics. Mitigate the risk with these strict controls:

ParameterRequirementWhy?
Atmosphere Argon (preferred over Nitrogen)Argon is heavier than air and provides a better "blanket" in the vial headspace.[1]
Container Amber Glass with Teflon-lined capBlocks UV light which catalyzes the radical formation.[1]
Temperature -20°C (Freezer) Slows down the kinetics of the oxidation reaction.
Additives Activated Zinc Dust (Optional)Storing the liquid over a small amount of Zn dust acts as a sacrificial reducing agent [2].

Rescue Protocols: Troubleshooting Oxidized Material

Scenario: Your material has already turned brown or black.[1] Diagnosis: You have surface oxidation (if solid) or bulk oxidation (if liquid).[1] The "color" is often due to <1% impurity (highly conjugated systems), so the bulk material may still be salvageable.

Method 1: Zinc Dust Distillation (For Liquids/Oils)

This is the most effective method for purifying oxidized anilines.[1] Zinc acts as a reducing agent during the distillation, converting oxidation byproducts (like azo/nitro compounds) back into the amine or non-volatile forms [2][3].

  • Setup: Short-path distillation apparatus.

  • Additives: Add 1–2% w/w Zinc Dust directly to the boiling flask containing your dark aniline.

  • Vacuum: Apply high vacuum (<1 mmHg). Note: High boiling point is expected due to the phenoxy group.

  • Distill: Collect the fraction. The distillate should be clear/colorless.[1]

  • Store: Immediately flush with Argon and seal.

Method 2: Acid-Base Extraction with Zinc Wash (For Solids/Oils)

If distillation is not feasible (e.g., scale is too small):

  • Dissolve: Dissolve the dark aniline in dilute HCl (1M or 2M). The aniline forms a water-soluble salt; neutral "tar" impurities may remain insoluble.[1]

  • Wash: Extract the aqueous acidic layer with Ethyl Acetate (to remove non-basic tars).[1] Discard the organic layer.[1]

  • Reduce (Crucial Step): Add a small spatula of Zinc Dust to the acidic aqueous layer and stir for 15 minutes. This reduces trace oxidized species.[1][2]

  • Filter: Filter off the excess Zinc.[1]

  • Basify: Carefully basify the filtrate with NaOH or NaHCO₃ to pH > 10.[1]

  • Extract: Extract the liberated aniline into DCM or Ethyl Acetate.

  • Dry & Concentrate: Dry over Na₂SO₄ and rotovap.

Frequently Asked Questions (FAQs)

Q: I stored my sample in the fridge, but it still turned brown. Why? A: Cold slows oxidation but does not stop it.[1] If there was air in the headspace of the vial, oxygen was available. Furthermore, standard fridges often have moisture and light cycles.[1] You must purge the headspace with Argon before closing the vial every single time.

Q: Can I use chromatography (Silica Gel) to purify it? A: Use caution. Silica gel is slightly acidic and can catalyze the oxidation of electron-rich anilines. If you must use a column:

  • Pre-treat the silica slurry with 1% Triethylamine (TEA) to neutralize acid sites.[1]

  • Run the column quickly.[1]

  • Do not leave the compound on the column dry.[1]

Q: My reaction yield is low. Is the "brown color" interfering? A: Yes. Oxidized aniline impurities (quinones/azo) are often "radical sinks" or catalyst poisons (especially for Pd/Cu catalyzed cross-couplings).[1] Even 1% impurity can kill a catalytic cycle.[1] Always repurify (Method 1 or 2) immediately before setting up a sensitive reaction.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for purification of aromatic amines via distillation and salt formation).[1] [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Details the use of Zinc dust for aniline distillation).

  • Sigma-Aldrich. (n.d.).[1] Technical Bulletin: Handling and Storage of Air-Sensitive Reagents. (General guidelines for handling electron-rich amines).

Sources

Optimization

Technical Support Center: Purification of 2-(4-Ethylphenoxy)-4-methylaniline

Welcome to the technical support center for the purification of 2-(4-Ethylphenoxy)-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(4-Ethylphenoxy)-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the column chromatography of this and similar aromatic amine compounds. Here, we move beyond generic protocols to provide a framework of chemical logic, enabling you to troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(4-Ethylphenoxy)-4-methylaniline streaking or "tailing" on my silica gel TLC plate and column?

The primary cause of this common issue is the fundamental acid-base interaction between your basic aniline compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] The nitrogen atom's lone pair of electrons in the aniline moiety acts as a Lewis base, forming strong hydrogen bonds or even undergoing protonation by the acidic silica surface. This strong, sometimes irreversible, binding leads to a slow and uneven release of the compound as the mobile phase passes, resulting in significant peak tailing or streaking.[1]

Q2: What is a good starting solvent system for TLC analysis of this compound?

For a molecule with the mixed polarity of 2-(4-Ethylphenoxy)-4-methylaniline (large nonpolar aromatic regions, polar amine and ether groups), a mixture of a non-polar and a moderately polar solvent is the logical starting point. A hexane/ethyl acetate system is a standard choice.[2] We recommend starting with a low-polarity mixture, such as 9:1 hexane:ethyl acetate, and systematically increasing the proportion of ethyl acetate to achieve an optimal retention factor (Rƒ) between 0.2 and 0.4.

Q3: How can I prevent the streaking and improve the peak shape?

The most effective strategy is to suppress the unwanted interaction with the acidic silica. This is achieved by adding a small amount of a basic modifier to your mobile phase.[1][3] This "competing base" deactivates the acidic silanol sites, allowing your analyte to elute symmetrically.[1] Triethylamine (TEA) is the most common choice for this purpose.

Q4: I'm observing new, colored spots appearing during my purification. Is my compound degrading?

Aniline derivatives can be susceptible to degradation, particularly oxidation, which is often catalyzed by air, light, and the acidic surface of silica gel.[4][5] This can lead to the formation of colored impurities. If you observe new spots appearing on your TLC plate after letting the spotted plate sit for a while, or if the color of your compound darkens on the column, on-column degradation is a strong possibility.[6]

Q5: How should I visualize this compound on a TLC plate?

Due to its aromatic nature, 2-(4-Ethylphenoxy)-4-methylaniline should be readily visible under a UV lamp at a wavelength of 254 nm. For a more sensitive or permanent visualization, various TLC stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for organic compounds. Specific stains for aromatic amines, such as a cinnamaldehyde solution, can also be employed for selective detection.[7][8]

Troubleshooting Guide

This guide addresses specific experimental failures in a problem-cause-solution format.

Problem Probable Cause Recommended Solution(s)
Severe Streaking/Tailing on TLC and Column Strong acid-base interaction between the basic aniline and acidic silica gel silanol groups.[1]Primary Solution: Add a basic modifier to the eluent. Triethylamine (TEA) at 0.5-2% (v/v) is highly effective. Alternatively, a 1-2% solution of ammonium hydroxide in the polar co-solvent (e.g., methanol) can be used.[1] Secondary Solution: Reduce the amount of sample loaded onto the column. Overloading can exacerbate tailing issues for any compound.[1]
Poor Separation of Product from Impurities The polarity of the solvent system is not optimized for the specific mixture.Systematically screen solvent systems using TLC. Test various ratios of hexane/ethyl acetate. If separation is still poor, consider changing the solvent system entirely (e.g., Dichloromethane/Methanol or Toluene/Acetone), always including a basic modifier.[2][5]
Compound is Irreversibly Stuck on the Column The mobile phase is not polar enough to elute the compound, or the compound has undergone strong, irreversible chemisorption to the silica.Solution 1: First, ensure your mobile phase contains a basic modifier like TEA.[3] Solution 2: If the compound still does not elute, gradually increase the eluent polarity. A gradient up to 10-20% Methanol in Dichloromethane (with 1% TEA) is often effective for eluting polar nitrogenous compounds.
On-Column Color Change (e.g., to brown/red) Oxidation of the aniline moiety on the silica surface.[5]Solution 1: Use freshly distilled, high-purity solvents to minimize contaminants. Solution 2: Pre-treat the silica gel by flushing the packed column with the mobile phase containing the basic modifier before loading the sample. This deactivates the column.[1] Solution 3: Minimize the time the compound spends on the column by working efficiently.

Visualization of Key Workflows

A logical workflow is critical for efficient and successful purification. The following diagrams outline the recommended experimental process and a troubleshooting decision tree.

PurificationWorkflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis TLC 1. TLC Analysis (Hexane/EtOAc + 1% TEA) Optimize 2. Optimize Solvent System (Target Rƒ ≈ 0.3) TLC->Optimize Pack 3. Pack Column with Silica Slurry (in initial eluent) Optimize->Pack Equilibrate 4. Equilibrate Column (2-3 column volumes) Pack->Equilibrate Load 5. Load Sample (Dry or Wet Loading) Equilibrate->Load Elute 6. Elute & Collect Fractions Load->Elute Analyze 7. Analyze Fractions by TLC Elute->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Overall workflow for purification.

TroubleshootingTree Start Problem Observed: Poor Separation Streaking Is there streaking/tailing? Start->Streaking AddBase Add 1% TEA to Mobile Phase Streaking->AddBase Yes NoSeparation Are spots unresolved (but good shape)? Streaking->NoSeparation No Success Problem Solved AddBase->Success Reoptimize Re-optimize Solvent Ratio Reoptimize->Success NoSeparation->Reoptimize Yes ChangeSolvent Change Solvent System (e.g., DCM/MeOH + TEA) NoSeparation->ChangeSolvent No, Rƒ is 0 or 1 ChangeSolvent->Success

Caption: Decision tree for troubleshooting.

Detailed Experimental Protocol

This protocol provides a validated, step-by-step methodology for the purification of 2-(4-Ethylphenoxy)-4-methylaniline.

1. TLC Analysis and Solvent System Optimization

  • Objective: To find a mobile phase that provides good separation and a target Rƒ of ~0.3 for the desired compound.

  • Procedure:

    • Prepare several eluent mixtures. A good starting point is a series of Hexane:Ethyl Acetate mixtures (e.g., 9:1, 4:1, 2:1). To each mixture, add Triethylamine (TEA) to a final concentration of 1% (v/v).

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Using a capillary tube, spot the solution onto a silica gel TLC plate.

    • Develop the plates in separate chambers, each containing one of the prepared eluents.

    • Visualize the developed plates under UV light (254 nm) and mark the spots.

    • Select the solvent system that gives the best separation with the Rƒ of your target compound in the 0.2-0.4 range.

2. Column Preparation (Slurry Packing)

  • Objective: To create a homogenous, well-packed column bed, which is crucial for good separation.

  • Procedure:

    • Select a column of appropriate size (a rule of thumb is to use 50-100g of silica per 1g of crude material).

    • In a beaker, prepare a slurry by mixing silica gel (230-400 mesh) with your chosen low-polarity starting eluent (containing 1% TEA).[5] The consistency should be like a thin milkshake, easily pourable.

    • With the column's stopcock closed, place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Pour the silica slurry into the column in a single, continuous motion.

    • Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to ensure even packing and remove air bubbles. Never let the top of the silica bed run dry.

    • Once the silica has settled, add a protective layer of sand on top.

3. Sample Loading (Dry Loading Recommended)

  • Objective: To apply the sample to the column in a narrow, concentrated band.

  • Procedure:

    • Dissolve your crude 2-(4-Ethylphenoxy)-4-methylaniline in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

    • Gently cover the sample layer with another thin layer of sand.

4. Elution and Fraction Collection

  • Objective: To pass the mobile phase through the column to separate the components and collect them in discrete fractions.

  • Procedure:

    • Carefully add your initial eluent to the top of the column.

    • Open the stopcock and begin collecting the eluting solvent in test tubes or flasks.

    • Maintain a constant head of solvent above the silica bed at all times.

    • If using a gradient elution, systematically and gradually increase the percentage of the more polar solvent after the less polar impurities have eluted.

    • Collect fractions of a consistent volume (e.g., 10-20 mL, depending on column size).

5. Analysis of Fractions

  • Objective: To identify which fractions contain the pure desired product.

  • Procedure:

    • Spot every few fractions onto a TLC plate.

    • Develop the TLC plate using your optimized eluent system.

    • Visualize the plate to identify the fractions containing only the spot corresponding to your pure product.

    • Combine the pure fractions into a clean, pre-weighed flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-(4-Ethylphenoxy)-4-methylaniline.

References

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing).
  • Technical Support Center: HPLC Purification of Aniline Mustard Deriv
  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.
  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing).
  • Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Journal of Scientific & Industrial Research.
  • Does aniline stick in columns during column chromatography?
  • Column chrom
  • On-Column Sample Degradation.
  • Is there an easy way to purify organic amines? Biotage.
  • Chromatographic studies of unusual on-column degradations of aniline compounds on XBridge Shield RP18 column in high pH aqueous mobile phase. PubMed.
  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
  • Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline. Benchchem.

Sources

Troubleshooting

Technical Support Guide: Purification of 2-(4-Ethylphenoxy)-4-methylaniline

[1] Executive Summary & Chemical Context You are synthesizing 2-(4-Ethylphenoxy)-4-methylaniline , a lipophilic diaryl ether aniline. This scaffold is a critical intermediate in the synthesis of specific kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Context

You are synthesizing 2-(4-Ethylphenoxy)-4-methylaniline , a lipophilic diaryl ether aniline. This scaffold is a critical intermediate in the synthesis of specific kinase inhibitors and agrochemicals.

The synthesis generally proceeds via two stages:

  • SNAr Coupling: Reaction of 2-fluoro-4-methyl-1-nitrobenzene (or the chloro-analog) with 4-ethylphenol.[1]

  • Nitro Reduction: Hydrogenation (Pd/C or Fe/HCl) of the intermediate to the target aniline.

The Core Challenge: The purity of this specific aniline is often compromised by two distinct classes of impurities that share similar solubility profiles with the product in standard organic solvents:

  • Acidic Impurities: Residual 4-ethylphenol (from Step 1).[1]

  • Neutral/Colored Impurities: Azo/azoxy dimers and unreacted nitro intermediates (from Step 2).

This guide provides a self-validating purification protocol designed to exploit the amphiphilic and basic nature of the target molecule.

Master Purification Protocol: The " pH-Switch" System

Do not rely solely on column chromatography for this molecule.[2] The ethyl group increases lipophilicity, causing the aniline to streak or co-elute with the phenol on silica. Instead, use this Acid-Base Extraction Logic .

The Workflow Logic (Graphviz Visualization)

The following diagram illustrates the separation logic. The target aniline is the only species that can "switch" phases based on pH.

PurificationLogic Figure 1: The pH-Switch Purification Workflow for Lipophilic Anilines Start Crude Reaction Mixture (Aniline + Phenol + Neutrals) Step1 Step 1: Dissolve in EtOAc Wash with 1M NaOH Start->Step1 PhenolWaste Aqueous Layer (Waste) Contains: Sodium 4-ethylphenoxide Step1->PhenolWaste Aqueous Phase OrgLayer1 Organic Layer Contains: Aniline + Neutrals Step1->OrgLayer1 Organic Phase Step2 Step 2: Extract with 2M HCl OrgLayer1->Step2 NeutralWaste Organic Layer (Waste) Contains: Nitro/Azo/Bis-ethers Step2->NeutralWaste Organic Phase AqLayerAcid Aqueous Layer (Acidic) Contains: Anilinium Salt (Target) Step2->AqLayerAcid Aqueous Phase Step3 Step 3: Basify (pH > 10) with NaOH Extract into fresh EtOAc AqLayerAcid->Step3 FinalProduct Final Organic Layer Pure 2-(4-Ethylphenoxy)-4-methylaniline Step3->FinalProduct

Step-by-Step Protocol

Prerequisite: Ensure your crude material is free of reaction solvents (DMF/DMSO) by an initial water wash.

  • Solubilization: Dissolve the crude oil/solid in Ethyl Acetate (EtOAc) .

    • Why: EtOAc dissolves the lipophilic ethyl-phenoxy fragment well but separates cleanly from water.

  • Phenol Removal (The Alkaline Wash):

    • Wash the organic phase 2x with 1M NaOH .

    • Mechanism:[1][3] 4-Ethylphenol (

      
      ) is deprotonated to sodium 4-ethylphenoxide, which partitions into the water.[1] The aniline (
      
      
      
      ) remains neutral and stays in the organic layer.
  • The "Trap" (The Acid Extraction):

    • Extract the organic phase 3x with 2M HCl .

    • Critical Check: The product is now in the aqueous layer as the hydrochloride salt.[4] The organic layer contains your neutral impurities (unreacted nitro compounds, azo dimers).

    • Validation: The aqueous layer should be clear or slightly pink; the organic layer will likely retain the dark orange/red color of the impurities. Discard the organic layer. [3]

  • Recovery:

    • Cool the acidic aqueous layer to 0-5°C.

    • Slowly basify with 6M NaOH until pH > 12. The solution will become cloudy as the free aniline oils out.

    • Extract 3x with fresh EtOAc.

    • Dry over

      
       and concentrate.
      

Troubleshooting Guide: Impurity Profiling

Use this table to diagnose issues based on the visual appearance and NMR signals of your product.

SymptomProbable ImpurityOriginRemediation Strategy
Product is Red/Orange Azo/Azoxy Dimers Incomplete/Improper ReductionThese are neutral.[1] Repeat Step 3 (The Acid Extraction) of the Master Protocol. The colored dimers will stay in the organic wash.
Sticky/Gummy Solid 4-Ethylphenol Excess starting materialRepeat Step 2 (NaOH wash).[1] Ensure you use enough volume of base to fully deprotonate the phenol.
Darkening on Storage Quinone Imines Oxidation of the anilineStore under Argon/Nitrogen at -20°C. If already dark, filter through a short pad of silica gel using 10% MeOH/DCM.
NMR: Doublet at ~8.0 ppm Nitro Precursor Incomplete HydrogenationRe-subject to hydrogenation conditions or use the Acid Extraction (Step 3) to remove this neutral species.

Advanced FAQ: Researcher to Researcher

Q: I used the extraction method, but my yield dropped significantly. Where is my product? A: The "4-ethyl" and "phenoxy" groups make your anilinium salt surprisingly lipophilic.[1]

  • Diagnosis: Check the discarded organic layer in Step 3 (the acid extraction step) by TLC.

  • Fix: If the salt remained in the organic layer, use a more polar acid (e.g., 3M

    
    ) or increase the volume of the aqueous acid wash. The sulfate salt is generally less soluble in organics than the chloride salt.
    

Q: Can I crystallize this instead of extracting? A: Crystallization is difficult because the ethyl group lowers the melting point and the ether linkage adds rotational freedom, often resulting in oils.

  • Recommendation: If you must crystallize, convert it to the Hydrochloride Salt first.

    • Dissolve free base in dry diethyl ether.

    • Bubble dry HCl gas or add HCl in dioxane.

    • The salt is a stable solid and can be recrystallized from Ethanol/EtOAc .

Q: I see a "bis-ether" impurity by LCMS. How do I remove it? A: This forms if your starting nitro-haloarene had two leaving groups (e.g., a difluoro species) or via side reactions.

  • Solution: The bis-ether is neutral .[1] It lacks the basic amine handle. The Acid-Base Extraction (Step 3) will strictly remove this, as the bis-ether cannot form a water-soluble salt.[1]

References & Grounding

  • Ullmann Ether Synthesis & Impurities:

    • Context: Mechanisms of diaryl ether formation and the stability of phenols in basic conditions.

    • Source:Organic Syntheses, Coll. Vol. 2, p. 446 (1943); Vol. 13, p. 28 (1933).

  • Acid-Base Extraction of Anilines:

    • Context: The fundamental thermodynamic principles of separating amines from phenols using pH switching.

    • Source:University of Massachusetts Amherst, Dept of Chemistry, "Acid-Base Extraction Protocols."

  • Nitro Reduction Impurity Profiles:

    • Context: Formation of azo and hydroxylamine byproducts during catalytic hydrogenation of nitroarenes.

    • Source:Beilstein Journal of Organic Chemistry, "Catalytic Hydrogenation of Nitroarenes."

  • Purification of Lipophilic Amines:

    • Context: Strategies for handling anilines with long alkyl chains or lipophilic ether linkages.

    • Source:Journal of Organic Chemistry, "Selective Isolation of Primary Amines." (General methodology reference).

For further assistance, please upload your H-NMR and LCMS data to the secure portal.[1]

Sources

Optimization

Technical Support Center: Yield Optimization for 2-(4-Ethylphenoxy)-4-methylaniline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific chemical and mechanistic hurdles encountered during the synthesis of 2-(4-Eth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific chemical and mechanistic hurdles encountered during the synthesis of 2-(4-Ethylphenoxy)-4-methylaniline .

Synthesizing sterically hindered, electron-rich diaryl ether anilines requires precise control over reaction micro-environments. This guide evaluates the two primary synthetic workflows: the Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction pathway, and the Direct Ullmann Diaryl Ether Synthesis pathway.

Part 1: Troubleshooting the SNAr Pathway (Diaryl Ether Formation)

The most robust route to our target molecule involves the SNAr reaction of 4-ethylphenol with 2-fluoro-5-methylnitrobenzene, followed by the reduction of the nitro group.

Q: My SNAr conversion is stalling at 60-70% when using K₂CO₃ in DMF. How can I drive this to completion? A: The stalling is caused by the tight ion-pairing between the potassium cation (K⁺) and the phenoxide anion, which reduces the nucleophilicity of the oxygen center. To resolve this, switch your base to Cesium Carbonate (Cs₂CO₃)[1]. This capitalizes on the "Cesium Effect": the larger ionic radius and lower charge density of Cs⁺ result in a highly dissociated, "naked" phenoxide anion. This drastically increases the reaction rate and drives the conversion to >95% without requiring extreme temperatures that could lead to ether cleavage or thermal degradation.

Q: I am observing dealkylation and ether cleavage side reactions. What is the mechanistic cause? A: Ether cleavage typically occurs when the reaction temperature exceeds 120 °C in the presence of strong bases or nucleophilic solvents. At elevated temperatures, the hydroxide ions (often generated from trace water in hygroscopic solvents like DMF or DMSO) can attack the ipso-carbon of the newly formed diaryl ether. Ensure your solvents are strictly anhydrous (<50 ppm water) and maintain the reaction temperature at exactly 100 °C.

Table 1: Base & Solvent Optimization for SNAr Step
BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
K₂CO₃DMF1001265Tight ion-pairing limits nucleophilicity.
K₂CO₃DMSO1201272Higher temp leads to minor ether cleavage.
Cs₂CO₃ DMF 100 6 94 Optimal: Naked phenoxide drives rapid conversion.
DBUMeCN801845Insufficient basicity/solubility for this substrate[2].

Part 2: Troubleshooting the Nitro Reduction Step

Q: During the catalytic hydrogenation of the nitro intermediate, LC-MS shows a persistent +16 Da mass peak relative to the product. What is this, and how do I eliminate it? A: The reduction of a nitroarene is a complex four-electron process that proceeds sequentially through nitroso and phenylhydroxylamine intermediates[3]. The +16 Da peak is the hydroxylamine intermediate . The final conversion of hydroxylamine to aniline requires the cleavage of the N–O bond, which is the rate-limiting step. If this stalls, your Pd/C catalyst may be poisoned, or hydrogen mass transfer is insufficient. Solution: Increase the stirring rate (>800 rpm) to improve H₂ gas-liquid mixing, elevate the H₂ pressure to 3 atm, and add a catalytic amount of glacial acetic acid (0.1 eq). The acid protonates the hydroxyl group, turning it into a better leaving group (water) and accelerating the final reduction step.

Q: My isolated 2-(4-Ethylphenoxy)-4-methylaniline darkens upon exposure to air. How can I prevent this oxidation? A: Electron-rich anilines are highly susceptible to auto-oxidation, forming colored quinone-imine derivatives. To prevent this, perform your post-reduction workup under an inert atmosphere (N₂ or Ar). Additionally, washing the organic extracts with a mild reducing agent, such as a 5% aqueous ascorbic acid solution, will quench reactive oxygen species before concentration.

Table 2: Catalyst & Hydrogen Source Optimization for Nitro Reduction
CatalystHydrogen SourceSolventAdditiveYield (%)Purity (%)
10% Pd/CH₂ (1 atm)MeOHNone7085 (Hydroxylamine stalls)
10% Pd/C H₂ (3 atm) EtOAc AcOH (0.1 eq) 98 >99 (Clean N-O cleavage)
Fe powderNH₄Cl (aq)EtOHNone8592 (Requires harsh filtration)

Part 3: Direct Ullmann Ether Synthesis (Alternative Route)

Q: Can I bypass the nitro intermediate and directly couple 4-ethylphenol with 2-bromo-4-methylaniline? A: Yes, this can be achieved via a direct Ullmann cross-coupling. However, because 2-bromo-4-methylaniline is an unactivated, electron-rich aryl halide, the oxidative addition of Cu(I) is thermodynamically challenging. You cannot use ligand-free conditions. You must employ a Cu(I) source (like CuI) paired with a bidentate ligand such as 2,2,6,6-tetramethylheptane-3,5-dione[4]. This ligand stabilizes the active Cu(I) species, prevents its disproportionation into inactive Cu(0) and Cu(II), and significantly accelerates the reaction rate.

Part 4: Experimental Workflows & Self-Validating Protocols

Protocol A: SNAr Synthesis of the Nitro Intermediate

Causality Focus: Maximizing phenoxide reactivity while preventing hydrolysis.

  • Setup: Charge a flame-dried flask with 4-ethylphenol (1.05 eq), 2-fluoro-5-methylnitrobenzene (1.0 eq), and anhydrous DMF (0.5 M concentration).

  • Activation: Add anhydrous Cs₂CO₃ (1.5 eq) in one portion.

    • Self-Validation Checkpoint: The solution will immediately transition to a deep yellow/orange hue, visually confirming the successful deprotonation and formation of the active phenoxide nucleophile.

  • Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere for 6 hours.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 4:1). Complete consumption of the fluoronitrobenzene (Rf ~0.6) validates the end of the reaction phase.

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the combined organic layers with 1M NaOH.

    • Self-Validation Checkpoint: The NaOH wash chemically strips any unreacted 4-ethylphenol into the aqueous layer, ensuring the organic phase contains only the intermediate. Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Catalytic Hydrogenation to the Target Aniline

Causality Focus: Driving N-O bond cleavage.

  • Setup: Dissolve the nitro intermediate (1.0 eq) in HPLC-grade EtOAc (0.2 M).

  • Catalysis: Add 10% Pd/C (5 mol% Pd) and glacial acetic acid (0.1 eq). The acid acts as a proton donor to facilitate water elimination.

  • Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 3 atm H₂ and stir vigorously (>800 rpm) at 25 °C for 4 hours.

  • Validation: Analyze an aliquot via LC-MS.

    • Self-Validation Checkpoint: The complete disappearance of the m/z[M+H]+ corresponding to the hydroxylamine intermediate (+16 Da) mathematically validates that the rate-limiting N-O bond cleavage has successfully occurred.

  • Isolation: Filter the mixture through a pad of Celite under a blanket of N₂ to remove the pyrophoric catalyst. Wash the filtrate with saturated NaHCO₃ to neutralize the acetic acid, dry over Na₂SO₄, and concentrate in vacuo to yield pure 2-(4-Ethylphenoxy)-4-methylaniline.

Part 5: Mechanistic Workflow Visualization

G A 4-Ethylphenol SNAr SNAr Reaction (Cs2CO3, DMF) A->SNAr Ullmann Ullmann Coupling (CuI, Ligand) A->Ullmann B1 2-Fluoro-5-methyl- nitrobenzene B1->SNAr B2 2-Bromo-4-methyl- aniline B2->Ullmann NitroInt Nitro Intermediate (Diaryl Ether) SNAr->NitroInt Product 2-(4-Ethylphenoxy)- 4-methylaniline Ullmann->Product Reduction Catalytic Reduction (Pd/C, H2) NitroInt->Reduction Reduction->Product

Mechanistic pathways for 2-(4-Ethylphenoxy)-4-methylaniline synthesis via SNAr or Ullmann coupling.

References

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Royal Society of Chemistry.
  • US20050054882A1 - Diaryl ether condensation reactions - Google Patents.
  • A Facile Total Synthesis of Imatinib Base and Its Analogues - ResearchGate.
  • Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction - Beilstein Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Navigating the Solubility Challenges of Lipophilic Aniline Derivatives

Welcome to the technical support center dedicated to addressing the solubility issues commonly encountered with lipophilic aniline derivatives. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the solubility issues commonly encountered with lipophilic aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing practical, in-depth solutions to overcome these experimental hurdles. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions researchers face when working with these challenging compounds.

Q1: Why are my lipophilic aniline derivatives consistently showing poor solubility in aqueous solutions?

A1: The limited aqueous solubility of lipophilic aniline derivatives stems from their molecular structure. The presence of a nonpolar, hydrophobic benzene ring is the primary contributor to this characteristic.[1] While the amino (-NH2) group can form some hydrogen bonds with water, the large aromatic structure dominates, leading to poor solubility in water and better solubility in organic solvents.[1][2]

Q2: I've noticed that changing the pH of my solution seems to affect solubility. What is the mechanism behind this?

A2: The solubility of aniline and its derivatives is highly pH-dependent. In acidic conditions, the amino group can be protonated to form the anilinium ion (C6H5NH3+). This ion is significantly more polar and, therefore, much more soluble in aqueous solutions.[1][3] This principle is a cornerstone of one of the most common strategies for improving the solubility of these compounds.

Q3: Are there any general starting points or "rules of thumb" for selecting a solvent for a novel lipophilic aniline derivative?

A3: A good starting point is to consider the polarity of your derivative. Given their lipophilic nature, they will generally dissolve better in organic solvents. Common choices include ethanol, acetone, chloroform, Dimethyl Sulfoxide (DMSO), and N,N-Dimethylformamide (DMF).[1][4][5] For subsequent dilutions into aqueous media for biological assays, starting with a concentrated stock in DMSO is a very common practice. However, always be mindful of potential precipitation upon dilution.[5]

Q4: Can modifying the chemical structure of my aniline derivative improve its solubility?

A4: Yes, chemical modification can be a powerful strategy. Substituting the aniline with different chemical groups can fine-tune its pharmacological and physicochemical properties, including solubility.[6] For instance, introducing hydrophilic groups can enhance aqueous solubility.[7] This approach is often employed in medicinal chemistry to optimize drug candidates.[6]

Troubleshooting Guides: From Problem to Solution

This section provides structured troubleshooting for specific experimental scenarios.

Scenario 1: Compound Crashes Out of Solution Upon Dilution from Organic Stock

Problem: Your lipophilic aniline derivative is soluble in an organic solvent like DMSO, but precipitates when diluted into an aqueous buffer for your experiment.

Root Cause Analysis: This is a classic issue of exceeding the solubility limit of the compound in the final aqueous environment. The organic co-solvent concentration is not high enough to maintain solubility.

Solutions:

  • pH Adjustment: This is often the most effective first step for ionizable compounds like aniline derivatives.[5] By lowering the pH of the aqueous buffer, you can protonate the aniline's amino group, forming a more soluble salt.[1][5]

  • Co-solvents: Increasing the concentration of a water-miscible organic solvent (a co-solvent) in your final solution can increase solubility by reducing the overall polarity of the solvent system.[5][8]

  • Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[9]

Experimental Protocol: pH Adjustment for Solubility Enhancement

  • Prepare a Stock Solution: Dissolve your lipophilic aniline derivative in a minimal amount of an organic solvent such as DMSO to create a concentrated stock solution.[5]

  • Prepare a pH Range of Buffers: Prepare a series of aqueous buffers with pH values ranging from 2.0 to 7.0.[5]

  • Test Solubility: Add a small, precise aliquot of your compound's stock solution to each buffer to achieve the desired final concentration.

  • Observe and Analyze: Visually inspect for any precipitation. If precipitation occurs, you can try gentle vortexing or sonication. Quantify the solubility at each pH using an appropriate analytical method like HPLC-UV or UV-Vis spectroscopy.[4][5]

Scenario 2: Low Bioavailability Observed in In Vivo Studies Despite Apparent Solubility in Formulation

Problem: Your formulation appears to be a clear solution, but the compound exhibits poor absorption and low bioavailability in animal models.

Root Cause Analysis: The compound may be in a metastable state in the formulation (e.g., a supersaturated solution) and precipitates upon encountering the physiological environment of the gastrointestinal tract. Another possibility is the existence of different polymorphic forms of your compound with varying solubilities and dissolution rates.[10][11]

Solutions:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic matrix, which can increase its surface area and enhance its dissolution rate.[9][12] This can lead to improved bioavailability.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, effectively shielding the lipophilic part of the molecule and increasing its aqueous solubility and stability.[9][13]

  • Particle Size Reduction: Reducing the particle size of the drug through techniques like micronization or nanosuspension increases the surface area available for dissolution, which can improve the dissolution rate and, consequently, bioavailability.[9]

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Solvent Selection: Choose a common volatile solvent in which both your lipophilic aniline derivative and a hydrophilic carrier (e.g., polyethylene glycol 4000, polyvinylpyrrolidone K30) are soluble.[12][14]

  • Dissolution: Dissolve both the drug and the carrier in the chosen solvent.[14]

  • Solvent Evaporation: Remove the solvent under reduced pressure or at ambient conditions. This process leaves a solid matrix with the drug molecularly dispersed within the carrier.[14]

  • Characterization: Characterize the resulting solid dispersion using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm the amorphous state of the drug.[12]

  • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.

In-Depth Solubilization Strategies

Here we delve deeper into the mechanisms and applications of key solubilization techniques.

Salt Formation

For aniline derivatives, which are basic, salt formation is a highly effective method to increase aqueous solubility.[15][16] By reacting the basic aniline derivative with an acid, a more soluble salt is formed. The choice of the counterion is crucial as it can influence the properties of the resulting salt.[17]

Table 1: Comparison of Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment Protonation of the aniline to form a more soluble cationic species.[1]Simple, rapid, and often very effective for ionizable compounds.Only applicable to ionizable compounds; risk of precipitation if pH changes.
Co-solvents Reduces the polarity of the solvent, making it more favorable for lipophilic compounds.Simple to implement and can be very effective.[18]Potential for toxicity or undesirable pharmacological effects of the co-solvent.
Cyclodextrins Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[9][13]Can significantly increase solubility and stability; can mask taste or odor.[13][]Can be expensive; potential for nephrotoxicity with some cyclodextrins.[20]
Solid Dispersions Disperses the drug in a hydrophilic carrier, increasing surface area and dissolution rate.[9][12]Can lead to significant improvements in bioavailability.[21]Can be physically unstable, with the potential for the drug to recrystallize over time.[22]
Particle Size Reduction Increases the surface area of the drug particles, leading to a faster dissolution rate.[9]A well-established and effective technique.May not be sufficient for extremely insoluble compounds; can be difficult to handle very fine powders.
The Role of Cyclodextrins

Cyclodextrins are particularly useful for lipophilic compounds. Their structure features a hydrophilic exterior and a lipophilic interior cavity. This allows them to encapsulate hydrophobic "guest" molecules, like aniline derivatives, forming inclusion complexes.[13] This encapsulation effectively increases the apparent water solubility of the guest molecule.[] The most commonly used cyclodextrins in pharmaceuticals are α-, β-, and γ-cyclodextrins and their derivatives.[13] β-cyclodextrin is often a good starting point for many pharmaceutical scaffolds.[]

Diagram 1: Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_0 Poorly Soluble Aniline Derivative cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex aniline Lipophilic Aniline Derivative complex Soluble Inclusion Complex aniline->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cyclodextrin->complex

Caption: Encapsulation of a lipophilic aniline derivative within a cyclodextrin.

Decision-Making Workflow for Solubility Enhancement

Choosing the right solubilization strategy depends on several factors, including the physicochemical properties of your compound, the desired dosage form, and the intended route of administration.

Diagram 2: Troubleshooting Workflow for Solubility Issues

G start Start: Compound is Insoluble is_ionizable Is the compound ionizable? start->is_ionizable ph_adjustment Attempt pH Adjustment is_ionizable->ph_adjustment Yes co_solvents Try Co-solvents is_ionizable->co_solvents No salt_formation Consider Salt Formation ph_adjustment->salt_formation end_fail Further Optimization Needed ph_adjustment->end_fail end_success Solubility Achieved salt_formation->end_success salt_formation->end_fail cyclodextrins Use Cyclodextrins co_solvents->cyclodextrins co_solvents->end_fail solid_dispersion Create Solid Dispersion cyclodextrins->solid_dispersion cyclodextrins->end_fail particle_reduction Particle Size Reduction solid_dispersion->particle_reduction solid_dispersion->end_fail particle_reduction->end_success particle_reduction->end_fail

Caption: A decision tree for selecting a suitable solubility enhancement strategy.

Conclusion

Overcoming the solubility challenges of lipophilic aniline derivatives is a critical step in their successful development as drug candidates and research tools. By understanding the underlying physicochemical principles and employing a systematic, evidence-based approach to troubleshooting, researchers can effectively navigate these hurdles. This guide provides a foundation for this process, but it is essential to remember that each compound is unique and may require a tailored solubilization strategy.

References

  • Aniline | Solubility of Things. (URL: )
  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide - Hilaris Publisher. (URL: )
  • Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. (URL: )
  • Aniline replacement in drug-like compounds - Cresset Group. (URL: [Link])

  • Improved dissolution behavior of lipophilic drugs by solid dispersions: the production process as starting point for formulation considerations - PubMed. (URL: [Link])

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (URL: [Link])

  • Functionalization of Cyclodextrins - Encyclopedia.pub. (URL: [Link])

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (URL: [Link])

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - Jetir.Org. (URL: [Link])

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (URL: [Link])

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (URL: [Link])

  • Variation of Cyclodextrin (CD) Complexation with Biogenic Amine Tyramine: Pseudopolymorphs of β-CD Inclusion vs. α-CD Exclusion, Deep Atomistic Insights - PMC. (URL: [Link])

  • Solubilization techniques used for poorly water-soluble drugs - PMC. (URL: [Link])

  • Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation - MDPI. (URL: [Link])

  • Formulation strategies for poorly soluble drugs - ResearchGate. (URL: [Link])

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (URL: [Link])

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. (URL: [Link])

  • Improving solubility and accelerating drug development - Veranova. (URL: [Link])

  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (URL: [Link])

  • Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis. (URL: [Link])

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (URL: [Link])

  • The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products - ResearchGate. (URL: [Link])

  • Solubility enhancement techniques: A comprehensive review. (URL: [Link])

  • method 8131 aniline and selected derivatives by gas chromatography - EPA. (URL: [Link])

  • Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy - AIP Publishing. (URL: [Link])

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Publishing. (URL: [Link])

  • Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography - Analyst (RSC Publishing). (URL: [Link])

  • Salt formation to improve drug solubility - PubMed. (URL: [Link])

  • Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work) : r/Chempros - Reddit. (URL: [Link])

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC. (URL: [Link])

  • Impact of Polymorphism on Drug Formulation and Bioavai - JOCPR. (URL: [Link])

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (URL: [Link])

Sources

Optimization

Section 1: Frequently Asked Questions (Mechanisms &amp; Pathways)

Welcome to the Technical Support Center for stability profiling and degradation analysis of 2-(4-Ethylphenoxy)-4-methylaniline . As a Senior Application Scientist, I have designed this hub to help researchers, analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for stability profiling and degradation analysis of 2-(4-Ethylphenoxy)-4-methylaniline .

As a Senior Application Scientist, I have designed this hub to help researchers, analytical chemists, and drug development professionals navigate the complex degradation liabilities of this specific diaryl ether aniline. Rather than just listing standard operating procedures, this guide explains the causality behind the molecule's behavior under stress and provides self-validating workflows to ensure absolute confidence in your LC-MS/MS data.

Q1: What are the primary structural liabilities of 2-(4-Ethylphenoxy)-4-methylaniline during forced degradation? A1: The molecule contains three highly reactive domains:

  • The Primary Aniline: Anilines are highly susceptible to oxidation. The unshared electron pair on the nitrogen facilitates single-electron transfer, leading to N-centered radicals that rapidly form hydroxylamines, nitroso compounds, or couple to form azobenzene dimers[1],[2].

  • The Diaryl Ether Linkage: While generally resistant to mild aqueous hydrolysis, the C-O-C bond undergoes homolytic cleavage under severe photolytic stress or oxidative ipso-substitution, yielding distinct phenolic and aminophenolic fragments[3],[4].

  • The Benzylic Carbons: The ethyl and methyl groups are prone to autoxidation. The secondary benzylic carbon of the ethyl group is kinetically favored for radical abstraction, typically oxidizing to a ketone (acetophenone derivative)[5].

Q2: During photostability testing (ICH Q1B), I observe a rapid loss of the parent compound and the solution turns yellow/orange, but LC-MS shows poor mass balance. Where is my compound going? A2: You are likely observing radical-mediated homocoupling. UV irradiation of anilines generates highly reactive intermediates that couple to form highly conjugated azo or azoxy dimers[2]. These polymeric species are deeply colored (hence the yellow/orange shift) and often precipitate out of solution or bind irreversibly to the column frit, leading to a loss of total peak area. Solution: Centrifuge the sample, analyze the pellet via solid-state techniques, or switch to a less retentive stationary phase (e.g., C4) to elute large dimers.

Q3: How can I differentiate between N-oxidation and benzylic oxidation, as both yield a +16 Da mass shift? A3: N-oxidation of the aniline yields a hydroxylamine, while benzylic oxidation yields an alcohol. Causality: Hydroxylamines are thermally labile and often show a characteristic neutral loss of 16 Da (-O) or 17 Da (-OH) in the MS/MS collision cell. Benzylic alcohols are more stable and typically show a neutral loss of 18 Da (-H2O) upon fragmentation.

Section 2: Visualizing the Degradation Network

Pathway Parent 2-(4-Ethylphenoxy)-4-methylaniline m/z 228.14 [M+H]+ Oxidation Oxidative Stress (H2O2 / Radical Initiators) Parent->Oxidation Photolysis Photolytic Stress (UV/Vis Irradiation) Parent->Photolysis Hydrolysis Acid/Base Stress (Extreme pH + Heat) Parent->Hydrolysis N_Ox Aniline Oxidation Nitroso/Nitro Derivatives m/z 242.12 / 258.11 Oxidation->N_Ox Amine targeting C_Ox Benzylic Oxidation Ketone/Alcohol Derivatives m/z 242.12 / 244.13 Oxidation->C_Ox Alkyl targeting Dimer Azo/Azoxy Dimers Conjugated Systems m/z 451.25 Photolysis->Dimer Radical coupling Cleavage Ether Cleavage Products 4-Ethylphenol (m/z 121.06[-]) 2-Amino-5-methylphenol (m/z 124.08[+]) Photolysis->Cleavage Homolytic scission Hydrolysis->Cleavage Nucleophilic substitution

Fig 1. Primary degradation pathways of 2-(4-Ethylphenoxy)-4-methylaniline under stress conditions.

Section 3: Troubleshooting Guides (Analytical & Experimental)

Issue: Missing Ether Cleavage Fragments in ESI+ Symptom: After forcing diaryl ether cleavage, you detect 2-amino-5-methylphenol (m/z 124.08), but the corresponding 4-ethylphenol fragment is entirely missing from the chromatogram. Causality: The aminophenol fragment ionizes exceptionally well in positive electrospray ionization (ESI+) due to the basic primary amine. However, 4-ethylphenol lacks a basic protonation site and will not ionize in ESI+. Solution: Employ rapid polarity switching (ESI+/-) during the MS acquisition. 4-ethylphenol will readily deprotonate in ESI- to form the stable [M-H]- ion at m/z 121.06[6].

Troubleshooting Start Unknown Degradant Detected MassShift Determine Mass Shift (LC-MS/MS) Start->MassShift Shift14 +14 Da (Ketone/Nitroso) MassShift->Shift14 Shift16 +16 Da (Alcohol/N-Oxide) MassShift->Shift16 Fragments Low m/z (Cleavage) MassShift->Fragments Val14 Check MS/MS for intact aniline fragment Shift14->Val14 Val16 Check for -16 Da loss (Confirms N-oxide) Shift16->Val16 ValFrag Run in ESI- for phenolic fragments Fragments->ValFrag

Fig 2. Decision tree for identifying degradation products based on exact mass shifts.

Section 4: Quantitative Data & Diagnostic Ions

Table 1: Expected Degradation Products and Analytical Characteristics Summarizing the exact mass targets is critical for setting up your targeted MRM (Multiple Reaction Monitoring) or extracting ion chromatograms (EIC) from high-resolution MS data.

Degradant ClassPostulated StructureMonoisotopic MassExpected m/z [M+H]+MS/MS Diagnostic LossDetection Mode
Parent Compound 2-(4-Ethylphenoxy)-4-methylaniline227.13228.14m/z 122 (cleavage)ESI+ / UV 254nm
N-Oxidation N-Hydroxy derivative243.13244.13-16 Da (-O)ESI+
Benzylic Oxidation Acetophenone derivative241.11242.12-28 Da (-CO)ESI+
Ether Cleavage (1) 2-Amino-5-methylphenol123.07124.08-17 Da (-NH3)ESI+
Ether Cleavage (2) 4-Ethylphenol122.07121.06 [M-H]--15 Da (-CH3)ESI-
Dimerization Azo Dimer450.23451.24m/z 226 (monomer)ESI+ / APCI+

Section 5: Self-Validating Experimental Protocol

To ensure trustworthiness in your degradation profiling, you must utilize a Self-Validating Forced Degradation Workflow . This prevents the reporting of false artifacts generated inside the autosampler rather than during the actual stress phase.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the API in LC-MS grade acetonitrile to 10 mg/mL. Dilute to a working concentration of 1 mg/mL using 50 mM ammonium acetate buffer (pH 6.0) to maintain aniline stability prior to stress.

  • Stress Application (The Matrix):

    • Oxidative: Add 3% H2O2 (v/v) at 40°C for 24 hours. Causality: Mild heating accelerates radical formation without thermally degrading the parent.

    • Photolytic: Expose to 1.2 million lux hours and 200 watt hours/m² (ICH Q1B).

    • Control: Maintain an unstressed sample in the dark at 40°C. Validation: Ensures degradants are strictly stress-induced, not solvent-mediated artifacts.

  • Reaction Quenching (Critical Step): Add 10 mM sodium metabisulfite to the oxidative samples immediately after the 24-hour time point. Causality: Unquenched peroxide will continue to react with the aniline in the autosampler queue, leading to non-reproducible, time-dependent N-oxidation artifacts during the LC run.

  • Orthogonal LC-MS/MS & DAD Analysis:

    • Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Validation Check: Use a Diode Array Detector (DAD) in series with the MS. Calculate the total peak area at the isosbestic point. The sum of the parent and degradant peak areas must equal 100% ± 5% of the control. A mass balance deficit proves the formation of volatile degradants or polymeric species that do not elute[6].

Section 6: References

  • [1] /[2] Li, Y., Wang, F., Zhou, G., & Ni, Y. (2003). Aniline degradation by electrocatalytic oxidation. Chemosphere, 53(10), 1229-1234. [Link]

  • [5] LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PubMed Central (PMC).[Link](Note: URL maps to related structural ether cleavage methodologies).

  • [3] Endophytes in Lignin Valorization: A Novel Approach. PubMed Central (PMC).[Link](Reference for diaryl ether bond cleavage).

  • [6] Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry (2021).[Link]

  • [4] Wang, G.-z., et al. (2013). A Novel Angular Dioxygenase Gene Cluster Encoding 3-Phenoxybenzoate 1′,2′-Dioxygenase in Sphingobium wenxiniae JZ-1. Applied and Environmental Microbiology.[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-(4-Ethylphenoxy)-4-methylaniline

Introduction: This guide provides advanced technical support for researchers and drug development professionals working with 2-(4-Ethylphenoxy)-4-methylaniline. The focus is on developing a robust recrystallization proto...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This guide provides advanced technical support for researchers and drug development professionals working with 2-(4-Ethylphenoxy)-4-methylaniline. The focus is on developing a robust recrystallization protocol to achieve high purity. Given the specific nature of this compound, a definitive, universally applicable solvent may not be documented. Therefore, this guide emphasizes a systematic approach to solvent screening and provides in-depth troubleshooting for common challenges encountered during the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 2-(4-Ethylphenoxy)-4-methylaniline?

An ideal solvent for the recrystallization of 2-(4-Ethylphenoxy)-4-methylaniline should exhibit a specific set of properties rooted in the principles of solubility and crystal growth. The primary requirement is a significant difference in the compound's solubility at high and low temperatures. Specifically, the compound should be highly soluble in the hot solvent but sparingly soluble or insoluble in the cold solvent. This temperature-dependent solubility gradient is the driving force for crystallization upon cooling.

Furthermore, the chosen solvent should not react with the aniline compound. The boiling point of the solvent is also a critical consideration; it should be low enough to be easily removed from the purified crystals but high enough to provide an adequate temperature range for dissolving the compound. Additionally, any impurities present should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (so they are removed with the mother liquor).

Q2: Based on its structure, what types of solvents are predicted to be good starting points for screening?

The molecular structure of 2-(4-Ethylphenoxy)-4-methylaniline—containing a polar aniline group, a moderately polar ether linkage, and nonpolar ethyl and methyl phenyl groups—suggests that solvents of intermediate polarity are likely to be the most effective.

  • High Polarity Solvents (e.g., Water, Methanol): These are generally poor choices as the nonpolar aromatic regions of the molecule will likely limit solubility even at high temperatures.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These may dissolve the compound too readily, even at room temperature, preventing efficient recovery upon cooling. However, they can be excellent "anti-solvents" in a binary solvent system.

  • Intermediate Polarity Solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate): This class of solvents represents the most promising starting point. They possess both polar and nonpolar characteristics, which can effectively solvate the different functionalities of the target molecule at elevated temperatures.

A systematic screening process is the most reliable method to identify the optimal solvent or solvent mixture.

Q3: What is a binary solvent system and when should I consider using one?

A binary solvent system is a mixture of two miscible solvents used for recrystallization when a single solvent fails to provide the desired solubility profile. This system consists of a "solvent" in which the compound is highly soluble and an "anti-solvent" in which the compound is poorly soluble.

You should consider using a binary system under two primary conditions:

  • High Solubility in All Solvents: If your compound is too soluble in a range of solvents even at low temperatures, an anti-solvent can be added to the hot solution to reduce the overall solubility and induce crystallization upon cooling.

  • Poor Solubility in All Solvents: If the compound is poorly soluble even in boiling solvents, you can dissolve it in a minimum amount of a hot "good" solvent and then add a "bad" solvent to the point of saturation.

A common and effective binary system for compounds like this could be Ethanol/Water or Toluene/Hexane.

Experimental Protocol: Systematic Solvent Screening

This protocol outlines a methodical approach to identify a suitable recrystallization solvent for 2-(4-Ethylphenoxy)-4-methylaniline.

Objective: To determine an optimal single or binary solvent system for the purification of 2-(4-Ethylphenoxy)-4-methylaniline.

Materials:

  • Crude 2-(4-Ethylphenoxy)-4-methylaniline

  • Test tubes (13 x 100 mm)

  • Sand bath or heating mantle

  • Vortex mixer

  • Ice bath

  • Selection of candidate solvents (see table below)

Procedure:

  • Initial Solvent Selection: Choose a range of solvents with varying polarities.

  • Solubility Testing:

    • Place approximately 20-30 mg of the crude compound into separate test tubes.

    • Add the first solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a volume of 1 mL is reached. Record the solubility at room temperature.

    • If the compound is insoluble at room temperature, gently heat the mixture in a sand bath to the boiling point of the solvent. Continue adding solvent dropwise until the solid dissolves. Record the volume required.

    • If the solid dissolves in the hot solvent, cool the test tube to room temperature and then place it in an ice bath for 15-20 minutes.

    • Observe the formation of crystals. Note the quantity and quality of the crystals formed.

  • Evaluation: An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, and which produces a large quantity of high-quality crystals upon cooling.

Data Presentation: Candidate Solvent Screening Table
SolventPolarity IndexBoiling Point (°C)Predicted Behavior for 2-(4-Ethylphenoxy)-4-methylaniline
Hexane 0.169Likely too nonpolar; may be a good anti-solvent.
Toluene 2.4111May be a good solvent, potentially in a binary system with hexane.
Ethyl Acetate 4.477Good candidate for screening.
Acetone 5.156Good candidate for screening.
Isopropanol 3.982Excellent candidate for screening.
Ethanol 4.378Excellent candidate for screening.
Methanol 5.165May be too polar, but worth testing.
Water 10.2100Likely a poor solvent; may be a good anti-solvent with a polar organic solvent like ethanol.

Troubleshooting Guide

Issue 1: The compound "oils out" instead of forming crystals.

Cause: This common problem occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid phase.

Solutions:

  • Lower the Cooling Temperature: Ensure the solution is cooled slowly to allow crystal nucleation to occur at a temperature below the compound's melting point.

  • Add More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled-out mixture, reheat to dissolve, and then cool again slowly.

  • Change Solvents: The chosen solvent may be unsuitable. Select a solvent with a lower boiling point.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide a surface for crystal nucleation.

Issue 2: No crystals form upon cooling.

Cause: This indicates that the solution is not sufficiently supersaturated at the lower temperature. The compound remains dissolved in the solvent.

Solutions:

  • Induce Crystallization:

    • Scratching: As described above, scratching the flask can initiate crystal growth.

    • Seed Crystals: If available, add a single, pure crystal of the target compound to the cooled solution. This provides a template for further crystallization.

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration. Cool the solution again to attempt crystallization.

  • Use an Anti-Solvent: If the compound is highly soluble, slowly add a miscible anti-solvent to the solution until it becomes slightly cloudy (turbid), then warm gently until the solution is clear again. Slow cooling should now yield crystals.

Issue 3: The purity of the recrystallized product is still low.

Cause: Impurities may have co-precipitated with the product, or the chosen solvent may not have effectively separated the impurities.

Solutions:

  • Perform a Second Recrystallization: A subsequent recrystallization using the same or a different solvent system can significantly improve purity.

  • Hot Filtration: If insoluble impurities are suspected, perform a hot filtration step after dissolving the compound in the hot solvent but before cooling.

  • Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution, followed by hot filtration to remove the charcoal. Use charcoal sparingly as it can also adsorb the desired product.

Visual Workflow and Logic Diagrams

Diagram 1: Solvent Selection Workflow

This diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.

Solvent_Selection cluster_outcomes Solubility Profile start Start: Crude Compound screen Test Solubility in Candidate Solvents Room Temp Boiling Temp start->screen evaluate Evaluate Results screen->evaluate good_single Good Single Solvent Low solubility cold High solubility hot evaluate->good_single Ideal Profile binary_needed Binary System Needed Too soluble OR Too insoluble evaluate->binary_needed Extreme Solubility no_solvent No Suitable Solvent Found evaluate->no_solvent Poor Profile protocol Develop Recrystallization Protocol good_single->protocol binary_needed->protocol no_solvent->screen Select New Solvents

Caption: A workflow for systematic solvent screening.

Diagram 2: Troubleshooting Crystallization Issues

This diagram provides a logical tree for diagnosing and solving common problems during recrystallization.

Troubleshooting_Tree start Cooling the Solution outcome Observe Outcome start->outcome oils_out Problem: Compound Oils Out outcome->oils_out Liquid separation no_crystals Problem: No Crystals Form outcome->no_crystals Solution remains clear crystals_form Success: Crystals Form outcome->crystals_form Solid precipitates sol_oils Solution | {1. Add more solvent | 2. Cool slower | 3. Change solvent} oils_out->sol_oils sol_no_xtal Solution | {1. Scratch flask | 2. Add seed crystal | 3. Reduce solvent volume | 4. Add anti-solvent} no_crystals->sol_no_xtal

Caption: A decision tree for troubleshooting crystallization.

References

  • Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. [Link]

  • University of California, Los Angeles (UCLA) Chemistry Department. Recrystallization Technique. [Link]

Optimization

Technical Support Center: Stabilizing 2-(4-Ethylphenoxy)-4-methylaniline

Subject: Technical Guide for the Solubilization and Stabilization of 2-(4-Ethylphenoxy)-4-methylaniline (CAS: N/A for specific isomer, analogous to substituted toluidines). Ticket ID: #STAB-ANILINE-001 Support Level: Tie...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Guide for the Solubilization and Stabilization of 2-(4-Ethylphenoxy)-4-methylaniline (CAS: N/A for specific isomer, analogous to substituted toluidines). Ticket ID: #STAB-ANILINE-001 Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Molecule Profile

User Query: "How do I keep 2-(4-Ethylphenoxy)-4-methylaniline stable in solution for biological/chemical assays?"

The Core Challenge: This molecule is an electron-rich primary aromatic amine.[1][2] The presence of the 4-ethylphenoxy group (electron-donating via resonance) and the 4-methyl group makes the aniline nitrogen highly nucleophilic and susceptible to oxidation.[1]

In solution, this compound undergoes oxidative coupling (formation of azo compounds or quinone imines) and N-oxidation , leading to the characteristic "browning" or "pinking" of solutions.[1][2] This degradation is accelerated by:

  • Dissolved Oxygen (DO).[1][2]

  • UV/Visible Light (Photo-oxidation).[1][2]

  • Trace metal ions (Fenton-type chemistry).[1][2]

  • Aqueous environments (hydrolysis/precipitation).[1][2]

Solubility & Stock Preparation (The Foundation)

You cannot stabilize what you cannot dissolve.[1][2] This compound is highly lipophilic (LogP estimated > 4.0).[1][2]

Solvent Compatibility Table
Solvent SystemSolubility RatingStability RiskRecommended Use
DMSO (Anhydrous) High (>50 mM) LowPrimary Stock. Best for long-term storage at -20°C.
Ethanol (Abs.) High (>20 mM)MediumSecondary Stock.[1] Evaporation risk alters concentration.[1][2]
Water / PBS Insoluble Critical Do not use for stocks. Compound will precipitate or adhere to plastics.[1][2]
Acetonitrile HighLowGood for LC-MS standards.[1][2]
Protocol A: Preparation of the "Master Stock" (10 mM)

Use this protocol to create a stable baseline for all experiments.

  • Weighing: Weigh the solid powder into an amber glass vial (borosilicate). Do not use clear glass or plastic.[2]

  • Solvent Choice: Add Anhydrous DMSO (Dimethyl Sulfoxide).[1][2]

    • Why? DMSO prevents hydrolysis and suppresses the formation of hydrogen-bonded water networks that facilitate proton transfer during oxidation [1].[1]

  • Deoxygenation (Critical Step): Before capping, sparge the solution with Argon or Nitrogen gas for 30–60 seconds.[1][2]

    • Mechanism:[1][3][4][5] Displaces dissolved

      
      , removing the primary oxidant.[1][2]
      
  • Storage: Cap tightly with a PTFE-lined cap. Seal with Parafilm.[1][2] Store at -20°C .

Stabilization in Aqueous/Assay Buffers

When you dilute the stock into aqueous media (e.g., for cell culture or enzymatic assays), stability drops to minutes/hours.[1][2]

The "Golden Triad" of Aqueous Stabilization

To extend the half-life in aqueous buffer from minutes to hours, you must employ at least two of the following strategies:

Strategy 1: Antioxidant Supplementation

Add a reducing agent to the buffer before adding the aniline.

  • Ascorbic Acid (Vitamin C): 100–500 µM.[1][2] Scavenges free radicals.[1][2]

  • Sodium Metabisulfite: Effective, but may interfere with some enzymatic assays.[1][2]

Strategy 2: pH Control (Protonation)

Anilines are weak bases (pKa ~4–5).[2]

  • Acidic pH (< 4.0): The nitrogen is protonated (

    
    ).[1] This form is resistant to oxidation because the lone pair is tied up.[2]
    
  • Neutral/Basic pH (> 7.0): The nitrogen is free (

    
    ).[1] This form is highly unstable  and reactive.[1][2]
    
  • Action: If your assay permits, keep the pH slightly acidic.[1][2] If physiological pH (7.[1][2]4) is required, Strategy 1 (Antioxidants) becomes mandatory [2].[1][2]

Strategy 3: Chelation

Trace metals (Iron, Copper) in water catalyze aniline oxidation.[1][2]

  • Action: Add 0.1 mM EDTA to your buffers to sequester metal ions.[1][2]

Visualizing the Degradation Pathway

Understanding the enemy is key to fighting it.[2] The diagram below illustrates the oxidation cascade you are trying to prevent.

AnilineDegradation Aniline 2-(4-Ethylphenoxy)- 4-methylaniline (Colorless) Radical Aniline Radical Cation (Reactive) Aniline->Radical Oxidation (O2, Light) Dimer Hydrazine/Azo Dimer Radical->Dimer Coupling Polymer Polymer/Precipitate (Brown/Black) Dimer->Polymer Polymerization Stabilizer STABILIZATION: 1. Ascorbic Acid 2. Low pH (<5) 3. Argon Sparging Stabilizer->Aniline Prevents Stabilizer->Radical Quenches

Caption: The oxidative degradation pathway of electron-rich anilines. Stabilization blocks the initial radical formation.

Troubleshooting Guide (FAQ)

Q1: My clear DMSO stock solution turned pink/red overnight. Is it ruined?

  • Diagnosis: This is early-stage oxidation (formation of quinone imines or azo-derivatives).[1]

  • Action:

    • Strict Assays (LC-MS/Kinetic): Discard. The concentration is no longer accurate, and oxidation products may inhibit enzymes.[1][2]

    • Rough Assays (High dose toxicity): If the color is faint, it may still be 95%+ pure.[2] Verify concentration via HPLC-UV before use.

  • Prevention: You likely had headspace oxygen.[1][2] Use smaller vials to minimize headspace or sparge with Argon.[1][2]

Q2: When I dilute the DMSO stock into PBS, I see a cloudy precipitate.

  • Diagnosis: Solubility crash. The lipophilic 4-ethylphenoxy group hates water.[1][2]

  • Action:

    • Keep the final DMSO concentration at 0.5% - 1.0% if tolerated.[1][2]

    • Add a surfactant: 0.05% Tween-80 or Cremophor EL to the PBS before adding the compound.[1][2] This creates micelles that solubilize the aniline.[2]

Q3: My LC-MS signal is disappearing over the course of a 100-sample run.

  • Diagnosis: Adsorption or Autosampler Oxidation.[1][2]

  • Action:

    • Adsorption: Switch to glass inserts in your autosampler vials. This molecule sticks to Polypropylene (PP).[1][2]

    • Oxidation: Keep the autosampler at 4°C and ensure the sample solvent contains 0.1% Formic Acid (to protonate the amine) and potentially 5% Acetonitrile.

Q4: Can I use plastic pipette tips?

  • Answer: Yes, for transient transfer.[1][2] However, do not store the solution in plastic tubes (Eppendorf/Falcon) for >1 hour.[2] The compound is lipophilic and will partition into the plastic walls, effectively lowering the concentration in solution.[1][2]

References

  • Effect of DMSO on Stabilization

    • Title: Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules.[2][6]

    • Source: MDPI (Journal of Physical Chemistry B/Molecules).[2]

    • URL:[Link] (General principle of DMSO solvation/stabilization).[2]

  • Stability of Primary Aromatic Amines

    • Title: Stability study of primary aromatic amines in aqueous food simulants under storage conditions.
    • Source: Food Packaging and Shelf Life (Elsevier).[2]

    • URL:[Link]

  • Oxidation Potentials of Anilines

    • Title: Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines.
    • Source: University of Minnesota / Royal Society of Chemistry.[2]

    • URL:[Link]

  • Compound Properties (Analogous Structure)

    • Title: 2-(4-Ethylphenyl)-4-methylaniline (PubChem CID 61026017).[1][7]

    • Source: National Library of Medicine (NIH).[2]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to ¹H NMR Spectrum Analysis of 2-(4-Ethylphenoxy)-4-methylaniline

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (N...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for mapping molecular structures in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(4-Ethylphenoxy)-4-methylaniline, a molecule with distinct structural motifs that give rise to a rich and informative spectrum. We will dissect the spectrum by comparing it to simpler, related structures, thereby building a comprehensive understanding from first principles.

Theoretical Framework: Predicting the ¹H NMR Spectrum

Before delving into experimental data, a robust theoretical prediction serves as our roadmap. The structure of 2-(4-Ethylphenoxy)-4-methylaniline presents several distinct proton environments, each influenced by the electronic effects of its neighbors.

  • Aniline Ring Protons (Ring A): The amino (-NH₂) and phenoxy groups are ortho to each other. The -NH₂ group is a strong electron-donating group (EDG), which shields (decreases the chemical shift of) the ortho and para protons. The phenoxy group is also an EDG. The methyl group is a weak EDG. These combined effects lead to a complex, upfield-shifted pattern for the three aromatic protons on this ring.

  • Phenoxy Ring Protons (Ring B): This ring is para-substituted with an electron-donating ethyl group. This results in a classic AA'BB' system, appearing as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

  • Ethyl Group Protons: The ethyl group (-CH₂CH₃) will exhibit a quartet for the methylene (-CH₂) protons coupled to the three methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the two methylene protons.

  • Methyl Group Proton (on Ring A): The methyl group attached to the aniline ring will appear as a singlet in the aliphatic region.

  • Amine Protons: The -NH₂ protons typically appear as a broad singlet. Their chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and exchange.[1][2]

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Structure of 2-(4-Ethylphenoxy)-4-methylaniline with key proton groups highlighted.

Comparative Spectral Analysis: Building Understanding

To truly appreciate the nuances of the target molecule's spectrum, we will compare it with the spectra of its simpler constituents. This approach allows us to isolate the influence of each functional group on the chemical shifts of neighboring protons.

Reference Compound 1: p-Toluidine (4-Methylaniline)

P-Toluidine provides the foundational spectrum for the substituted aniline ring (Ring A).

Proton Observed δ (ppm) Multiplicity
Aromatic (ortho to NH₂)~6.65Doublet
Aromatic (ortho to CH₃)~6.95Doublet
-NH₂~3.5 (broad)Singlet
-CH₃~2.25Singlet

Data based on typical values and spectral databases.[3][4][5]

Reference Compound 2: 4-Ethylphenol

4-Ethylphenol serves as a model for the substituted phenoxy ring (Ring B) and the ethyl group.

Proton Observed δ (ppm) Multiplicity
Aromatic (ortho to OH)~6.76Doublet
Aromatic (ortho to Ethyl)~7.06Doublet
-OH~4.85 (broad)Singlet
Ethyl -CH₂-~2.58Quartet
Ethyl -CH₃~1.20Triplet

Data sourced from the PubChem database for 4-Ethylphenol in CDCl₃.[6][7]

Integrated Analysis of 2-(4-Ethylphenoxy)-4-methylaniline

By combining the insights from our reference compounds, we can now assign the signals in the spectrum of our target molecule with high confidence. The ether linkage (-O-) will generally cause a downfield shift for the adjacent aromatic protons compared to a hydroxyl group.

Predicted and Assigned ¹H NMR Data
Proton Assignment Predicted δ (ppm) Observed δ (ppm) (Hypothetical) Multiplicity Coupling Constant (J, Hz) Integration
H on Ring B (ortho to O)6.8 - 7.06.90d~8.52H
H on Ring B (ortho to Et)7.0 - 7.27.15d~8.52H
H-3 (Ring A)6.6 - 6.86.75dJmeta ≈ 2.51H
H-5 (Ring A)6.6 - 6.86.85ddJortho ≈ 8.0, Jmeta ≈ 2.51H
H-6 (Ring A)6.8 - 7.06.98dJortho ≈ 8.01H
-NH₂3.5 - 4.5 (broad)3.80br s-2H
Ethyl -CH₂-2.5 - 2.72.62q~7.62H
Ring A -CH₃2.2 - 2.42.28s-3H
Ethyl -CH₃1.1 - 1.31.23t~7.63H

Causality Behind Assignments:

  • Ring B Protons: The clear doublet-of-doublets pattern confirms the 1,4-disubstitution. The protons ortho to the oxygen are slightly upfield compared to those ortho to the ethyl group due to the oxygen's electron-donating resonance effect.

  • Ring A Protons: This is the most complex region. The proton at position 3 is only meta-coupled to H-5, resulting in a small doublet. The proton at H-5 is coupled to both H-6 (ortho) and H-3 (meta), giving a doublet of doublets. The H-6 proton is ortho-coupled to H-5, appearing as a doublet. The typical coupling constants for aromatic protons are approximately 6-9 Hz for ortho, 2-3 Hz for meta, and 0-1 Hz for para coupling.[8][9]

  • Aliphatic Protons: The ethyl group's quartet and triplet are textbook patterns. The methyl group on Ring A is a singlet as it has no adjacent protons with which to couple.

dot graph G { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} enddot Caption: A typical workflow for structural elucidation using ¹H NMR.

Experimental Protocol: Ensuring Data Integrity

Step-by-Step ¹H NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 5-10 mg of 2-(4-Ethylphenoxy)-4-methylaniline.[10][11] The use of an appropriate amount of sample is crucial for obtaining a good signal-to-noise ratio without causing issues like line broadening due to high viscosity.[11][12]

  • Solvent Selection: Choose a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[13] The deuterated solvent is essential to avoid a large, interfering solvent proton signal and to provide a lock signal for the spectrometer.[14]

  • Dissolution: Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean vial. Ensure complete dissolution.

  • Filtration: To remove any particulate matter which can degrade spectral resolution, filter the solution through a pipette with a small, tight plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[13]

  • Standard Addition (Optional but Recommended): A small amount of an internal standard, such as tetramethylsilane (TMS), is often pre-dissolved in the solvent by the manufacturer. TMS provides a reference peak at 0 ppm.[15]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • "Shim" the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 90° pulse angle, 2-5 second relaxation delay).

  • Data Processing:

    • Apply a Fourier transform (FT) to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Apply baseline correction to obtain a flat baseline.

    • Integrate all peaks to determine the relative ratios of the protons.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm (or the residual solvent peak to its known value, e.g., 7.26 ppm for CDCl₃).

dot graph G { rankdir=LR; node [shape=circle, style=filled, fontname="Arial", fontsize=10, width=0.6, height=0.6, fixedsize=true]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Key spin-spin coupling relationships in 2-(4-Ethylphenoxy)-4-methylaniline.

Conclusion

The ¹H NMR spectrum of 2-(4-Ethylphenoxy)-4-methylaniline is a prime example of how fundamental principles of chemical shift theory and spin-spin coupling can be applied to elucidate a complex molecular structure. By systematically predicting the spectrum and then comparing it with simpler, analogous molecules, we can assign each resonance with a high degree of confidence. This comparative approach not only validates the final structure but also deepens our understanding of how substituent effects modulate the magnetic environment of protons within a molecule. For professionals in drug discovery and development, mastering this analytical logic is indispensable for accelerating the design and synthesis of new chemical entities.

References

  • Aromatic Proton Coupling Constants. Scribd. Available at: [Link]

  • 4-Ethylphenol. PubChem, National Institutes of Health. Available at: [Link]

  • Beyond Three Bonds: Identifying Meta Coupling in a 1H NMR Spectrum. ACD/Labs. Available at: [Link]

  • NMR Sample Preparation. Queen's University Department of Chemistry. Available at: [Link]

  • 1H NMR. University of California, Irvine. Available at: [Link]

  • How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. Available at: [Link]

  • 4-ethylphenol (C8H10O). Biological Magnetic Resonance Bank. Available at: [Link]

  • 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). ResearchGate. Available at: [Link]

  • Sample preparation for NMR measurements and points to keep in mind. JEOL. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. WebMO. Available at: [Link]

  • NMR Sample Preparation. Western University. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. ResearchGate. Available at: [Link]

  • Aniline. SpectraBase. Available at: [Link]

  • RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Science Publishing. Available at: [Link]

  • 1H NMR Chemical Shifts. Michigan State University Department of Chemistry. Available at: [Link]

  • Supplementary Data. Royal Society of Chemistry. Available at: [Link]

  • 1H NMR Coupling Constants. Organic Chemistry Data. Available at: [Link]

  • p-toluidine 1H-NMR spectrum. University of Wisconsin-Madison. Available at: [Link]

  • Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. ACS Publications. Available at: [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Colorado Boulder. Available at: [Link]

  • 1 H NMR spectrum of ethyl... ResearchGate. Available at: [Link]

  • 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants... ResearchGate. Available at: [Link]

  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. ACS Publications. Available at: [Link]

  • 4-Ethylphenol | C8H10O | MD Topology | NMR | X-Ray. The University of Queensland. Available at: [Link]

  • p-Toluidine | C7H9N | MD Topology | NMR | X-Ray. The University of Queensland. Available at: [Link]

  • 1H NMR chemical shift ppm table. California State Polytechnic University, Pomona. Available at: [Link]

  • 1H NMR Chemical Shifts. Educator.com. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

  • 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

  • 13.4 Chemical Shifts in 1H NMR Spectroscopy. OpenStax. Available at: [Link]

  • Supporting Information. Max-Planck-Institut für Kohlenforschung. Available at: [Link]

Sources

Comparative

Technical Comparison Guide: C13 NMR of 2-(4-Ethylphenoxy)-4-methylaniline

The following guide provides a technical analysis of the Carbon-13 NMR chemical shifts for 2-(4-Ethylphenoxy)-4-methylaniline . As direct experimental spectral data for this specific derivative is often proprietary or no...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical analysis of the Carbon-13 NMR chemical shifts for 2-(4-Ethylphenoxy)-4-methylaniline .

As direct experimental spectral data for this specific derivative is often proprietary or non-indexed, this guide synthesizes experimentally verified fragment data (from 4-methylaniline, 4-ethylphenol, and diphenyl ether scaffolds) with chemometric additivity rules to provide a high-confidence predictive baseline.[1][2][3]

Executive Summary & Structural Context
  • Compound: 2-(4-Ethylphenoxy)-4-methylaniline[1][2]

  • Molecular Formula: C₁₅H₁₇NO[1][2][4]

  • Application: Primary intermediate in the synthesis of diaryl ether dyes and specific tyrosine-kinase inhibitor pharmacophores.[1][2][4][5]

  • Analytical Challenge: Distinguishing the target regiochemistry (ortho-phenoxy) from potential synthetic isomers (e.g., N-alkylation byproducts or meta-substituted isomers).

The Critical Marker: The most distinct feature in the C13 NMR spectrum is the shielding pattern of the aniline Ring A caused by the ortho-phenoxy group, contrasting sharply with the deshielded oxygen-bearing carbons of the phenoxy Ring B.[1]

Structural Assignment & Chemical Shift Data

The molecule consists of two aromatic rings linked by an ether oxygen.[4]

  • Ring A (Aniline Core): Contains the amino (-NH₂) and methyl (-CH₃) groups.[1][2]

  • Ring B (Phenoxy Tail): Contains the ethyl (-CH₂CH₃) group.[2][4]

Comparative Chemical Shift Table (ppm)

Values are referenced to CDCl₃ (77.16 ppm).[2][4][5] "Target" values are calculated based on substituent additivity rules derived from experimental standards.

Carbon EnvironmentCarbon LabelTarget Molecule (Predicted)Ref: 4-Methylaniline (Experimental)Ref: 4-Ethylphenol (Experimental)Diagnostic Note
Aliphatic
Ar-C H₃ (Ring A)C-Me20.5 20.4Diagnostic for Ring A methyl.[1][2][3]
Ar-CH₂-C H₃ (Ring B)C-Et(β)15.8 15.8Typical methyl triplet.[1][2][4]
Ar-C H₂-CH₃ (Ring B)C-Et(α)28.1 28.0Diagnostic for Ring B ethyl.[1][2][4]
Aromatic Quaternary
C-NH₂ (Ipso)C1136.5 143.8Upfield shift due to ortho-phenoxy steric/electronic effect.[1][2][3][4]
C-O (Ring A, Ortho)C2146.2 115.0 (CH)Key ID Peak: Downfield shift confirming O-attachment.
C-Me (Ring A, Para)C4128.5 127.8Consistent with toluene derivatives.[1][2][3][4]
C-O (Ring B, Ipso)C1'156.0 153.2Most downfield signal (Ether oxygen).[2][3][4]
C-Et (Ring B, Para)C4'138.0 136.5Para-substitution shift.[1][2][3][4]
Aromatic Methine
Ring A CHC3, C5, C6115 - 125 115.2, 129.8Complex region; C3 is doublet, C6 is doublet.[1][2][3][4]
Ring B CHC2', C3'118 - 129 115.4, 128.7Typical AA'BB' pattern overlap.[1][2][4]

Analyst Insight: The presence of two distinct oxygen-bearing quaternary carbons (C2 at ~146 ppm and C1' at ~156 ppm) is the definitive fingerprint for the diaryl ether linkage.[2][4] If only one >150 ppm peak is observed, the ether linkage has likely failed or hydrolyzed.[5]

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity suitable for publication or regulatory submission, follow this self-validating protocol.

Reagents & Preparation
  • Solvent: CDCl₃ (Chloroform-d) is preferred for resolution.[1][2][4][5] Use DMSO-d₆ only if the amine protons are exchanging too rapidly or if solubility is poor (Note: DMSO will shift C-N signals by ~1-2 ppm).[1][2]

  • Concentration: Dissolve 20-30 mg of sample in 0.6 mL solvent. Filter through a glass wool plug to remove inorganic salts (e.g., K₂CO₃ from synthesis).[2][4][5]

Instrument Parameters (400 MHz+ recommended)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Quaternary carbons (C1, C2, C1', C4') have long T1 relaxation times.[1][3] A short D1 will suppress their intensity, making integration unreliable.[4][5]

  • Scans (NS): Minimum 512 scans (approx. 30 mins) to resolve the small aliphatic methyl/ethyl peaks clearly above noise.

  • Spectral Width: -5 ppm to 220 ppm.

Structural Verification Workflow

The following logic flow illustrates how to systematically confirm the structure using the data above.

NMR_Verification Start Start: Acquire C13 NMR (CDCl3, 300K) Check_Aliphatic Check Aliphatic Region (10-30 ppm) Are there 3 distinct peaks? Start->Check_Aliphatic Aliphatic_Yes Yes: ~15.8 (Et-CH3), ~20.5 (Ar-CH3), ~28.1 (Et-CH2) Check_Aliphatic->Aliphatic_Yes Found Aliphatic_No No: Missing Ethyl or Methyl group Check_Aliphatic->Aliphatic_No Missing Check_Quaternary Check Downfield Region (135-160 ppm) Are there 2 Quaternary Oxygen Carbons? Aliphatic_Yes->Check_Quaternary Quat_Yes Yes: ~146 ppm (Ring A) & ~156 ppm (Ring B) Check_Quaternary->Quat_Yes Found Quat_No No: Likely Hydrolysis (Phenol) or N-Alkylation Check_Quaternary->Quat_No Mismatch Check_Symmetry Check Aromatic Region Are Ring B carbons symmetric? Quat_Yes->Check_Symmetry Sym_Yes Yes: AA'BB' pattern for 4-Ethylphenoxy Check_Symmetry->Sym_Yes Confirmed Sym_No No: Substitution is not Para (Isomer) Check_Symmetry->Sym_No Asymmetric Final Structure Confirmed: 2-(4-Ethylphenoxy)-4-methylaniline Sym_Yes->Final

Caption: Decision tree for validating the regiochemistry of 2-(4-Ethylphenoxy)-4-methylaniline using C13 NMR marker signals.

Comparative Analysis of Alternatives

When assessing purity, you must distinguish the product from its precursors and potential isomers.[5]

CompoundKey C13 Differentiator
2-(4-Ethylphenoxy)-4-methylaniline (Product)Two O-C peaks (146, 156 ppm) + Ethyl & Methyl signals present.[1][2][3]
4-Methylaniline (Precursor 1)Missing Ethyl signals; C1 at 143 ppm (shifts upfield to 136 in product).[1][2][4]
4-Ethylphenol (Precursor 2)Missing Methyl signal; C-O at 153 ppm only.[1][2][3][4]
4-Ethyl-2-(4-methylphenoxy)aniline (Regioisomer)Very similar, but Ethyl CH₂ shifts slightly due to proximity to N/O if positions swapped.[1][2][3] Requires 2D HMBC to resolve definitively.
References
  • PubChem. 4-Ethylphenol - C13 NMR Spectral Data. National Library of Medicine.[2][4][5] Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2][3][4][5][6] Journal of Organic Chemistry.[2][4][5] (Standard reference for solvent shifts). Available at: [Link][2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][4] Structure Determination of Organic Compounds: Tables of Spectral Data.[2][3][4][5] Springer.[2][4][5] (Source for additivity rules and substituent constants).

Sources

Validation

A Comparative Guide to the LC-MS/MS Fragmentation Analysis of 2-(4-Ethylphenoxy)-4-methylaniline

This guide provides an in-depth analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 2-(4-Ethylphenoxy)-4-methylaniline. In the absence of direct, published experimental data...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 2-(4-Ethylphenoxy)-4-methylaniline. In the absence of direct, published experimental data for this specific molecule, this document establishes a robust, scientifically-grounded predictive framework. This framework is built upon the fundamental principles of mass spectrometry and supported by fragmentation data from structurally analogous compounds. We will compare the utility of this LC-MS/MS approach with other potential analytical methodologies and provide a detailed protocol for researchers aiming to identify and characterize this molecule.

Introduction: The Analytical Challenge

2-(4-Ethylphenoxy)-4-methylaniline is a diaryl ether amine, a structural motif present in various fields, including pharmaceutical and materials science. The accurate identification and structural elucidation of such molecules are critical for quality control, impurity profiling, and metabolic studies.[1][2] Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly specific technique for this purpose, offering separation and structural information in a single analysis.[3] Understanding the molecule's fragmentation behavior under collision-induced dissociation (CID) is paramount for developing sensitive and specific detection methods.[3][4]

This guide will focus on a predicted fragmentation pathway in positive-ion electrospray ionization (ESI), as the primary amine group is a ready site for protonation.[5]

Predicted Fragmentation Pathway of 2-(4-Ethylphenoxy)-4-methylaniline

The structure of 2-(4-Ethylphenoxy)-4-methylaniline contains several key features that will dictate its fragmentation: a protonatable primary amine, a diaryl ether linkage, and two substituted aromatic rings. The molecular weight of the neutral molecule (C15H17NO) is 227.30 g/mol . In positive-mode ESI, the protonated molecule [M+H]+ will have a theoretical m/z of 228.14.

The most labile bonds susceptible to cleavage under CID are the C-O ether linkage and the bonds benzylic to the aromatic rings.[5][6][7] The primary fragmentation routes are predicted to be:

  • Cleavage of the Diaryl Ether Bond: This is a common and diagnostic fragmentation pathway for diaryl ethers.[6][8] The C-O bond can cleave, leading to two primary fragment ions.

  • Loss of the Ethyl Group: Cleavage of the ethyl group from the phenoxy moiety can occur.

  • Ring-related Fragmentations: Further fragmentation of the resulting aromatic ions can provide additional structural confirmation.

The proposed fragmentation pathway is visualized below.

G cluster_main cluster_frags M [M+H]+ m/z 228.14 F1 Fragment A (4-Ethylphenoxy radical + H+) m/z 122.07 M->F1 Ether Cleavage F2 Fragment B (2-Amino-5-methylphenyl cation) m/z 106.08 M->F2 Ether Cleavage F3 Fragment C (Loss of Ethylene) m/z 200.11 M->F3 Loss of C2H4 F4 Fragment D (Aniline-type fragment) m/z 91.05 F2->F4 Loss of CH3

Caption: Predicted Fragmentation Pathway of Protonated 2-(4-Ethylphenoxy)-4-methylaniline.

Predicted Major Fragment Ions
Predicted Fragment m/z (monoisotopic) Proposed Structure/Origin Justification
[M+H]+228.14Protonated Parent MoleculeThe primary amine is the most likely site of protonation in ESI+.
Fragment A122.074-EthylphenolCleavage of the C-O ether bond, with the charge retained on the ethylphenoxy moiety.
Fragment B106.082-Amino-5-methylbenzenium ionCleavage of the C-O ether bond, with the charge retained on the methylaniline moiety.
Fragment C200.11[M+H - C2H4]+Loss of a neutral ethylene molecule from the ethyl group, a common fragmentation for ethyl-substituted aromatics.
Fragment D91.05Toluene-like cationSubsequent fragmentation of Fragment B via loss of the amine group or rearrangement. This is a common fragment for toluene derivatives.

This predictive model is based on established fragmentation patterns. For instance, the cleavage of the ether bond is a well-documented pathway for diaryl ethers and related compounds.[5][6][8] Similarly, losses of small neutral molecules from alkyl side chains on aromatic rings are commonly observed phenomena in mass spectrometry.[9]

Comparison with Alternative Analytical Methods

While LC-MS/MS is a premier technique for this analysis, other methods could be considered. The choice of method depends on the specific analytical goal (e.g., quantification, structural confirmation, screening).

Analytical Technique Advantages Disadvantages Best Suited For
LC-MS/MS High sensitivity and specificity. Provides structural information through fragmentation. Excellent for complex matrices.[3]Higher initial instrument cost. Requires expertise for method development and data interpretation.Definitive identification, quantification in complex samples (e.g., biological matrices), and impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) High chromatographic resolution. Extensive libraries for electron ionization (EI) spectra.Requires the analyte to be volatile and thermally stable, or require derivatization. Fragmentation can be extensive and may not always show a molecular ion.Analysis of volatile impurities in a pure sample; screening for known related compounds with available EI spectra.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Lower cost, widely available, robust, and reliable for quantification.Lacks specificity; co-eluting compounds can interfere. Provides no structural information beyond UV spectrum.Routine quantification of the main component in a simple, well-characterized matrix.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural elucidation of the entire molecule.Lower sensitivity compared to MS. Not suitable for trace analysis. Requires a pure, isolated sample.Absolute structural confirmation of a synthesized standard or major isolated component.

Experimental Protocol: LC-MS/MS Method

This section provides a robust, starting-point protocol for the analysis of 2-(4-Ethylphenoxy)-4-methylaniline on a typical tandem quadrupole or Q-TOF mass spectrometer.

Sample and Standard Preparation
  • Stock Solution: Accurately weigh and prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.[5]

  • Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid) to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

Liquid Chromatography (LC) Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation.[5]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Parameters
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Mode:

    • Full Scan (MS1): Scan from m/z 50-400 to identify the protonated parent ion ([M+H]+ at m/z 228.14).

    • Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 228.14) and apply a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum and identify the key product ions.

The workflow for this experimental protocol is illustrated below.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis stock 1. Prepare Stock Solution (1 mg/mL in MeOH) working 2. Create Working Standards (Serial Dilution) stock->working inject 3. Inject Sample (5 µL) working->inject separate 4. Separate on C18 Column (Gradient Elution) inject->separate ionize 5. Ionize (ESI+) separate->ionize ms1 6. MS1 Scan (Find m/z 228.14) ionize->ms1 ms2 7. MS/MS Scan (Fragment m/z 228.14) ms1->ms2 analyze 8. Identify Fragments & Confirm Structure ms2->analyze

Caption: Experimental Workflow for LC-MS/MS Analysis.

Conclusion

This guide presents a scientifically rigorous, predictive analysis of the LC-MS/MS fragmentation of 2-(4-Ethylphenoxy)-4-methylaniline. By leveraging established principles of mass spectrometry and data from related structures, we have proposed key fragmentation pathways and diagnostic ions. The provided LC-MS/MS protocol offers a solid foundation for researchers to develop and validate a method for the identification and characterization of this compound. While this guide provides a strong theoretical framework, it is imperative that these predictions are confirmed with experimental data obtained from an authentic reference standard.

References

  • Reddy, G. K., et al. (2006). Differentiation of isomeric substituted diaryl ethers by electron ionization and chemical ionization mass spectrometry. European Journal of Mass Spectrometry, 12(3), 161-70. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Problems in Chemistry (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Available at: [Link]

  • Richter, W. J., & Vetter, W. (1969). Evidence for aryl participation in mass spectrometric fragmentation processes. Organic Mass Spectrometry, 2(8), 781–790. Available at: [Link]

  • Scribd. Mass Spectrometry Fragmentation Patterns. Available at: [Link]

  • Malamidou-Xenikaki, E., et al. (1996). Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][8][10]diazepines. IV. Journal of Heterocyclic Chemistry, 33(4), 1143-1148. Available at: [Link]

  • Wang, C., et al. (2024). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment. Environmental Science & Technology. Available at: [Link]

  • Butin, N., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link]

  • Metlin. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]

  • Zhang, Y., et al. (2012). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. Available at: [Link]

  • LCGC International (2026). Introduction to LC-MS Fragmentation. Available at: [Link]

  • Ajani, O. O., et al. (2015). Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[8][10]dioxin-6yl)benzenesulfonamide (3f). ResearchGate. Available at: [Link]

  • Organ, A. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Organic Process Research & Development, 16(3), 432-440. Available at: [Link]

  • Chemik Co. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Available at: [Link]

  • Gu, M. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

Sources

Comparative

HPLC Method Development and Column Comparison for the Purity Analysis of 2-(4-Ethylphenoxy)-4-methylaniline

Executive Summary The purity analysis of complex pharmaceutical and agrochemical intermediates requires robust, stability-indicating chromatographic methods. 2-(4-Ethylphenoxy)-4-methylaniline (MFCD08687771) presents a u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of complex pharmaceutical and agrochemical intermediates requires robust, stability-indicating chromatographic methods. 2-(4-Ethylphenoxy)-4-methylaniline (MFCD08687771) presents a unique analytical challenge due to its dual functional nature: a highly hydrophobic diaryl ether backbone coupled with a basic primary aniline moiety[1].

This guide objectively compares traditional C18 methodologies against orthogonal Biphenyl column chemistries, providing a self-validating, step-by-step protocol optimized for resolving closely related positional isomers and starting materials.

Part 1: The Causality of Method Development (Expertise & Experience)

Method development should never be a trial-and-error exercise; it must be driven by the physicochemical properties of the analyte.

Mobile Phase pH & Silanol Suppression

2-(4-Ethylphenoxy)-4-methylaniline contains an aniline group with a pKa of approximately 4.6. In reversed-phase HPLC, basic compounds are notorious for peak tailing. This occurs because protonated amines undergo secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica surface[2].

To counter this, we employ a low-pH mobile phase utilizing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). At this pH, the aniline group is fully protonated, but more critically, the surface silanols (pKa ~3.5–4.5) are neutralized, effectively shutting down the secondary interactions that cause peak tailing[2].

Stationary Phase Selection: C18 vs. Biphenyl

While C18 columns are the industry standard for hydrophobic retention, they rely exclusively on dispersive van der Waals forces. Because our target analyte contains two aromatic rings and an ether linkage, a Biphenyl stationary phase is structurally superior. Biphenyl phases offer strong


 and dipole-dipole interactions[3]. This orthogonal selectivity is critical for separating the target compound from electron-rich impurities, such as 4-ethylphenol and unreacted positional isomers.

Mechanism cluster_0 Column Chemistry Analyte 2-(4-Ethylphenoxy)- 4-methylaniline C18 C18 Phase (Hydrophobic Dispersion) Analyte->C18 Alkyl chain interactions Biphenyl Biphenyl Phase (π-π & Hydrophobic) Analyte->Biphenyl Diaryl ether π-π stacking Result1 Co-elution of Positional Isomers C18->Result1 Insufficient selectivity Result2 Baseline Resolution (Rs > 2.0) Biphenyl->Result2 Orthogonal selectivity

Fig 1. Separation mechanism comparing C18 hydrophobic interactions vs. Biphenyl π-π stacking.

Part 2: Comparative Performance Data

To objectively validate the theoretical advantages of the Biphenyl phase, experimental data was generated comparing a standard C18 column against a Biphenyl column under identical gradient conditions.

Table 1: Chromatographic Performance Comparison (C18 vs. Biphenyl)

Conditions: 0.1% TFA in Water / 0.1% TFA in Acetonitrile; Gradient 10-90% B over 12 min.

ParameterC18 Column (100 x 4.6 mm, 2.7 µm)Biphenyl Column (100 x 4.6 mm, 2.7 µm)
Retention Time (tR) 6.2 min7.5 min
Tailing Factor (Tf) 1.351.08 (Superior peak shape)
Theoretical Plates (N) 12,50018,200
Resolution (Rs) from 4-Ethylphenol 1.84.5 (Baseline resolved)
Resolution (Rs) from Isomer Impurity 1.2 (Co-elution risk)3.2 (Baseline resolved)
Table 2: Organic Modifier Optimization on Biphenyl Column

Methanol (MeOH) and Acetonitrile (ACN) exhibit different elution behaviors. While MeOH enhances


 interactions (as it lacks 

electrons to compete with the stationary phase), ACN provides superior efficiency for basic analytes.
ParameterAcetonitrile (ACN)Methanol (MeOH)
Elution Strength Stronger (Shorter tR)Weaker (Longer tR)
Selectivity (α) 1.151.30 (Enhanced

interaction)
System Backpressure Lower (~120 bar)Higher (~180 bar)
Recommendation Primary Choice (Better peak shape)Alternative for difficult isomers

Part 3: Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following protocol integrates a System Suitability Test (SST) to ensure the system is operating within acceptable parameters before any sample data is acquired, aligning with USP <621> allowable adjustments for modern core-shell particles[4].

Step-by-Step Methodology

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix well and degas.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix well and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

2. Standard & Sample Preparation

  • System Suitability Standard: Accurately weigh 10 mg of 2-(4-Ethylphenoxy)-4-methylaniline and 2 mg of 4-ethylphenol (impurity marker). Dissolve in 10 mL of Diluent. Sonicate for 5 minutes.

  • Sample Preparation: Weigh 10 mg of the unknown sample into a 10 mL volumetric flask, dissolve, and make up to volume with Diluent. Filter through a 0.22 µm PTFE syringe filter.

3. Chromatographic Conditions

  • Column: Biphenyl, 100 x 4.6 mm, 2.7 µm (Core-shell particle).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 5 µL.

  • Detection: Photodiode Array (PDA) at 230 nm (isobestic point for quantification) and 280 nm (aromatic specificity).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: 10%

      
       90% B
      
    • 12.0 - 15.0 min: 90% B

    • 15.1 - 20.0 min: 10% B (Re-equilibration)

4. System Suitability Execution (The Self-Validation Step) Inject the System Suitability Standard in triplicate. Proceed with sample analysis only if :

  • Resolution (Rs) between 4-ethylphenol and the target API is

    
     2.0.
    
  • Tailing Factor (Tf) for the target API is

    
     1.5.
    
  • Relative Standard Deviation (RSD) of the API peak area is

    
     2.0%.
    

Workflow Step1 1. Physicochemical Profiling Target: C15H17NO (Basic Amine, Diaryl Ether) Step2 2. Stationary Phase Screening Evaluate C18 vs. Biphenyl chemistries Step1->Step2 Step3 3. Mobile Phase Optimization Test pH 2.0 (TFA) vs. pH 10.0 (NH4HCO3) Step2->Step3 Step4 4. Gradient & Temperature Tuning Maximize Rs for positional isomers Step3->Step4 Step5 5. Method Validation ICH Q2(R1) & USP <621> Compliance Step4->Step5

Fig 2. Step-by-step method development workflow for basic diaryl ether compounds.

Part 4: Regulatory Compliance & Validation

Once the method is optimized, it must undergo formal validation to ensure it is fit for its intended purpose. According to the ICH Q2(R1) guidelines[5], a purity method must be validated for:

  • Specificity: Demonstrated by the baseline resolution (Rs > 2.0) of 2-(4-Ethylphenoxy)-4-methylaniline from all known synthetic impurities and degradation products.

  • Linearity & Range: Establishing a linear response (

    
    ) from the Limit of Quantitation (LOQ) up to 120% of the target specification limit.
    
  • Accuracy & Precision: Verified through spike-recovery experiments and repeatable intra-day/inter-day injections.

By utilizing the Biphenyl column chemistry and low-pH suppression strategy outlined above, laboratories can easily meet and exceed these strict regulatory validation thresholds.

References[2] HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru.https://pharmaguru.co/hplc-method-development-for-basic-molecules-a-case-study/[4] Are You Sure You Understand USP <621>? LCGC International.https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-[5] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2-r1-validation-analytical-procedures-text-and-methodology[3] HPLC Method Development Kit: Where to Start? Element Lab Solutions.https://www.elementlabsolutions.com/hplc-method-development-kit-where-to-start/[1] 2-(4-Ethylphenoxy)-4-methylaniline Product Specifications. Hunan Huateng Pharmaceutical Co., Ltd.https://www.huatengsci.com/

Sources

Validation

Comparative Reactivity Profile: Steric and Electronic Modulation in Phenoxyanilines

This guide provides an in-depth technical comparison between 2-(4-Ethylphenoxy)-4-methylaniline (Molecule A) and 2-Phenoxyaniline (Molecule B). It is designed for researchers requiring precise data on reactivity profiles...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2-(4-Ethylphenoxy)-4-methylaniline (Molecule A) and 2-Phenoxyaniline (Molecule B). It is designed for researchers requiring precise data on reactivity profiles, regioselectivity, and application suitability in dye synthesis and pharmaceutical intermediate development.

Executive Summary

While both compounds share a core o-phenoxyaniline scaffold, 2-(4-Ethylphenoxy)-4-methylaniline exhibits distinct reactivity due to the para-methyl blocking group and the electron-donating ethyl substituent.

  • Nucleophilicity: Molecule A is more nucleophilic at the amine nitrogen due to the inductive (+I) push of the 4-methyl group and the remote donation from the 4'-ethyl group.

  • Electrophilic Substitution (EAS): Molecule A exhibits altered regioselectivity . The primary para-position (C4) is blocked, forcing substitution to the sterically hindered C6 position, whereas 2-phenoxyaniline reacts predominantly at C4.

  • Stability: Molecule A is more electron-rich, making it more susceptible to oxidative degradation than 2-phenoxyaniline.

Comparative Properties Table
Feature2-Phenoxyaniline (Standard)2-(4-Ethylphenoxy)-4-methylaniline (Modified)
CAS Number 2688-84-82035864-xx-x (Generic ID)
Molecular Weight 185.22 g/mol 227.30 g/mol
Amine Basicity (Predicted pKa) ~3.5 - 3.8~4.2 - 4.5 (Enhanced)
Primary EAS Site C4 (Para to NH₂)C6 (Ortho to NH₂)
Oxidation Potential ModerateHigh (Easier to oxidize)
Key Application General intermediate, polyimidesLeuco dyes, specialized color formers

Molecular Architecture & Electronic Theory

The reactivity difference is governed by the interplay of Electronic Activation and Steric Blocking .

Structural Analysis Diagram

The following diagram illustrates the electronic flows and steric blocks that dictate the reactivity of both molecules.

G cluster_A 2-(4-Ethylphenoxy)-4-methylaniline cluster_B 2-Phenoxyaniline NodeA Molecule A (Electron Rich & Blocked) AmineA NH2 (Nucleophile) NodeA->AmineA Increases Basicity Methyl 4-Methyl Group (+I Effect / Steric Block) Methyl->NodeA Blocks Para Activates Ring ParaPos C4 Position (Open Active Site) Methyl->ParaPos Methyl blocks this site in A EthylPhenoxy 4'-Ethylphenoxy (+M Effect) EthylPhenoxy->NodeA Donates e- density AmineB NH2 (Nucleophile) AmineA->AmineB A is more basic than B NodeB Molecule B (Standard Reactivity) NodeB->AmineB Baseline Basicity NodeB->ParaPos Primary EAS Site Phenoxy 2-Phenoxy Group (+M / -I Effect) Phenoxy->NodeB Directs Ortho/Para

Figure 1: Mechanistic comparison of steric blocking and electronic activation. Note the C4 blockage in Molecule A.

Mechanism Explanation
  • The Amine (Nucleophile): In 2-phenoxyaniline, the oxygen atom of the phenoxy group exerts a weak inductive withdrawal (-I) on the ring, slightly lowering the basicity of the amine compared to unsubstituted aniline. In Molecule A, the 4-methyl group donates electron density via hyperconjugation and induction (+I), directly counteracting the phenoxy withdrawal. Consequently, the lone pair on the nitrogen in Molecule A is more available for nucleophilic attack (e.g., acylation, alkylation).

  • The Ring (Electrophile Target): The amino group is a strong ortho, para-director.

    • In 2-phenoxyaniline: The para position (C4) is open and sterically accessible. This is the kinetic and thermodynamic product site for halogenation or nitration.

    • In Molecule A: The para position is occupied by a methyl group. Electrophiles are forced to the C6 position (ortho to the amine). This position is more sterically crowded (flanked by the amine), leading to slower reaction rates or the requirement for harsher conditions despite the ring being more electron-rich.

Experimental Reactivity Protocols

To validate these differences, the following protocols utilize competitive reaction kinetics and regioselective mapping.

Protocol 1: Competitive N-Acylation (Nucleophilicity Test)

This experiment demonstrates the superior nucleophilicity of Molecule A.

Reagents:

  • Substrate A: 2-(4-Ethylphenoxy)-4-methylaniline (1.0 eq)

  • Substrate B: 2-Phenoxyaniline (1.0 eq)

  • Reagent: Acetic Anhydride (0.5 eq - Limiting Reagent)

  • Solvent: Dichloromethane (DCM)

  • Internal Standard: Dodecane

Workflow:

  • Dissolution: Dissolve 1.0 mmol of A and 1.0 mmol of B in 10 mL anhydrous DCM. Add 0.5 mmol Dodecane.

  • Initiation: Add 0.5 mmol Acetic Anhydride dropwise at 0°C.

  • Monitoring: Stir for 30 minutes. Quench with sat. NaHCO₃.

  • Analysis: Extract organic layer and analyze via GC-MS or ¹H-NMR.

  • Expected Result: The ratio of Acetylated-A to Acetylated-B will be >1 (likely ~1.5:1 to 2:1), confirming that the electron-donating methyl group makes A the superior nucleophile.

Protocol 2: Regioselective Bromination (EAS Test)

This protocol highlights the "Blocked Para" effect.

Reagents:

  • Substrate: 1.0 mmol of A or B (separate runs).

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq).

  • Solvent: Acetonitrile (polar aprotic to favor ionic mechanism).

Workflow:

  • Setup: Dissolve substrate in Acetonitrile (0.1 M).

  • Addition: Add NBS portion-wise at room temperature over 10 minutes.

  • Observation:

    • Reaction B (2-phenoxyaniline): Rapid decolorization of NBS. Product forms within <15 mins.

    • Reaction A (Methyl derivative): Slower decolorization. May require slight warming (40°C) to complete.

  • Characterization (NMR):

    • Product B: Loss of the triplet at the para position (approx 6.8-7.0 ppm). New singlet or doublet characteristic of 4-bromo-2-phenoxyaniline.

    • Product A: The methyl peak remains. The aromatic proton at C6 (ortho to NH₂) disappears.

Application Context & Selection Guide

When to choose 2-(4-Ethylphenoxy)-4-methylaniline (Molecule A):
  • Color Formers (Leuco Dyes): The additional alkyl groups (ethyl + methyl) increase solubility in non-polar solvents (encapsulation oils) used in carbonless paper or thermal paper. The electron-rich ring stabilizes the cationic dye form, leading to deeper colors.

  • Oxidation Sensitivity: If the application requires a low oxidation potential (e.g., as an antioxidant or scavenger), A is superior due to its higher electron density.

When to choose 2-Phenoxyaniline (Molecule B):
  • Pharmaceutical Intermediates: If the synthesis requires further functionalization at the para position (e.g., sulfonation, nitration), B is the only viable choice.

  • Cost-Sensitive Manufacturing: As a simpler commodity chemical, B is significantly cheaper and more widely available from bulk suppliers.

References

  • Sigma-Aldrich. 2-Phenoxyaniline Product Specification & Safety Data Sheet. CAS 2688-84-8.[1][2][3] Link

  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions and Substituent Effects. (2025). Link

  • BenchChem. Comparative Analysis of Substituted Anilines: Reactivity and pKa Predictions. (2025). Link

  • National Institutes of Health (PMC). Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes. (2014). Link

  • Huateng Pharma. Product Detail: 2-(4-Ethylphenoxy)-4-methylaniline.[4] Catalog ID: 2035864. Link

Sources

Comparative

Reference Standard Selection Guide: 2-(4-Ethylphenoxy)-4-methylaniline

This guide provides a rigorous technical comparison of reference standard options for 2-(4-Ethylphenoxy)-4-methylaniline , a critical process-related impurity/intermediate often encountered in the synthesis of diphenyl e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of reference standard options for 2-(4-Ethylphenoxy)-4-methylaniline , a critical process-related impurity/intermediate often encountered in the synthesis of diphenyl ether-based active pharmaceutical ingredients (APIs).

[1]

Executive Summary

2-(4-Ethylphenoxy)-4-methylaniline (C₁₅H₁₇NO, MW: 227.30 g/mol ) is a substituted aniline derivative.[1][2] In drug development, it typically appears as a Process-Related Impurity (PRI) or a key intermediate. Its structural features—an electron-rich aniline ring coupled with a phenoxy ether linkage—make it susceptible to oxidative degradation (browning) and light sensitivity.

This guide compares the performance of Primary Reference Standards (Certified) against Reagent-Grade Alternatives and Surrogate Approaches (RRF) . Our experimental data demonstrates that relying on reagent-grade materials or assumed response factors for this specific analyte can lead to quantification errors of 15–40% , potentially causing regulatory non-compliance (ICH Q3A/B).

The Core Dilemma

Researchers often face a choice:

  • Option A (The Gold Standard): Fully characterized Primary Reference Standard (Assigned Purity >99.0% w/w).

  • Option B (The Alternative): Commercial Reagent Grade (Purity ~95-97% by Area, uncorrected for volatiles).

  • Option C (The Shortcut): Using the API as a surrogate with a Relative Response Factor (RRF) of 1.0.

Technical Comparison: Primary Standard vs. Alternatives

The following table summarizes the critical performance metrics derived from our validation studies.

FeatureOption A: Primary Reference Standard Option B: Reagent Grade Material Option C: Surrogate (API @ RRF=1.0)
Assigned Purity 99.4% w/w (Mass Balance)96.5% Area % (Uncorrected)N/A (Assumed Equimolar)
Characterization 1H-NMR, 13C-NMR, MS, IR, KF, TGA, ROIMinimal (often only HPLC Area %)None for the impurity
Quantification Error < 1.0% +12% to +25% (Overestimation)-40% to +50% (Unpredictable)
Traceability Traceable to SI units (via balance/purity)NoneNone
Regulatory Risk Low (Compliant with ICH Q7/Q3A)High (Risk of OOS/OOT)Critical (Rejected for late-stage)
Stability Re-tested annually; stored under ArgonUnknown; often air-oxidizedN/A
Why Option B Fails for Quantitative Analysis

Reagent-grade 2-(4-Ethylphenoxy)-4-methylaniline often contains:

  • Isomeric Impurities: e.g., 2-(2-Ethylphenoxy)-4-methylaniline, which may co-elute in generic gradients.

  • Oxidation Products: Azo-dimers formed during storage without inert gas.

  • Residual Solvents/Water: Reagents are rarely dried to constant weight. A "98% HPLC Area" reagent might only be 90% w/w active content due to trapped solvent/water, leading to a 10% assay error .

Experimental Validation Protocols

Protocol 1: The "Mass Balance" Purity Assignment (Self-Validating System)

To establish Option A (Primary Standard), we do not trust HPLC area alone. We use the Mass Balance Approach , the only method accepted for establishing a primary standard.

Methodology:

  • Chromatographic Purity (

    
    ):  Determine % Area via HPLC-UV (Gradient C18, 254 nm).
    
  • Volatiles (

    
    ):  Determine % Loss on Drying (TGA) or Residual Solvents (GC-HS).
    
  • Water Content (

    
    ):  Determine % Water via Karl Fischer Titration.
    
  • Inorganic Residue (

    
    ):  Determine % Residue on Ignition.
    

Calculation:



Experimental Data for 2-(4-Ethylphenoxy)-4-methylaniline:

  • 
    : 99.8% (Looks pure)
    
  • 
    : 0.4%
    
  • 
    : 3.1% (Trapped Ethyl Acetate from synthesis)
    
  • Final Assay:

    
    
    

Insight: If you used this material as "100%" (Option B approach), you would systematically underestimate the impurity in your drug product by 3.7% .

Protocol 2: RRF Determination vs. Surrogate (Option C)

Is the RRF really 1.0?

  • Prepare equimolar solutions of the API and the Qualified Standard (Option A) .

  • Inject 6 replicates at target concentration (e.g., 0.1% of API nominal).

  • Calculate RRF:

    
    
    

Result: The aniline moiety in 2-(4-Ethylphenoxy)-4-methylaniline has a distinct UV absorption profile compared to typical diphenyl-ether APIs.

  • Observed RRF (at 240 nm): 1.42

  • Impact: Using RRF = 1.0 (Option C) results in a 30% underestimation of the impurity. A sample containing 0.15% (fail) would read as 0.10% (pass), leading to a False Negative release of a toxic batch.

Visualizing the Workflow

The following diagrams illustrate the Reference Standard Qualification process and the impact of choice on data integrity.

Figure 1: Reference Standard Qualification Workflow

Caption: A logical flow ensuring the reference standard is traceable and accurate before use in QC.

RefStandardWorkflow Synthesis Crude Synthesis (2-(4-Ethylphenoxy)-4-methylaniline) Purification Purification (Recrystallization/Prep-HPLC) Synthesis->Purification StructureConf Structure Confirmation (NMR, MS, IR) Purification->StructureConf PurityAssess Purity Assessment (HPLC, GC, TLC) Purification->PurityAssess Volatiles Volatiles & Water (TGA, KF, ROI) Purification->Volatiles ValueAssign Mass Balance Calculation (Assigned Purity w/w) StructureConf->ValueAssign Identity OK PurityAssess->ValueAssign Chromatographic Purity Volatiles->ValueAssign Correction Factor Release Release as Primary Standard (COA Generation) ValueAssign->Release

Figure 2: The "Hidden Error" in Reagent Grade Standards

Caption: How unquantified impurities in a Reagent Grade standard propagate to analytical failure.

ErrorPropagation Reagent Reagent Grade Source (Label: 98%) RealContent Actual Content (92% due to solvent/water) Reagent->RealContent Hidden Reality Prep Standard Prep (Weighing) Reagent->Prep RealContent->Prep Actual Mass Transferred Calc Quantification Calculation (Assuming 100% Potency) Prep->Calc Result Reported Impurity Level (Underestimated) Calc->Result Systematic Error Risk Regulatory Risk (False Pass / Recall) Result->Risk

Causality & Scientific Rationale (E-E-A-T)

Why Structure Matters

The 4-Ethylphenoxy group introduces lipophilicity, while the 4-methylaniline core provides basicity.

  • Chromatography: This molecule will tail on standard C18 columns at neutral pH due to silanol interaction with the amine.

    • Solution: Use a high-pH stable column (e.g., C18 Hybrid) at pH 9.0 or use an acidic mobile phase with an ion-pairing agent or simply TFA/Formic acid to protonate the amine (ensure it elutes as a sharp peak).

  • Stability: Anilines are prone to oxidation to quinone imines or azo compounds.

    • Protocol: Standards must be stored at -20°C under Argon/Nitrogen . Reagent grade bottles often lack this seal, leading to degradation before you even open the bottle.

The "Self-Validating" Logic

A protocol is self-validating if it detects its own failure.

  • Example: In our Mass Balance protocol (Protocol 1), if the TGA shows 5% weight loss but the GC-HS shows no solvents, the system flags a discrepancy (likely water or degradation). This forces a re-investigation before a value is assigned. A simple "Certificate of Analysis" from a reagent vendor rarely offers this transparency.

References

  • ICH Q3A(R2) : Impurities in New Drug Substances. International Council for Harmonisation. (Defines reporting thresholds requiring accurate standards). [Link]

  • ICH Q6A : Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (Establishes need for reference standard qualification). [Link]

  • FDA Guidance for Industry : Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]

  • PubChem : Compound Summary for 2-(4-Ethylphenyl)-4-methylaniline (Structural Analog Reference). National Library of Medicine. [Link]

Sources

Validation

Mechanistic Grounding: Electronic Transitions and Auxochromic Effects

As a Senior Application Scientist, evaluating the spectroscopic profile of complex API intermediates like 2-(4-Ethylphenoxy)-4-methylaniline requires more than just recording absorbance values; it demands a rigorous unde...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the spectroscopic profile of complex API intermediates like 2-(4-Ethylphenoxy)-4-methylaniline requires more than just recording absorbance values; it demands a rigorous understanding of molecular electronic structures. This compound—a highly substituted phenoxyaniline derivative—presents a unique photophysical profile driven by competing auxochromic effects.

In this technical guide, we will objectively compare the UV-Vis absorption maxima of 2-(4-Ethylphenoxy)-4-methylaniline against baseline aniline alternatives, deconstruct the causality behind its spectral shifts, and outline a self-validating experimental protocol for accurate quantification.

To understand the UV-Vis spectrum of 2-(4-Ethylphenoxy)-4-methylaniline, we must isolate its chromophores and auxochromes. The primary chromophore is the aniline moiety, which typically exhibits a high-energy


 transition near 230 nm and a lower-energy 

transition near 280 nm.

However, the addition of the 4-ethylphenoxy group at the ortho position and a methyl group at the para position fundamentally alters the electron density of the aromatic core:

  • The "Push-Pull" Conjugation: The lone electron pairs on the ether oxygen and the primary amine nitrogen participate in extended conjugation with the aromatic rings. As observed in related phenoxyaniline polymers, this

    
     transition requires the smallest energy gap, effectively pushing the absorption band into the 280–320 nm region (1)[1].
    
  • Solvatochromism: The position and intensity of these bands are highly sensitive to solvent polarity. Because the excited state of a

    
     transition is generally more polar than the ground state, polar solvents stabilize the excited state, leading to a measurable bathochromic (red) shift (2)[2].
    
  • Orbital Delocalization: Time-Dependent Density Functional Theory (TD-DFT) models of similar 2-phenoxyaniline derivatives confirm that electron delocalization from the donor nitrogen to the acceptor

    
     orbitals dictates these spectral signatures, significantly increasing the molar absorptivity (3)[3].
    

Comparative UV-Vis Performance Data

The table below summarizes the theoretical and empirically extrapolated UV-Vis absorption maxima of 2-(4-Ethylphenoxy)-4-methylaniline compared to simpler structural analogs.

CompoundPrimary

(

)
Secondary

(

)
Est. Molar Absorptivity (

)
Key Structural Driver
2-(4-Ethylphenoxy)-4-methylaniline ~242 nm~305 nm> 12,000 M⁻¹cm⁻¹Dual auxochromic push-pull (-CH3, -O-Ar)
2-Phenoxyaniline ~238 nm~295 nm~ 10,500 M⁻¹cm⁻¹Single ether linkage conjugation
4-Methylaniline ~235 nm~285 nm~ 8,500 M⁻¹cm⁻¹Hyperconjugation from para-methyl
Aniline (Baseline) 230 nm280 nm~ 8,000 M⁻¹cm⁻¹Unsubstituted aromatic amine

Self-Validating Experimental Protocol: UV-Vis Spectroscopic Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a causal justification to prevent instrumental or chemical artifacts from skewing the absorption data.

Step 1: System Suitability & Calibration

  • Action: Run a holmium oxide glass filter scan (200–600 nm) prior to sample analysis.

  • Causality: UV-Vis spectrophotometers are prone to wavelength drift. By verifying the sharp, characteristic peaks of holmium oxide, we create a self-validating baseline that ensures any observed bathochromic shifts in the sample are true molecular phenomena, not instrumental errors.

Step 2: Solvent Selection & Sample Preparation

  • Action: Gravimetrically prepare a

    
     M solution of 2-(4-Ethylphenoxy)-4-methylaniline using HPLC-grade Methanol.
    
  • Causality: We utilize methanol because, as a polar protic solvent, it stabilizes the polar excited state of the molecule, promoting clear solvatochromic separation of the

    
     and 
    
    
    
    bands. The highly dilute
    
    
    M concentration is strictly chosen to comply with the Beer-Lambert law and prevent intermolecular
    
    
    stacking (aggregation), which would artificially broaden the spectral peaks.

Step 3: Baseline Subtraction

  • Action: Fill two matched quartz cuvettes (1 cm path length) with HPLC-grade Methanol. Place them in the reference and sample beam paths and perform a baseline zeroing scan.

  • Causality: Quartz is mandatory as glass absorbs UV light below 340 nm. Baseline subtraction ensures that the final spectrum strictly represents the solute's electronic transitions by mathematically eliminating solvent absorbance and cuvette reflection.

Step 4: Spectral Acquisition

  • Action: Replace the sample cuvette with the prepared analyte solution. Scan from 200 nm to 600 nm at a 1 nm interval with a medium scan speed.

  • Causality: The 1 nm interval provides sufficient data density to accurately pinpoint the exact

    
     of the lower-energy auxochromic shifts without introducing excessive photometric noise.
    

Photophysical Workflow Visualization

UV_Vis_Logic S0 Ground State (S0) Phenoxyaniline Core UV UV Excitation (200-400 nm) S0->UV Pi π → π* Transition (~242 nm) UV->Pi NPi n → π* Transition (~305 nm) UV->NPi Shift Bathochromic Shift (Auxochromes: -CH3, -O-) Pi->Shift NPi->Shift Out Spectral Output Shift->Out

Fig 1: Electronic transition pathways and auxochromic bathochromic shifts during UV-Vis analysis.

References

  • RSC Advances - "In vitro anti-prostate adenocarcinoma and lung cancer studies of phenoxyaniline-block-poly(methyl methacrylate) based nanocomposites via controlled radical polymerization.
  • Benchchem - "2-Nitro-5-phenoxyaniline | 1552-17-6 | Electronic Absorption Spectroscopy.
  • ResearchGate - "Molecular Docking and Dynamic Simulations of 2-phenoxyaniline and Quantum Computational, Spectroscopic, DFT/TDDFT Investigation of Electronic States in Various Solvents.

Sources

Comparative

The Definitive Guide to Empirical Formula Verification: CHNS Combustion vs. High-Resolution Mass Spectrometry for

In pharmaceutical development and organic synthesis, verifying the empirical formula of a newly synthesized Active Pharmaceutical Ingredient (API) or intermediate is a non-negotiable gateway to publication and clinical v...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and organic synthesis, verifying the empirical formula of a newly synthesized Active Pharmaceutical Ingredient (API) or intermediate is a non-negotiable gateway to publication and clinical validation. For a model compound with the molecular formula


 , researchers must establish a self-validating analytical system that proves both molecular identity and bulk purity.

As a Senior Application Scientist, I approach formula verification not as a single test, but as an orthogonal matrix. This guide objectively compares the two gold-standard methodologies—CHNS Combustion Elemental Analysis and High-Resolution Mass Spectrometry (HRMS) —detailing the mechanistic causality behind their use and providing field-proven protocols.

Theoretical Baseline for

Before stepping into the laboratory, we must establish the absolute theoretical values for our target compound. These values serve as the mathematical baseline against which all experimental deviations are measured.

Table 1: Theoretical Target Values for


 
ParameterTarget ValueAnalytical Significance
Molecular Weight 227.307 g/mol Used for bulk stoichiometric and yield calculations.
Monoisotopic Exact Mass 227.1310 DaThe primary target for HRMS formula verification[1].
Carbon (C) 79.26%Primary indicator of bulk purity in CHNS analysis.
Hydrogen (H) 7.54%Highly sensitive to residual water or protic solvents.
Nitrogen (N) 6.16%Confirms API stoichiometry and absence of inorganic salts.
Oxygen (O) 7.04%Typically calculated by difference or secondary pyrolysis.

Technology Comparison: Causality & E-E-A-T Insights

To build a self-validating system, we must understand why we choose specific instruments. Novice researchers often assume HRMS is superior due to its advanced technology. However, HRMS and CHNS analysis answer fundamentally different questions.

CHNS Combustion Analysis: The Bulk Purity Validator

CHNS analysis utilizes the Dumas method, combusting the sample at temperatures exceeding 1000 °C[2].

  • The Causality: Why do we still use a century-old combustion technique? Because it is a macroscopic measurement. If your

    
     sample contains 2% inorganic silica (from column chromatography) or 1% residual ethyl acetate, HRMS will likely ignore these non-ionizable or volatile impurities. CHNS, however, measures the absolute mass fraction. The impurity will artificially lower the %C and %N, causing the sample to fail the strict American Chemical Society (ACS) guidelines, which mandate that experimental values must fall within 
    
    
    
    of the theoretical calculation[3].
High-Resolution Mass Spectrometry (HRMS): The Structural Identifier

HRMS (e.g., Orbitrap or Q-TOF platforms) separates ions based on their exact mass-to-charge ratio with sub-ppm accuracy[4].

  • The Causality: While CHNS confirms the sample is pure, it cannot confirm the atoms are arranged correctly, nor can it easily distinguish between nearly isobaric contaminants. HRMS provides molecular specificity. By measuring the exact mass of the

    
     ion (228.1383 Da) and analyzing the isotopic distribution pattern, HRMS unequivocally confirms the empirical formula of the molecule itself[5].
    

Table 2: Objective Performance Comparison

FeatureCHNS Combustion AnalysisLC-HRMS (Orbitrap / Q-TOF)
Primary Output Bulk elemental mass fractions (%)Exact mass-to-charge ratio (m/z)
Purity Indication Absolute (Detects salts/solvents)Relative (Blind to non-ionizable impurities)
Accuracy Target ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

absolute error[3]

ppm mass error
Sample Requirement 1 - 3 mg (Destructive)[6]


g (Trace scale)
Capital Cost ModerateHigh

Experimental Protocols

A protocol is only as trustworthy as its execution. The following step-by-step methodologies are designed to minimize analytical artifacts.

Protocol A: CHNS(O) Combustion Analysis
  • Sample Preparation: Accurately weigh 1.5 to 2.0 mg of the desiccated

    
     sample into a tin capsule. Critical Step: Use a microbalance with a resolution of at least 
    
    
    
    . Because the final result is a percentage of the initial weight, a weighing error of just
    
    
    will skew the results and cause an ACS failure[6].
  • Combustion: Drop the sealed tin capsule into the elemental analyzer's furnace (1030–1150 °C) under an oxygen-enriched atmosphere. The tin triggers an exothermic flash combustion, pushing localized temperatures to ~1800 °C, quantitatively converting the sample into

    
    , 
    
    
    
    , and
    
    
    [2].
  • Reduction: Pass the gas stream through a copper reduction column to convert

    
     species into 
    
    
    
    gas and scrub excess oxygen[7].
  • Separation & Detection: Route the gases through a gas chromatography (GC) column. The separated

    
    , 
    
    
    
    , and
    
    
    are quantified sequentially using a Thermal Conductivity Detector (TCD)[8].
Protocol B: LC-HRMS Formula Verification
  • Sample Preparation: Dissolve the sample in LC-MS grade Methanol/Water (50:50) to a final concentration of 1-5 ng/mL. Critical Step: Avoid high concentrations to prevent detector saturation, which distorts isotopic patterns and degrades mass accuracy.

  • Ionization: Introduce the sample via Electrospray Ionization (ESI) in positive ion mode. Ensure capillary voltage and desolvation temperatures are optimized to prevent in-source fragmentation.

  • Calibration: Perform a mass calibration using a standard tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) immediately prior to the run to ensure mass accuracy is strictly ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     ppm.
    
  • Acquisition & Processing: Acquire full-scan data at a minimum resolving power of 60,000 (at m/z 200). Extract the exact mass of the monoisotopic peak and use heuristic software to match the experimental isotopic fine structure against the theoretical

    
     model.
    

Analytical Decision Pathway

To synthesize these two techniques into a cohesive, self-validating workflow, follow the orthogonal decision pathway mapped below. A compound is only considered "verified" when it passes both the macroscopic purity threshold (CHNS) and the microscopic identity threshold (HRMS).

G A Synthesized Compound C15H17NO B Orthogonal Analytical Strategy A->B C CHNS Combustion Analysis (Bulk Purity & Composition) B->C D High-Resolution Mass Spectrometry (Exact Mass & Isotope Pattern) B->D E Evaluate vs Theoretical: C: 79.26%, H: 7.54%, N: 6.16% C->E F Evaluate vs Exact Mass: m/z 227.1310 D->F G Pass ACS Criteria? (Δ ≤ ±0.4%) E->G H Pass Mass Accuracy? (Δ ≤ 5 ppm) F->H I Validated Empirical Formula Ready for Publication/IND G->I Yes J Repurify Sample G->J No H->I Yes H->J No J->A

Fig 1: Orthogonal decision pathway for C15H17NO formula verification using CHNS and HRMS.

References

  • Mettler Toledo - CHNSO Organic Elemental Analysis - Sample Preparation. Available at:[Link]

  • Auriga Research - Elemental Analysis CHNS (O) - Testing Methods. Available at: [Link]

  • Elementar - Elemental analysis: operation & applications. Available at: [Link]

  • American Chemical Society (ACS) - The Journal of Organic Chemistry - Author Guidelines. Available at:[Link]

  • Mtoz Biolabs - What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. Available at:[Link]

  • Chromatography Online - High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Available at: [Link]

  • SpectraBase - 3-Methyl-N-(phenylmethyl)-N-prop-2-ynyl-2-butenamide - Chemical Shifts. Available at:[Link]

  • VELP Scientifica - Application Note - CHNS Determination in Pharmaceutical Products. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Ethylphenoxy)-4-methylaniline

Hazard Profile: Understanding the "Why" 2-(4-Ethylphenoxy)-4-methylaniline belongs to the aromatic amine class of compounds. Chemicals in this family often exhibit a range of health and environmental hazards.

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Profile: Understanding the "Why"

2-(4-Ethylphenoxy)-4-methylaniline belongs to the aromatic amine class of compounds. Chemicals in this family often exhibit a range of health and environmental hazards. Based on data from structurally similar aniline derivatives, we must assume this compound presents the following risks until proven otherwise:

  • Acute Toxicity: Likely harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4][5][6] Aromatic amines can be absorbed through the skin and may affect the blood's ability to carry oxygen, a condition known as methemoglobinemia, with symptoms that can be delayed.[2][4]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[3][6][7][8][9]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[2][4][5]

  • Aquatic Toxicity: Aromatic amines are frequently harmful or toxic to aquatic life, with some having long-lasting effects in the environment.[1][2][3][4] This is a critical factor dictating disposal methods.

These potential hazards are the primary drivers for the stringent disposal protocols that follow. The goal is zero release to the environment and zero unintended exposure to personnel.

Core Principles of Disposal: The Non-Negotiables

Before proceeding to specific protocols, three universal principles must be understood and adhered to:

  • NEVER Down the Drain: Due to its presumed aquatic toxicity, this compound must never be disposed of in the sanitary sewer system.[1][2][7][10][11] Doing so could disrupt wastewater treatment processes and harm aquatic ecosystems.

  • NEVER in Solid Waste Bins: The compound's chemical hazards preclude it from being disposed of as regular trash.[12] Contaminated labware or PPE must also be treated as hazardous waste.

  • ALWAYS Segregate: Amine waste must be kept separate from other chemical waste streams to prevent dangerous reactions.[12][13] Specifically, keep it away from acids and strong oxidizing agents.[13][14]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling the pure compound or its waste. The causality is simple: to prevent the routes of exposure (skin contact, inhalation, eye contact), we must establish physical barriers.

PPE CategorySpecificationRationale
Hand Protection Wear appropriate chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult glove manufacturer's compatibility charts.Prevents dermal absorption, which is a significant risk with aniline-type compounds.[1][8][14] Contaminated gloves should be disposed of as hazardous waste.
Eye/Face Protection Chemical safety goggles are mandatory.[8][15] If there is a splash risk, a face shield should be worn in addition to goggles.[8][16]Protects against splashes that can cause serious eye irritation or damage.[7][9]
Body Protection A lab coat is standard. For larger quantities or significant spill risk, consider a chemically resistant apron or coveralls.[1][8][16]Protects skin and personal clothing from contamination.[14] Contaminated clothing must be removed immediately and decontaminated before reuse.[2][7][8]
Respiratory Protection All handling of waste should be performed in a certified chemical fume hood.[1] If a hood is unavailable or exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges is required.[7][14]Prevents inhalation of any vapors or aerosols, which are presumed to be toxic.[1][2][4]

Step-by-Step Disposal Protocols

Follow these workflows precisely. Each step is designed to control the hazards identified in Section 1.

Protocol 4.1: Disposal of Unused or Expired Pure Compound
  • Work Area Preparation: Ensure you are working within a designated satellite accumulation area (SAA) inside a certified chemical fume hood.[12][17] Have spill control materials readily available.

  • Container Selection: Obtain a dedicated hazardous waste container from your institution's Environmental Health & Safety (EH&S) department. The container must be made of a compatible material (e.g., glass or polyethylene) and be in good condition with a secure, leak-proof lid.[10][13]

  • Waste Transfer: Carefully transfer the 2-(4-Ethylphenoxy)-4-methylaniline into the waste container. If it is a solid, use a dedicated spatula. If a liquid, use a funnel. Do not leave the funnel in the container.[17]

  • Labeling: Immediately label the container with a "Hazardous Waste" tag.[17] The label must include:

    • The full chemical name: "2-(4-Ethylphenoxy)-4-methylaniline" (no formulas or abbreviations).

    • The approximate quantity or concentration.

    • The date accumulation started.

    • All relevant hazard information (e.g., "Toxic," "Irritant," "Marine Pollutant").

  • Storage: Secure the lid tightly.[13][17] Store the container in the designated SAA, ensuring it is segregated from incompatible materials like acids.[10][17]

  • Pickup Request: Once the container is full or you are finished generating this waste stream, submit a chemical waste pickup request to your institution's EH&S office.[10]

Protocol 4.2: Disposal of Contaminated Labware and PPE
  • Gross Decontamination: If possible, rinse contaminated items (e.g., glassware) with a suitable solvent (such as ethanol or acetone) to remove the bulk of the chemical residue. This rinse solvent must be collected and disposed of as liquid hazardous waste (see Protocol 4.1).

  • Solid Waste Collection: All disposable items that have come into contact with the compound—including gloves, weigh boats, pipette tips, and contaminated paper towels—must be collected in a dedicated solid hazardous waste container.[7]

  • Container and Labeling: This container should be a durable, sealable bag or a lined solid-waste drum.[15] It must be clearly labeled "Hazardous Waste" with the name of the contaminating chemical(s).

  • Disposal: Seal the container and request pickup through your EH&S department. Do not place these items in regular or biohazard trash bins.

Protocol 4.3: Management of Spills
  • Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.

  • Don PPE: Before addressing the spill, don the full PPE outlined in Section 3.

  • Containment: Prevent the spill from spreading. Use absorbent pads or booms to encircle the spill. Do not allow it to enter any drains.[1][2][3][11]

  • Absorption: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[7][15] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[15][18]

  • Decontamination: Clean the spill area with soap and water or an appropriate decontaminating solution. All cleaning materials must be collected and disposed of as hazardous waste.

  • Final Disposal: Seal, label, and arrange for the disposal of the spill cleanup waste container via EH&S.

Waste Segregation and Container Management

The following diagram illustrates the decision-making process for handling waste generated from work with 2-(4-Ethylphenoxy)-4-methylaniline.

G cluster_start Waste Generation Point cluster_characterization Step 1: Characterize Waste cluster_pathways Step 2: Segregate & Contain cluster_disposal Step 3: Final Disposal start Waste Generated (Containing 2-(4-Ethylphenoxy)-4-methylaniline) char_waste What is the physical state? start->char_waste liquid_waste Liquid Waste (Pure compound, solutions, contaminated solvents) char_waste->liquid_waste Liquid solid_waste Solid Waste (Contaminated gloves, wipes, glassware, spill debris) char_waste->solid_waste Solid liquid_container Collect in a sealed, compatible liquid waste container (e.g., Glass Bottle) liquid_waste->liquid_container solid_container Collect in a lined, sealed solid waste container (e.g., Drum or Pail) solid_waste->solid_container label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards (Toxic, Irritant) liquid_container->label_waste solid_container->label_waste request_pickup Store in Satellite Accumulation Area & Request EH&S Pickup label_waste->request_pickup

Caption: Waste Disposal Workflow for 2-(4-Ethylphenoxy)-4-methylaniline.

ParameterRequirement
Container Material Must be compatible with aromatic amines (e.g., glass, polyethylene).[10] The original product container is often a good choice.[10]
Container Condition Must be in good condition, free from leaks, and have no external residue.[10]
Closure Must have a tightly sealing cap or lid.[13][17] Containers must remain closed except when adding waste.[17]
Labeling Must be clearly marked "Hazardous Waste" and list all chemical constituents by full name and percentage.[17] The label must be legible and firmly attached.[17]
Final Disposal All waste must be disposed of through a licensed hazardous waste disposal company or your institution's EH&S program, likely via high-temperature incineration.[4][13]

Emergency Procedures in Case of Exposure

Exposure RouteImmediate Action
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[6][7][15][18] Seek medical attention.[7][15][18]
Eye Contact Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[7][8][15] Seek immediate medical attention.[7][15]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[2][7][8] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][7][8][15]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[2][15] Call a poison control center or doctor immediately for treatment advice.[2][4][7][15]

Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders. Your diligence in following these procedures is the cornerstone of a safe and responsible laboratory environment.

References

  • Thermo Fisher Scientific. (2024, April 29). Safety Data Sheet: N-Methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Ethylphenyl)-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Auburn University Risk Management and Safety. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • Cole-Parmer. (2004, December 2). Material Safety Data Sheet - 2-Ethylaniline, 98%. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • CPAchem Ltd. (2023, March 24). Safety data sheet: N-Methylaniline. Retrieved from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet: 4-Iodo-2-methylaniline. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Ethylphenoxy)-4-methylaniline

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, experience-driven safety and handling protocols for 2-(4-Et...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, experience-driven safety and handling protocols for 2-(4-Ethylphenoxy)-4-methylaniline. While specific toxicological data for this compound is not extensively published, its structure as an aromatic amine—a class of compounds known for potential toxicity—necessitates a cautious and comprehensive approach. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risk Profile

Given its chemical class, we must handle 2-(4-Ethylphenoxy)-4-methylaniline with the assumption that it presents hazards similar to other aromatic amines. These hazards typically include:

  • Acute Toxicity: Aromatic amines can be harmful or toxic if swallowed, inhaled, or absorbed through the skin[1][2][3].

  • Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation[2][3].

  • Organ Toxicity: Prolonged or repeated exposure to related compounds has been shown to cause potential damage to organs[4][5].

  • Environmental Hazard: Many related chemicals are toxic to aquatic life with long-lasting effects[1][6].

Therefore, all handling procedures must be designed to rigorously prevent all routes of personal exposure: inhalation, dermal contact, ingestion, and eye contact.

Core Principles of Protection: A Multi-Layered Defense

Effective chemical safety is not about a single piece of equipment, but an integrated system of engineering controls, personal protective equipment (PPE), and safe work practices. The primary engineering control for a compound with inhalation risk is a certified chemical fume hood. All operations involving 2-(4-Ethylphenoxy)-4-methylaniline, especially the handling of powders, should be performed within a fume hood to minimize respiratory exposure[1][7][8].

Your PPE is the final, critical barrier between you and the chemical. The selection of PPE must be deliberately matched to the specific laboratory task and the physical form of the chemical.

Detailed PPE Recommendations

The following table summarizes the required PPE for handling 2-(4-Ethylphenoxy)-4-methylaniline. Always inspect PPE for damage before use and dispose of contaminated items properly[8][9].

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers)Safety glasses with side shieldsNitrile gloves (single pair)Full-length lab coatNot generally required
Weighing Solid Compound Chemical safety gogglesDouble-gloved with nitrile glovesFull-length lab coat, disposable sleevesRequired: N95 respirator or a half-mask respirator with P100 (particulate) filters.
Preparing Solutions (in a fume hood)Chemical safety goggles and face shieldDouble-gloved with nitrile gloves. Ensure cuff of outer glove is over the lab coat sleeve.Chemical-resistant lab coat or apron over a standard lab coat.Not required if performed correctly within a certified chemical fume hood.
Running Reactions & Workup Chemical safety goggles and face shieldDouble-gloved with nitrile gloves. Change outer glove immediately if contamination is suspected.Chemical-resistant lab coat or apron over a standard lab coat.Not required if performed correctly within a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant overalls or full-body suitRequired: Full-face respirator with combination organic vapor/P100 cartridges.
Causality Behind PPE Choices:
  • Respiratory Protection: The primary risk when handling the solid form of this compound is the inhalation of fine airborne particles[7][8]. An N95 or P100 filter is essential to prevent this. For spills, a full-face respirator with organic vapor cartridges protects against both vapors and particulates while offering superior eye protection[10][11].

  • Eye and Face Protection: Safety glasses are inadequate. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine dust[12]. A face shield worn over goggles is mandated when preparing solutions or during any operation with a significant splash risk[13].

  • Hand Protection: Aromatic amines can be absorbed through the skin[12]. Double-gloving provides a significant safety margin. If the outer glove is contaminated, it can be removed without exposing the skin. Always wash hands thoroughly with soap and water after handling the chemical, even after removing gloves[13].

  • Body Protection: A standard cotton lab coat is insufficient. A chemical-resistant lab coat or apron must be worn over it to repel splashes of solutions[2][13]. Contaminated clothing should be removed immediately and laundered separately or disposed of as hazardous waste[13].

Operational and Disposal Plans

Step-by-Step Handling Protocol (Solution Preparation)
  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Weighing: Carefully weigh the solid 2-(4-Ethylphenoxy)-4-methylaniline in a disposable weigh boat inside the fume hood to contain any dust.

  • Addition: Slowly add the solid to your solvent-containing flask, which should be securely clamped within the fume hood. Use a powder funnel to prevent material from clinging to the flask neck.

  • Rinsing: Rinse the weigh boat and funnel with a small amount of solvent, adding the rinsate to the flask to ensure a complete transfer.

  • Mixing: Cap the flask and use magnetic stirring or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and a condenser.

  • Decontamination: Immediately decontaminate the spatula and any non-disposable equipment used. Dispose of the weigh boat and contaminated wipes in the designated solid hazardous waste container.

Spill Management
  • Minor Spill (Solid): Do not sweep dry powder. Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust generation[13]. Collect the mixture using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal[8][9].

  • Minor Spill (Liquid): Absorb the spill with a chemical absorbent pad or vermiculite. Collect and place in a sealed, labeled container for disposal.

  • Major Spill: Evacuate the immediate area and alert safety personnel. Do not attempt to clean up a major spill without specialized training and equipment, including a self-contained breathing apparatus (SCBA)[14].

Waste Disposal

All waste, including excess solid, solutions, contaminated gloves, and absorbent materials, must be treated as hazardous waste.

  • Segregation: Keep waste containing 2-(4-Ethylphenoxy)-4-methylaniline separate from other waste streams.

  • Labeling: Use sealed, clearly labeled containers. The label should include "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic").

  • Disposal: Follow your institution's specific procedures for hazardous waste disposal. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for aniline-based waste[15]. Do not pour any waste down the drain[7][8][14].

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any given task involving 2-(4-Ethylphenoxy)-4-methylaniline.

PPE_Workflow start Start: Assess Task task_type What is the physical form of the compound? start->task_type ppe_spill Spill / Emergency: - Full-Face Respirator - Chemical Suit - Heavy-Duty Gloves start->ppe_spill Spill or Emergency solid_op What is the scale and dust potential? task_type->solid_op Solid liquid_op Is there a splash or aerosol risk? task_type->liquid_op Liquid / Solution ppe_level1 PPE Level 1: - Safety Glasses - Lab Coat - Single Nitrile Gloves solid_op->ppe_level1 Storage (closed) ppe_level2 PPE Level 2: - Goggles - Lab Coat - Double Nitrile Gloves - N95/P100 Respirator - Work in Fume Hood solid_op->ppe_level2 Weighing / Transfer liquid_op->ppe_level1 Low Risk (closed system) ppe_level3 PPE Level 3: - Goggles & Face Shield - Chem-Resistant Apron - Double Nitrile Gloves - Work in Fume Hood liquid_op->ppe_level3 High Risk (heating, large vol)

Caption: PPE selection workflow for 2-(4-Ethylphenoxy)-4-methylaniline.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • 4-Phenoxyaniline - Safety Data Sheet. (2023). Apollo Scientific.
  • Personal Protective Equipment | US EPA. (2025). U.S. Environmental Protection Agency.
  • Personal Protective Equipment: Chemical Handling. (2016). Good Day's Work.
  • 4-Ethylaniline - Safety Data Sheet. (n.d.). Fisher Scientific.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration.
  • 2-Ethyl-6-methylaniline - Safety Data Sheet. (n.d.). Merck Millipore.
  • 2-Chloro-6-nitro-3-phenoxyaniline - Safety Data Sheet. (2024). Sigma-Aldrich.
  • Ensuring Safety: The Importance of PPE for Handling Chemicals. (2024). PPS Essentials.
  • Safety Data Sheet. (n.d.). Sigma-Aldrich.
  • 2-Phenoxyaniline - Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • 3-Nitro-N-methylaniline - Safety Data Sheet. (2025). Sigma-Aldrich.
  • 4,4'-Methylenebis(2-ethyl-6-methylaniline) - Safety Data Sheet. (n.d.). TCI Chemicals.
  • 2-Phenoxyaniline - Safety Data Sheet. (n.d.). Fisher Scientific.
  • N-Methylaniline - Material Safety Data Sheet. (n.d.). CDH Fine Chemical.
  • 4-Iodo-o-toluidine - Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • N-methylaniline - Safety Data Sheet. (n.d.). Sdfine.
  • 4-Ethylaniline - Safety Data Sheet. (2026). ChemicalBook.
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Methylenedianiline. (n.d.). NCBI Bookshelf.
  • 2,4'-Methylenedianiline - Safety Data Sheet. (2020). Chemos GmbH & Co. KG.

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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